molecular formula C5H8O5 B1208788 Citramalic acid CAS No. 597-44-4

Citramalic acid

Cat. No.: B1208788
CAS No.: 597-44-4
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citramalic acid (2-Hydroxy-2-methylsuccinic acid) is a chiral 2-hydroxydicarboxylic acid with significant relevance across multiple research fields. It exists as two enantiomers, (R)-(−)-citramalic acid and (S)-(+)-citramalic acid, with the R-isomer being the more biologically relevant form found in nature, first isolated from apple peel . In Materials Science , this compound serves as a key bio-sourced building block for sustainable polymers. Its chiral structure, featuring methyl and hydroxyl side groups, is instrumental in designing fully biomass-derived polyesters. These polymers exhibit a compelling combination of toughness, chemical recyclability under mild conditions, and soil degradability, supporting the development of closed-loop material cycles for packaging and biomedical applications . In Industrial Biotechnology , this compound is a pivotal intermediate in bio-based production pathways. It can be efficiently produced in engineered E. coli strains through the condensation of pyruvate and acetyl-CoA, catalyzed by citramalate synthase (CimA) . It serves as a precursor for valuable chemicals like methacrylic acid, a key monomer for plastics such as Plexiglas . In Plant & Soil Science , this compound has been identified as a component of sugar beet root exudates, where its secretion is enhanced under phosphorus deficiency. It demonstrates a significant ability to solubilize soil phosphorus, suggesting a vital biological function in plant nutrient acquisition . In Biomedical Research , this compound is a microbial metabolite of interest. It has been detected in the human metabolome and studied in the context of gut dysbiosis, where it has been explored as a potential urinary marker for disorders of the intestinal microbiota . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRTWQBIOMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862265
Record name Citramalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citramalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

597-44-4, 2306-22-1
Record name (±)-Citramalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citramalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citramalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-hydroxy-2-methylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Citramalic acid dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRAMALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citramalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 - 111 °C
Record name Citramalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: The Citramalic Acid Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, a five-carbon dicarboxylic acid, is a valuable platform chemical and a key precursor for the industrial production of methacrylic acid (MAA), the monomer for polymethyl methacrylate (B99206) (PMMA), commonly known as Plexiglas or acrylic glass.[1][2][3] The microbial biosynthesis of citramalate (B1227619) from renewable feedstocks presents a sustainable alternative to traditional petroleum-based chemical synthesis. This guide provides an in-depth technical overview of the this compound biosynthesis pathway in bacteria, focusing on the core enzymatic reaction, metabolic engineering strategies for yield optimization, quantitative production data, and key experimental protocols.

The central pathway relies on the condensation of two key metabolites from glycolysis: pyruvate (B1213749) and acetyl-CoA.[1][4] This reaction is catalyzed by the enzyme citramalate synthase. While this pathway is found in various microorganisms as part of the isoleucine biosynthesis pathway, significant research has focused on engineering host organisms like Escherichia coli for high-titer production of citramalate.[3][5][6]

The Core Biosynthesis Pathway

The biosynthesis of this compound in engineered bacteria is a remarkably direct pathway branching from central carbon metabolism. The key enzymatic step is the condensation of acetyl-CoA and pyruvate, both readily available intermediates from the glycolysis of sugars like glucose.

The primary enzyme responsible for this conversion is (R)-citramalate synthase (CimA, EC 2.3.1.182) , which catalyzes the following reaction:

Acetyl-CoA + Pyruvate → (R)-Citramalate + CoA [7][8]

The most commonly used and best-characterized citramalate synthase is the cimA gene product from the thermophilic archaeon Methanococcus jannaschii.[1][8] Variants of this enzyme have been evolved through directed evolution to exhibit higher activity at mesophilic temperatures suitable for hosts like E. coli.[1]

Citramalate_Biosynthesis_Pathway cluster_glycolysis Central Metabolism cluster_citramalate Citramalate Pathway cluster_competing Competing & Degradation Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CimA Citramalate Synthase (cimA) Pyruvate->CimA Acetate_Paths Acetate (B1210297) Production (ackA, pta, poxB) Pyruvate->Acetate_Paths AcetylCoA->CimA GltA Citrate (B86180) Synthase (gltA) AcetylCoA->GltA AcetylCoA->Acetate_Paths Citramalate This compound CimA->Citramalate LeuCD 3-Isopropylmalate Dehydratase (leuC/D) Citramalate->LeuCD TCA_Cycle TCA Cycle GltA->TCA_Cycle GltA->TCA_Cycle X (knockout) Acetate Acetate Acetate_Paths->Acetate Acetate_Paths->Acetate X (knockout) Citraconate Citraconate LeuCD->Citraconate LeuCD->Citraconate X (knockout)

Caption: Core this compound biosynthesis pathway and key metabolic engineering targets.

Metabolic Engineering Strategies for Enhanced Production

To achieve high titers and yields, the host organism's metabolism must be rewired to direct carbon flux towards citramalate and away from competing pathways.

Key strategies include:

  • Overexpression of Citramalate Synthase: Strong, inducible promoters are used to express a codon-optimized cimA gene, often a mesophilic variant like CimA3.7, to ensure high catalytic activity.[1]

  • Eliminating Competing Pathways for Acetyl-CoA: The primary competitor for the acetyl-CoA pool is citrate synthase (gltA), the first enzyme of the TCA cycle.[2][4] Deleting gltA significantly increases the availability of acetyl-CoA for citramalate synthesis.[9][10] However, this can lead to glutamate (B1630785) auxotrophy, which can be overcome by media supplementation or by engineering a GltA variant with reduced, but not eliminated, activity.[2][4]

  • Minimizing Byproduct Formation: Acetate is a common and undesirable byproduct that inhibits cell growth and diverts carbon.[4] Deleting genes in the acetate production pathways, such as acetate kinase (ackA), phosphotransacetylase (pta), and pyruvate oxidase (poxB), is critical for minimizing its formation.[10][11]

  • Preventing Product Degradation: In E. coli, the enzyme 3-isopropylmalate dehydratase, encoded by leuC and leuD, can recognize citramalate as a substrate and convert it to citraconate.[1][12] Deleting these genes prevents this degradation step and increases the accumulation of citramalate.[9][10][12]

Engineering_Workflow cluster_knockouts Targeted Gene Knockouts start Start: Select Host Strain (e.g., E. coli) gene_selection Select & Optimize Citramalate Synthase Gene (e.g., cimA3.7) start->gene_selection knockout Perform Gene Deletions gene_selection->knockout ko_gltA gltA (TCA Cycle) ko_acetate ackA, pta, poxB (Acetate Production) ko_leuCD leuC/D (Product Degradation) ko_others ldhA, pflB (Other Byproducts) fermentation Optimize Fermentation Process (Fed-batch culture, glucose limiting feed) ko_gltA->fermentation ko_acetate->fermentation ko_leuCD->fermentation ko_others->fermentation analysis Analyze Production: - Titer (g/L) - Yield (g/g) - Productivity (g/L/h) fermentation->analysis end High-Efficiency Production Strain analysis->end

Caption: A logical workflow for engineering a bacterial strain for citramalate production.

Quantitative Data

The following tables summarize key quantitative metrics from various studies on engineered E. coli strains.

Table 1: Citramalate Production Metrics in Engineered E. coli
Strain BackgroundKey Genetic ModificationsFermentation TypeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coliOverexpression of cimA, ΔgltA, ΔackAFed-batch46.50.63~0.35[13]
E. coli BW25113Overexpression of cimA3.7, ΔldhA, ΔpflBFed-batch82.00.481.85[1][14]
E. coliOverexpression of cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxBFed-batch (Glycerol)>31.0>0.50 (g/g glycerol)~0.23[10]
E. colicimA, GltA[F383M] variantFed-batch>60.00.53~0.45[2][4]
Table 2: Kinetic Properties of Citramalate Synthase (CimA)
Enzyme SourceSubstrateKm (mM)Specific Activity (μmol/min/mg)Reference
Methanococcus jannaschiiPyruvate0.852.9[8]
Methanococcus jannaschiiAcetyl-CoA0.142.9[8]

Experimental Protocols

Protocol: Colorimetric Assay for Citramalate Synthase (CimA) Activity

This protocol is adapted from established methods for assaying enzymes that consume acetyl-CoA and is based on the reaction of the free thiol group of Coenzyme A with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.[15]

A. Preparation of Cell-Free Extract

  • Grow the E. coli strain expressing the cimA gene in a suitable medium (e.g., LB) to mid-log phase (OD600 ~0.6-0.8).

  • Induce cimA expression with the appropriate inducer (e.g., 1 mM IPTG or 0.2 g/L L-arabinose) and continue cultivation for 4-16 hours at a reduced temperature (e.g., 25-30°C).[1][16]

  • Harvest cells by centrifugation (e.g., 4,000 x g, 20 min, 4°C).[1]

  • Resuspend the cell pellet in a lysis buffer (e.g., 100 mM TES buffer, pH 7.5, containing 5 mM MgCl₂).[1]

  • Lyse the cells using a suitable method, such as a constant cell disrupter (two passages at 20,000 psi) or sonication.[1]

  • Clarify the lysate by centrifugation (e.g., 12,000 x g, 10 min, 4°C) to remove cell debris.[1]

  • (Optional) For CimA from thermophiles, the enzyme can be partially purified by heating the cell-free extract (e.g., 60°C for 10 min) to precipitate mesophilic host proteins, followed by centrifugation.[1]

  • Determine the total protein concentration of the final cell-free extract (e.g., using a Bradford assay). Dilute to a working concentration (e.g., 1 mg/mL).

B. Assay Reaction

  • Prepare the assay mixture in a 1 mL cuvette. The final concentrations should be:

    • 100 mM TES buffer (pH 7.5)[16]

    • 5 mM MgCl₂[16]

    • 1 mM Acetyl-CoA[16]

    • 1 mM Pyruvate[16]

    • 0.5 mM DTNB

  • Pre-warm the cuvette and mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the cell-free extract (e.g., 100-200 µL of 1 mg/mL extract).

  • Immediately place the cuvette in a temperature-controlled spectrophotometer and monitor the increase in absorbance at 412 nm over time. Record readings every 15-30 seconds for 5-10 minutes.

C. Calculation of Activity

  • Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the reaction curve.

  • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DTNB-CoA adduct at 412 nm is 13,600 M-1cm-1.

  • One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Assay_Workflow cluster_prep A. Cell-Free Extract Preparation cluster_assay B. Enzymatic Reaction cluster_calc C. Data Analysis c1 Culture & Induce E. coli expressing cimA c2 Harvest Cells (Centrifugation) c1->c2 c3 Resuspend & Lyse Cells (Sonication / French Press) c2->c3 c4 Clarify Lysate (Centrifugation) c3->c4 c5 Determine Protein Concentration c4->c5 a2 Initiate Reaction with Cell Extract c5->a2 a1 Prepare Assay Mix (Buffer, Substrates, DTNB) a1->a2 a3 Monitor Absorbance at 412 nm a2->a3 d1 Calculate Rate (ΔA412/min) a3->d1 d2 Calculate Specific Activity (U/mg protein) d1->d2

Caption: Experimental workflow for the citramalate synthase colorimetric assay.

Conclusion and Future Outlook

The bacterial biosynthesis of this compound is a well-established and highly optimizable pathway. Through targeted metabolic engineering, including overexpression of a robust citramalate synthase and elimination of competing pathways, researchers have achieved industrially relevant titers exceeding 80 g/L.[1] The simplicity of the core pathway—a single enzymatic step from central metabolites—makes it an attractive target for further optimization. Future work will likely focus on improving the robustness of production strains, exploring alternative low-cost feedstocks, and further refining enzyme kinetics through protein engineering to maximize carbon conversion efficiency. These advancements will continue to strengthen the position of this compound as a key bio-based building block for the chemical industry.

References

The Enigmatic Presence of Citramalic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, a dicarboxylic acid and an isomer of homoisocitric acid, has long been recognized as a metabolite in microbial pathways. However, its natural occurrence in the plant kingdom is a topic of growing interest, with implications for plant physiology, food science, and potentially, novel drug development. This technical guide provides a comprehensive overview of the current knowledge on the presence of this compound in plants, its biosynthesis, analytical methodologies for its detection and quantification, and its putative physiological roles.

Natural Occurrence and Quantitative Data

While not as ubiquitous as other organic acids like citric or malic acid, this compound has been identified and quantified in a select number of plant species, most notably in the fruits of pitaya (dragon fruit) and apple. Its concentration can vary significantly depending on the plant species, cultivar, and developmental stage.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various plant tissues.

Plant SpeciesCultivar/VarietyPlant PartDevelopmental StageThis compound Concentration (mg/g Fresh Weight unless otherwise noted)Reference(s)
Pitaya (Hylocereus spp.)'Guanhuabai' (GHB)PulpS3 (Early Development)5.93[1]
'Wucihuanglong' (WCHL)PulpS3 (Early Development)5.82[1]
'Guanhuahong' (GHH)PulpS4 (Pulp Coloring-Onset)4.38[1]
'Youcihuanglong' (YCHL)PulpEarly DevelopmentLower contents compared to other cultivars[1]
'Zihonglong'PulpUp to 26 days post-anthesisUp to 12.90 (mg/g Dry Weight)[2]
'Zihonglong'Peel10th to 29th days post-anthesisUp to 12.82 (mg/g Dry Weight)[2]
Apple (Malus domestica)'Toki'PeelRipe1.24 - 37.8 (mg/100g wet weight)[3]
'Toki'FruitRipe0.138 - 1.033 (mg/100g wet weight)[3]
'Tsugaru'PeelRipePresent[3]
'Sun-Tsugaru'PeelRipePresent[3]
Blueberry (Vaccinium spp.)-Fruit-Present[4]

Biosynthesis of this compound in Plants

In plants, this compound is synthesized via the condensation of acetyl-CoA and pyruvate (B1213749).[1] This reaction is catalyzed by the enzyme citramalate (B1227619) synthase (CMS) , also known as (R)-2-methylmalate synthase.[5][6] CMS is a member of the D-isopropylmalate synthase (IPMS) family of enzymes, which are involved in the biosynthesis of branched-chain amino acids.[1]

The biosynthesis of this compound is closely linked to the isoleucine biosynthesis pathway.[5] In some microorganisms, the citramalate pathway serves as an alternative route for the production of α-ketobutyrate, a precursor for isoleucine.[6] In ripening apples, the engagement of the citramalate pathway allows for the sustained production of isoleucine and its derived volatile esters, which contribute to the fruit's aroma.[6]

Signaling Pathway Diagram

Citramalic_Acid_Biosynthesis Pyruvate Pyruvate Citramalate_Synthase Citramalate Synthase (CMS) Pyruvate->Citramalate_Synthase AcetylCoA Acetyl-CoA AcetylCoA->Citramalate_Synthase Citramalic_Acid This compound Citramalate_Synthase->Citramalic_Acid Isoleucine_Pathway Isoleucine Biosynthesis Pathway Citramalic_Acid->Isoleucine_Pathway

Caption: Biosynthesis of this compound from pyruvate and acetyl-CoA.

Experimental Protocols

The accurate identification and quantification of this compound in plant tissues require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Experimental Workflow

Experimental_Workflow Start Plant Tissue Sampling Homogenization Homogenization (e.g., in liquid nitrogen) Start->Homogenization Extraction Extraction (e.g., with metaphosphoric acid or ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 or 0.45 µm filter) Centrifugation->Filtration Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for this compound analysis in plants.

Detailed Methodologies

1. Sample Preparation and Extraction

  • Objective: To extract organic acids, including this compound, from plant tissue while minimizing degradation.

  • Protocol:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Weigh a precise amount of the powdered tissue (e.g., 1-2 g).

    • Add a suitable extraction solvent. A common choice is 0.2% metaphosphoric acid in a 1:5 (w/v) ratio.[1] Alternatively, 80% ethanol (B145695) can be used.

    • Homogenize the mixture thoroughly using a vortex mixer or a homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter. The filtrate is now ready for HPLC or LC-MS/MS analysis.

2. HPLC Analysis

  • Objective: To separate, identify, and quantify this compound in the plant extract.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: An isocratic mobile phase of a dilute aqueous acid solution, such as 0.05 M potassium dihydrogen phosphate (B84403) adjusted to a low pH (e.g., 2.5-2.8) with phosphoric acid, is often effective.

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Identification of the this compound peak is achieved by comparing its retention time with that of a pure this compound standard. Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.

3. LC-MS/MS Analysis for Enhanced Specificity and Sensitivity

  • Objective: To provide highly specific and sensitive detection and quantification of this compound, especially in complex matrices or at low concentrations.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Methodology:

    • The chromatographic separation is similar to the HPLC method described above.

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Mass spectrometric detection is typically performed in negative ion mode using electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This transition is highly specific to this compound, minimizing interference from other compounds.

Putative Physiological Roles of this compound in Plants

The physiological significance of this compound in plants is not yet fully elucidated, but several potential roles have been proposed:

  • Precursor for Isoleucine Biosynthesis: As a key component of the citramalate pathway, it serves as a precursor for the essential amino acid isoleucine, particularly in ripening fruits like apples.[5][6]

  • Contribution to Fruit Taste and Aroma: The accumulation of this compound, along with other organic acids, contributes to the overall taste profile of fruits. In apples, its metabolism is linked to the production of volatile esters that are crucial for the fruit's characteristic aroma.[6]

  • Response to Biotic and Abiotic Stress: There is some evidence to suggest that this compound may be involved in plant defense mechanisms. For instance, its levels have been observed to change in response to fungal infections.[2]

  • Nutrient Acquisition: In some plants, the exudation of organic acids from roots can help to solubilize soil-bound nutrients like phosphorus, making them more available for uptake. While not extensively studied for this compound, this is a known function for other organic acids.[2]

Conclusion and Future Directions

The presence of this compound in plants, particularly in fruits like pitaya and apple, is an intriguing area of plant biochemistry. While its biosynthetic pathway is beginning to be understood, its broader physiological roles and the full extent of its distribution across the plant kingdom remain to be explored. Future research should focus on:

  • Screening a wider variety of plant species to identify new sources of this compound.

  • Elucidating the regulatory mechanisms of the citramalate synthase enzyme.

  • Investigating the specific roles of this compound in plant stress responses and nutrient acquisition.

  • Exploring the potential applications of this compound-rich plant extracts in the food, cosmetic, and pharmaceutical industries.

This technical guide provides a solid foundation for researchers and professionals interested in the natural occurrence and significance of this compound in plants. The provided methodologies and data summaries offer a starting point for further investigation into this fascinating plant metabolite.

References

The Discovery and History of Citramalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, a C5-dicarboxylic acid, has garnered increasing interest in the scientific community for its diverse roles in plant and microbial metabolism, as well as its potential as a bio-based platform chemical. Structurally similar to the well-known Krebs cycle intermediate, malic acid, this compound (2-hydroxy-2-methylbutanedioic acid) possesses a unique methyl group that imparts distinct chemical and biological properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of this compound, with a focus on its biochemical pathways and the experimental methodologies used for its investigation.

Discovery and Early History

The history of this compound begins in the mid-20th century with its discovery in a natural source. In 1954 , A. C. Hulme first isolated the L-enantiomer of this compound from the peel of apples[1]. This discovery marked the initial identification of this organic acid in a biological system and paved the way for future research into its metabolic significance. Early synthetic routes to this compound were also explored, including the condensation of hydrogen cyanide with ethyl acetoacetate, although this method proved to be commercially unviable.

Physicochemical Properties

This compound is a chiral molecule existing as two enantiomers, (R)-(-)-citramalic acid (D-form) and (S)-(+)-citramalic acid (L-form), as well as a racemic mixture (DL-form). Its physical and chemical properties are summarized in the table below.

Property(S)-(+)-Citramalic Acid (L-form)(R)-(-)-Citramalic Acid (D-form)(±)-Citramalic Acid (DL-form)
Molecular Formula C₅H₈O₅C₅H₈O₅C₅H₈O₅
Molar Mass 148.11 g/mol [2]148.11 g/mol [2]148.11 g/mol [3]
Melting Point 112-113 °C[4]112.2-112.8 °C[4]107 - 111 °C[3]
Appearance Crystals[4]-White solid[3]
Solubility Freely soluble in water and acetone. Soluble in ethyl acetate (B1210297) and ether. Practically insoluble in petroleum ether and benzene.[4]Freely soluble in water and acetone. Soluble in ethyl acetate and ether. Practically insoluble in petroleum ether and benzene.Freely soluble in water and acetone. Soluble in ethyl acetate and ether. Practically insoluble in petroleum ether and benzene.[4]
Optical Rotation [α]D²⁰ = +23.4° (c=3 in H₂O)[4][α]D²² = -23.6° (c=3 in H₂O)[4]-
CAS Number 6236-09-56236-10-8597-44-4[3]

Metabolic Pathways Involving this compound

This compound is a key intermediate in specialized metabolic pathways in certain microorganisms and plants.

The Citramalate (B1227619) Cycle

In some bacteria, such as the purple non-sulfur bacterium Rhodospirillum rubrum, a unique pathway for acetate assimilation, known as the citramalate cycle , has been proposed. This cycle allows the organism to grow on acetate as a sole carbon source in the absence of the glyoxylate (B1226380) cycle. The key reaction is the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate, catalyzed by citramalate synthase[5]. The cycle ultimately regenerates pyruvate while producing glyoxylate, which can then be used for biosynthesis.

Citramalate_Cycle AcetylCoA Acetyl-CoA Citramalate Citramalate AcetylCoA->Citramalate Citramalate Synthase Pyruvate Pyruvate Pyruvate->Citramalate MesaconylCoA Mesaconyl-CoA Citramalate->MesaconylCoA Mesaconase BetaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->BetaMethylmalylCoA β-Methylmalyl-CoA Dehydratase Glyoxylate Glyoxylate BetaMethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA BetaMethylmalylCoA->PropionylCoA β-Methylmalyl-CoA Lyase Malate Malate Glyoxylate->Malate Malate Synthase SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA Carboxylase SuccinylCoA->Malate TCA Cycle Enzymes Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Pyruvate PEP Carboxykinase

A simplified representation of the Citramalate Cycle in Rhodospirillum rubrum.
Isoleucine Biosynthesis Pathway

In some bacteria and plants, citramalate synthase is a key enzyme in an alternative pathway for the biosynthesis of the amino acid isoleucine. This pathway bypasses the traditional threonine-dependent route. Acetyl-CoA and pyruvate are condensed to form citramalate, which is then converted through a series of reactions to 2-ketobutyrate, a precursor of isoleucine.

Isoleucine_Biosynthesis Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase (CimA) CitramalylCoA Citramalyl-CoA Citramalate->CitramalylCoA MesaconylCoA Mesaconyl-CoA CitramalylCoA->MesaconylCoA Mesaconase BetaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->BetaMethylmalylCoA β-Methylmalyl-CoA Dehydratase PropionylCoA Propionyl-CoA BetaMethylmalylCoA->PropionylCoA TwoKetobutyrate 2-Ketobutyrate PropionylCoA->TwoKetobutyrate Isoleucine Isoleucine TwoKetobutyrate->Isoleucine Further steps Isolation_Workflow Start Apple Peel Homogenization (in aqueous ethanol) Filtration Filtration to remove solids Start->Filtration Evaporation Evaporation of ethanol Filtration->Evaporation Extraction Liquid-liquid extraction (e.g., with ether) Evaporation->Extraction Purification Column Chromatography (e.g., on silica (B1680970) gel) Extraction->Purification Crystallization Crystallization Purification->Crystallization Analysis Characterization (Melting point, optical rotation, etc.) Crystallization->Analysis

References

A Technical Guide to the Chemical and Physical Properties of Citramalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, also known as 2-methylmalic acid, is a C5-dicarboxylic acid with the chemical formula C₅H₈O₅. Structurally similar to the well-known malic acid, it features an additional methyl group on the alpha-carbon. This chiral compound exists as two enantiomers, (R)- and (S)-citramalic acid, and is found in various biological systems, from microbes to plants. It was first discovered in apple peels and has since been identified in other fruits and fermentation products. This compound is of growing interest in biotechnology and chemical synthesis as a precursor for biofuels and polymers, such as methacrylic acid. This document provides a comprehensive overview of its chemical and physical properties, relevant experimental protocols, and biosynthetic pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its application in various research and development contexts.

Table 1: General Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₈O₅
Molar Mass 148.11 g/mol
IUPAC Name 2-hydroxy-2-methylbutanedioic acid
Appearance White solid/fine crystalline powder
Boiling Point 295.2 °C at 760 mmHg
Density 1.513 g/cm³
Predicted pKa 3.65 ± 0.28
Solubility Freely soluble in water and acetone. Soluble in ethyl acetate (B1210297) and ether. Practically insoluble in petroleum ether and benzene.
Table 2: Properties of this compound Stereoisomers
Property(R)-(-)-Citramalic Acid(S)-(+)-Citramalic Aciddl-Form (Racemic)Reference(s)
CAS Number 6236-10-86236-09-52306-22-1
Melting Point 108-110 °C109-111 °C117 °C
Optical Rotation [α]D²⁰ = -23.4° (c=3 in H₂O)[α]D²² = +23.6° (c=3 in H₂O)Not applicable

Spectral Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of this compound in D₂O typically shows signals corresponding to the methyl and methylene (B1212753) protons. The chemical shifts are influenced by the neighboring carboxylic acid and hydroxyl groups.

  • Mass Spectrometry (MS) : In negative ion mode ESI-MS/MS, this compound ([M-H]⁻) typically shows a precursor ion at m/z 147. Characteristic fragment ions can be observed, which correspond to the loss of water and carboxyl groups.

Experimental Protocols

Protocol 1: Biosynthesis of this compound in Engineered Escherichia coli

This protocol outlines the general steps for producing this compound through microbial fermentation using a metabolically engineered strain of E. coli. The process involves the overexpression of a key enzyme and the knockout of competing pathways.

  • Strain Engineering :

    • The gene cimA from Methanococcus jannaschii, which encodes for citramalate (B1227619) synthase, is cloned into an expression vector (e.g., pZE12) and transformed into an E. coli host strain.

    • To increase the flux towards citramalate production, genes from competing metabolic pathways are knocked out. These can include genes involved in acetate formation (poxB, ackA, pta) and the degradation of citramalate precursors or analogs (leuC, which codes for 3-isopropylmalate dehydratase).

  • Fermentation :

    • A seed culture of the engineered E. coli strain is grown overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

    • A production-scale fermenter containing a defined mineral salts medium supplemented with a carbon source (e.g., glycerol (B35011) or glucose) is inoculated with the seed culture.

    • The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

    • A fed-batch strategy is often employed, where the carbon source is fed continuously to maintain a growth-limiting condition, which can help in minimizing the formation of inhibitory byproducts like acetate.

  • Induction and Production :

    • When the culture reaches a desired cell density, the expression of the cimA gene is induced (e.g., by adding IPTG if under an inducible promoter).

    • The fermentation is continued for a set period (e.g., 132 hours), during which this compound is synthesized and secreted into the medium.

  • Product Recovery and Analysis :

    • At the end of the fermentation, the cells are separated from the culture broth by centrifugation.

    • The concentration of this compound in the supernatant is quantified using methods such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enantiomeric Analysis of this compound by LC-MS/MS

This method allows for the separation and quantification of the (R) and (S) enantiomers of this compound in a sample, which is crucial for studying its biological origin and function.

  • Sample Preparation :

    • For solid samples (e.g., apple peel), homogenize with water.

    • Centrifuge the homogenate or liquid sample to remove particulate matter.

  • Derivatization :

    • To enable chiral separation on a standard C18 column, the this compound enantiomers are derivatized with a chiral reagent. An example is benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂). This reaction creates diastereomers that are separable by reverse-phase chromatography.

  • LC-MS/MS Analysis :

    • Chromatography System : A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Column : A C18 reverse-phase column (e.g., InertSustain C18, 150 mm × 2.1 mm, 3 µm).

    • Mobile Phase : A gradient elution using two solvents, typically water with 0.05% formic acid (A) and acetonitrile (B52724) with 0.05% formic acid (B).

    • Mass Spectrometry : The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the derivatized diastereomers.

  • Data Analysis :

    • The separated diastereomers are detected and quantified based on their retention times and specific mass transitions in the MRM mode.

    • The concentration of each enantiomer is determined by comparing the peak areas to a standard curve generated with known concentrations of derivatized (R)- and (S)-citramalic acid standards.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the engineered metabolic pathway for this compound production in E. coli.

Citramalic_Acid_Pathway cluster_synthesis cluster_competition Glucose Glucose / Glycerol Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Acetate Acetate Pyruvate->Acetate poxB, ackA, pta (knockout) Biomass Biomass / Other Pathways Pyruvate->Biomass invis1 Pyruvate->invis1 AcetylCoA->invis1 invis2 AcetylCoA->invis2 CitramalicAcid This compound Citrate Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle invis1->CitramalicAcid Citramalate Synthase (cimA overexpression) invis2->Citrate Citrate Synthase (gltA attenuation)

Caption: Engineered pathway for this compound synthesis in E. coli.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the key steps in the analytical workflow for the enantiomeric separation of this compound.

LCMS_Workflow Sample 1. Sample Collection (e.g., apple homogenate) Derivatization 2. Chiral Derivatization (e.g., with CIM-C₂-NH₂) Sample->Derivatization LC_Separation 3. LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 5. Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for enantioselective analysis of this compound.

The Core of Citramalic Acid Metabolism in Microbial Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citramalic acid, a dicarboxylic acid with significant potential as a platform chemical and precursor in the pharmaceutical and polymer industries, is a natural metabolite in various microbial systems. Understanding and engineering its metabolic pathways are crucial for developing efficient and sustainable bio-production processes. This technical guide provides a comprehensive overview of this compound metabolism in microbial systems, with a primary focus on bacterial and fungal pathways. It delves into the key enzymes, metabolic routes, and regulatory mechanisms. Furthermore, this guide presents quantitative data on microbial citramalate (B1227619) production, detailed experimental protocols for key assays, and visual representations of the core metabolic and experimental workflows to facilitate a deeper understanding and application of this knowledge in research and development.

Introduction to this compound Metabolism

This compound, or 2-methylmalic acid, is a five-carbon dicarboxylic acid that serves as an important intermediate in microbial metabolism. Its significance has grown due to its potential as a bio-based precursor for the synthesis of methacrylic acid, a key monomer for polymethylmethacrylate (Perspex, Lucite) production.[1][2] Microorganisms have evolved diverse pathways for the synthesis and degradation of this compound, which can be harnessed and optimized for industrial-scale production. This guide will explore the central metabolic pathways, the enzymes that catalyze these reactions, and the genetic engineering strategies employed to enhance citramalate yields in microbial hosts.

Core Metabolic Pathways

The Citramalate Synthesis Pathway (via Citramalate Synthase)

The most direct and commonly engineered pathway for this compound production involves the condensation of acetyl-CoA and pyruvate (B1213749). This reaction is catalyzed by the enzyme citramalate synthase (CimA) (EC 2.3.1.182).[1][2]

  • Reaction: Acetyl-CoA + Pyruvate → (R)-Citramalate + CoA

This pathway has been successfully engineered in various microbial hosts, most notably Escherichia coli, for high-titer production of citramalate.[1][3] The citramalate synthase from the thermophilic archaeon Methanococcus jannaschii and its mesophilic variants are frequently used for this purpose.[1][2]

.dot

Citramalate_Synthesis_Pathway cluster_synthesis Citramalate Synthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex CimA Citramalate Synthase (CimA) Pyruvate->CimA AcetylCoA->CimA Citramalate This compound Glycolysis->Pyruvate CimA->Citramalate

Caption: The core citramalate synthesis pathway from glucose in engineered microbes.

The Citramalate Cycle

In some bacteria, such as Rhodospirillum rubrum, a citramalate cycle has been proposed as an alternative to the glyoxylate (B1226380) shunt for acetate (B1210297) assimilation.[4] This cyclic pathway involves the conversion of acetyl-CoA and pyruvate to citramalate, which is then further metabolized. The key enzymes in this cycle include:

  • Citramalate synthase: Condenses acetyl-CoA and pyruvate.

  • Mesaconase: Converts citramalate to mesaconate.

  • Mesaconyl-CoA hydratase and subsequent enzymes: Eventually regenerate the precursors for the cycle.[4]

Citramalate Degradation

Microbes also possess pathways to degrade this compound. A key enzyme in this process is citramalate lyase (EC 4.1.3.22), which cleaves citramalate into acetate and pyruvate.[5][6]

  • Reaction: (2S)-2-hydroxy-2-methylbutanedioate ⇌ Acetate + Pyruvate

Another related enzyme is citramalyl-CoA lyase (EC 4.1.3.25), which is involved in the cleavage of citramalyl-CoA into acetyl-CoA and pyruvate, a step found in the 3-hydroxypropionate (B73278) cycle of some autotrophs like Chloroflexus aurantiacus.[7][8]

Citramalate Metabolism in Fungi

Filamentous fungi like Aspergillus niger have also been shown to produce this compound.[9][10] In some cases, citramalate is identified as the end product of the itaconic acid biodegradation pathway.[9][10] Furthermore, dedicated citramalate biosynthesis pathways have been identified in these organisms, which can be overexpressed to drive its production.[9]

Quantitative Data on this compound Production

Metabolic engineering efforts have significantly improved the titers, yields, and productivities of this compound in microbial hosts. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production in Engineered E. coli
Strain BackgroundKey Genetic ModificationsSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coli BW25113ΔldhA, ΔpflB, over-expression of cimA3.7Glucose82 ± 1.50.481.85[1][2]
E. coliΔgltA, ΔleuC, ΔackA-pta, ΔpoxB, over-expression of cimAGlucose54.10.64~0.62[11]
E. coliEngineered citrate (B86180) synthase (GltA[F383M]), over-expression of cimAGlucose>600.53~0.45[12]
E. coli MG1655ΔgltA, ΔackA, over-expression of cimAGlucose46.50.63~0.35[13]
E. coli MEC568ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB, over-expression of cimAGlycerol>31>0.50~0.23[14]
Table 2: Kinetic Parameters of Citramalate Synthase (CimA)
Enzyme SourceVariantTemperature (°C)SubstrateKm (mM)kcat (s-1)Reference
Methanococcus jannaschiiWild-type30Pyruvate0.110.17[15]
Methanococcus jannaschiiWild-type30Acetyl-CoA0.03-[15]
Methanococcus jannaschiiCimA3.730Pyruvate0.340.54[15]
Methanococcus jannaschiiCimA3.730Acetyl-CoA0.01-[15]
Malus domestica (Apple)MdCMS_1-Pyruvate2.446-[16]
Malus domestica (Apple)MdCMS_1-Acetyl-CoA0.052-[16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Cloning and Expression of Citramalate Synthase (CimA)

This protocol describes the general steps for cloning the cimA gene and expressing it in E. coli.

.dot

Cloning_Workflow start Start: Isolate gDNA from M. jannaschii or synthesize gene pcr PCR Amplification of cimA gene start->pcr digest1 Restriction Digest of PCR product and Vector pcr->digest1 ligation Ligation into Expression Vector (e.g., pET) digest1->ligation transformation Transformation into E. coli (e.g., DH5α) ligation->transformation selection Selection on Antibiotic Plates transformation->selection verification Plasmid Isolation and Sequence Verification selection->verification expression_host Transformation into Expression Host (e.g., BL21(DE3)) verification->expression_host induction Culture Growth and IPTG Induction expression_host->induction harvest Cell Harvest and Lysis induction->harvest end End: Crude or Purified CimA Enzyme harvest->end

Caption: A typical workflow for cloning and expressing the CimA gene.

  • Gene Amplification: The cimA gene (e.g., from Methanococcus jannaschii) is amplified via PCR using primers with appropriate restriction sites. Codon optimization for the expression host (E. coli) is recommended.

  • Vector Preparation: An expression vector (e.g., pET series or pBAD series) is digested with the same restriction enzymes.

  • Ligation: The digested PCR product and vector are ligated using T4 DNA ligase.

  • Transformation: The ligation mixture is transformed into a cloning strain of E. coli (e.g., DH5α).

  • Selection and Verification: Transformants are selected on antibiotic-containing media. Plasmids are isolated from colonies and sequenced to confirm the correct insert and orientation.

  • Expression: The verified plasmid is transformed into an expression host (E. coli BL21(DE3)).

  • Protein Expression and Preparation: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture. Protein expression is induced with an appropriate inducer (e.g., IPTG for pET vectors, L-arabinose for pBAD vectors). Cells are harvested by centrifugation, resuspended in buffer, and lysed (e.g., by sonication or cell disruption). The resulting lysate can be used as a cell-free extract or the enzyme can be purified.[4][7]

Citramalate Synthase Activity Assay

This is a spectrophotometric assay that measures the release of Coenzyme A (CoA) from acetyl-CoA, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs at 412 nm.[3][4][5]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M TES buffer, pH 7.5, containing 5 mM MgCl₂.[4]

    • Substrates: 10 mM Acetyl-CoA and 10 mM Pyruvate stock solutions.

    • DTNB Solution: 0.56 mM DTNB in 78 mM Tris-HCl buffer, pH 8.0.[4]

    • Enzyme Preparation: Cell-free extract or purified CimA diluted in assay buffer.

  • Assay Procedure:

    • Prepare the reaction mixture in a 1 ml cuvette containing:

      • 200 µl of enzyme preparation (e.g., 1 mg/ml protein).[4]

      • Sufficient assay buffer to bring the volume to 1 ml after substrate addition.

      • Add acetyl-CoA and pyruvate to a final concentration of 1 mM each.[4]

    • Incubate the reaction mixture at the desired temperature (e.g., 37°C).[4]

    • At regular time intervals (e.g., every 10 minutes), take a 100 µl aliquot of the reaction mixture.[4]

    • Immediately mix the aliquot with 900 µl of the DTNB solution.[4]

    • Measure the absorbance at 412 nm.

    • Calculate the rate of CoA production using the molar extinction coefficient of the DTNB-CoA adduct.

Citramalate Lyase Activity Assay

The activity of citramalate lyase can be determined by measuring the formation of one of its products, pyruvate. This can be done using a coupled enzyme assay with lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.[16]

    • Cofactors: 29 mM ZnCl₂.[16]

    • Substrate: 100 mM Sodium Citramalate.

    • Coupling Enzyme and Coenzyme: Lactate dehydrogenase (LDH) and 14 mM NADH.[16]

    • Enzyme Preparation: Cell-free extract or purified citramalate lyase.

  • Assay Procedure:

    • In a 3.0 ml cuvette, mix the assay buffer, ZnCl₂, NADH, LDH, and the enzyme preparation.

    • Initiate the reaction by adding the sodium citramalate solution.

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

    • Calculate the rate of NADH consumption using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying organic acids in fermentation broths.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.2 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Conditions:

    • Column: An ion-exclusion column (e.g., IC-Pak Ion-Exclusion 7µm, 7.8 x 300 mm) is typically used.[14][17]

    • Mobile Phase: A dilute acid solution, such as 0.001N H₂SO₄, is used for isocratic elution.[14][17]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[14][17]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[14]

    • Detection: UV detector at 210 nm.[14][17]

    • Injection Volume: 10 µL.[14][17]

  • Quantification:

    • A standard curve is generated using known concentrations of pure this compound.

    • The peak area of this compound in the samples is compared to the standard curve to determine its concentration.

13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. A general protocol for E. coli is outlined below and can be adapted for citramalate-producing strains.

.dot

MFA_Workflow start Start: Define Metabolic Model labeling_exp Perform Parallel Labeling Experiments with 13C-Glucose start->labeling_exp sampling Harvest Biomass at Isotopic Steady State labeling_exp->sampling hydrolysis Hydrolyze Biomass to Amino Acids, etc. sampling->hydrolysis derivatization Derivatize Analytes for GC-MS hydrolysis->derivatization gcms GC-MS Analysis to Determine Mass Isotopomer Distributions derivatization->gcms flux_calc Computational Flux Calculation and Statistical Analysis gcms->flux_calc end End: Quantified Metabolic Flux Map flux_calc->end

Caption: A generalized workflow for 13C-Metabolic Flux Analysis.

  • Experimental Design: Define the metabolic network model for the citramalate-producing strain. Select appropriate 13C-labeled substrates (e.g., a mixture of [1-13C]glucose and [U-13C]glucose) to ensure good flux resolution.[6]

  • Cell Cultivation: Grow the microbial strain in a chemostat or in batch cultures with the 13C-labeled substrate until a metabolic and isotopic steady state is reached.[6]

  • Sample Collection and Processing: Rapidly quench metabolic activity and harvest the biomass. Hydrolyze the biomass to obtain proteinogenic amino acids.

  • Isotopic Analysis: Derivatize the amino acids and analyze their mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).[18]

  • Flux Calculation: Use software (e.g., Metran, INCA) to fit the measured mass isotopomer distributions to the metabolic model and estimate the intracellular fluxes.[18] This will provide quantitative data on the carbon flow towards pyruvate, acetyl-CoA, and subsequently, this compound.

Conclusion and Future Outlook

The study of this compound metabolism in microbial systems has advanced significantly, driven by its potential in the bio-based economy. Engineered microorganisms, particularly E. coli, have demonstrated impressive capabilities for high-level citramalate production. This guide has provided a comprehensive overview of the core metabolic pathways, quantitative production data, and detailed experimental protocols to aid researchers in this field.

Future research will likely focus on further optimizing production strains through systems and synthetic biology approaches, including dynamic pathway regulation and the exploration of novel, more efficient citramalate synthase enzymes. Additionally, expanding the range of microbial hosts and utilizing alternative, low-cost feedstocks will be crucial for the economic viability of industrial-scale this compound production. The methodologies and data presented herein serve as a foundational resource for these ongoing and future endeavors.

References

biological role of citramalic acid in fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Role of Citramalic Acid in Fungi Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a dicarboxylic acid, is an emerging metabolite of significant interest within fungal biology and biotechnology. Traditionally viewed as an intermediate in specific amino acid degradation pathways, recent research has unveiled its more diverse and functionally significant roles in various fungal species. In fungi such as Aspergillus niger, this compound is a key product of itaconic acid biodegradation and can also be synthesized directly via a dedicated biosynthetic pathway. Its functions extend beyond central metabolism, playing a crucial role in biogeochemical processes like phosphate (B84403) solubilization and the bioleaching of rare earth elements, as demonstrated in Paecilomyces. Furthermore, its presence as a secondary metabolite in yeasts like Saccharomyces cerevisiae influences the sensory profiles of fermented products. This guide provides a comprehensive overview of the biosynthesis, metabolic pathways, and physiological functions of this compound in fungi, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biological Roles and Metabolic Pathways

This compound (2-methylmalic acid) is involved in several key metabolic processes in fungi, ranging from primary metabolism to specialized secondary metabolic pathways and interactions with the environment.

Biosynthesis of this compound

The primary route for this compound biosynthesis in both fungi and bacteria involves the condensation of two central metabolic precursors: acetyl-CoA and pyruvate.[1] This reaction is catalyzed by the enzyme citramalate (B1227619) synthase (EC 2.3.1.182), also known as isopropylmalate synthase (IPMS) or CimA.[1][2]

  • Key Reaction: Acetyl-CoA + Pyruvate → (R)-Citramalate + CoA

This pathway directly competes with the first step of the tricarboxylic acid (TCA) cycle, where citrate (B86180) synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[1][3] The relative flux through these competing pathways is likely controlled by substrate availability and the kinetic properties of the respective enzymes.[1][2] In Aspergillus niger, a dedicated biosynthetic cluster containing a putative citramalate synthase has been identified, and its overexpression leads to the production of this compound.[4][5]

Role in Itaconic Acid Biodegradation

In some fungi, this compound is the terminal product of a degradation pathway. A notable example is in Aspergillus niger, a fungus used for the industrial production of itaconic acid. This species possesses an itaconic acid biodegradation pathway where citramalyl-CoA is an intermediate.[5] The enzyme IctA can then convert citramalyl-CoA to this compound.[5] Studies have confirmed that when this degradation pathway is active, this compound accumulates in the medium.[4][5] Knocking out the genes responsible for this pathway results in the cessation of this compound production from itaconic acid.[4][5]

Physiological Functions

The biological roles of this compound appear to be species-specific and linked to the fungus's ecological niche.

  • Biogeochemical Cycling and Metal Chelation: Fungi secrete various organic acids to modify their environment, particularly to solubilize essential minerals.[6][7] this compound has been shown to contribute to enhancing phosphorus solubility.[8] A study on a Paecilomyces species demonstrated that this compound is a significant contributor to the bioleaching of rare earth elements from monazite (B576339) ore.[9] Notably, while being nearly as effective as citric acid in this role, this compound solubilized significantly less of the radioactive contaminant thorium, suggesting a potential advantage in bioremediation and biomining processes.[9]

  • Secondary Metabolism and Flavor Contribution: In the context of fermentation, such as winemaking, yeasts like Saccharomyces can produce this compound as a metabolic byproduct.[10] Its concentration, which can range from 25 to over 173 mg/L, depends on the yeast strain and fermentation conditions.[10] In Japanese sake, the addition of this compound has been found to enhance salty and umami tastes while reducing sourness and bitterness, indicating its role as a flavor modulator.[10]

  • Biotechnological Precursor: Beyond its natural role, this compound is valued as a five-carbon platform chemical for the synthesis of methacrylic acid, a key component in polymer manufacturing.[1][2]

Quantitative Data

The production and activity of this compound have been quantified in several fungal systems and related experimental models.

Table 1: this compound Production in Fungi

Fungal Species Context This compound Titer Yield/Productivity Reference
Saccharomyces sp. Wine Fermentation 25 - 173 mg/L Not specified [10]
Saccharomyces sp. General Fermentation Up to 300 mg/L Not specified [10]

| Aspergillus niger | Overexpression of biosynthesis pathway | Production observed (specific titer not stated) | Not specified |[4][5] |

Table 2: Role of this compound in Bioleaching by Paecilomyces sp.

Leaching Agent Total Rare Earths Solubilized Thorium Solubilized Reference
Direct Bioleaching (Fungus + Ore) 42 ± 15 mg/L Not specified [9]
Citric Acid (Lab Solution) 16.4 mg/L 1.18 ± 0.01 mg/L [9]

| this compound (Lab Solution) | 15.0 mg/L | 0.25 ± 0.01 mg/L |[9] |

Experimental Protocols

The study of this compound in fungi involves a combination of microbiological, analytical, and molecular biology techniques. The following protocols are synthesized from methodologies used in key studies.[5][11][12]

Fungal Cultivation for Metabolite Production

This protocol describes a typical shake flask cultivation for screening and production of organic acids.

  • Media Preparation: Prepare minimal medium (MM) containing 10 g/l glucose, 6 g/l NaNO₃, 0.52 g/l KCl, 1.52 g/l KH₂PO₄, and trace elements, or a rich complete medium (LCM) by supplementing MM with 2.5 g/l yeast extract.[5]

  • Inoculation: Inoculate 100 mL of sterile medium in 500 mL baffled shake flasks with fungal spores to a final concentration of 1 × 10⁶ spores/mL.[5]

  • Incubation: Incubate the flasks at 35°C with shaking at 250 rpm for up to 14 days.[5]

  • Sampling: Aseptically withdraw 350 µL samples daily. Weigh the flasks before sampling to correct for evaporation.[5]

  • Sample Preparation: Filter the samples through a 0.22 µm syringe filter to remove mycelia before analysis. Store at -20°C.[5]

Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of organic acids from fermentation broth.

  • Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.[11][12]

  • Column: Employ an ion-exclusion column suitable for organic acid analysis (e.g., IC-Pak Ion-Exclusion 7µm, 7.8 x 300 mm).[11][12]

  • Mobile Phase: Prepare an isocratic mobile phase of dilute sulfuric acid (e.g., 0.001N H₂SO₄).[11][12]

  • Run Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60-65°C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 210 nm

  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Identify and quantify the this compound peak in the samples by comparing its retention time and peak area to the standards.

Molecular Identification of Biosynthesis Genes

This protocol provides a workflow for identifying and confirming the function of genes involved in this compound biosynthesis.

  • RNA Isolation: Grow the fungal strain under conditions where this compound is produced. Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.[5] Isolate total RNA using a suitable kit or Trizol-based method.

  • Transcriptome Sequencing (RNA-Seq): Perform RNA-Seq on samples from producing and non-producing conditions to identify differentially expressed genes. Look for candidate genes annotated as "citramalate synthase," "isopropylmalate synthase," or genes located in putative biosynthetic clusters.[4][5]

  • Gene Cloning and Overexpression:

    • Amplify the candidate gene's coding sequence from cDNA using PCR.

    • Clone the gene into a fungal expression vector under the control of a strong constitutive promoter (e.g., gpdA).[5]

    • Transform the expression construct into a suitable fungal host strain (e.g., A. niger).[5]

  • Functional Verification: Cultivate the transformed strain and the wild-type control under the conditions described in Protocol 3.1. Analyze the culture supernatants via HPLC (Protocol 3.2) to confirm the production of this compound in the overexpression strain.[4][5]

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound in fungi.

Citramalic_Acid_Biosynthesis Pyruvate Pyruvate CimA Citramalate Synthase (CimA) Pyruvate->CimA AcetylCoA Acetyl-CoA invis1 AcetylCoA->invis1 invis2 AcetylCoA->invis2 CitramalicAcid This compound Oxaloacetate Oxaloacetate CS Citrate Synthase (CS) Oxaloacetate->CS Citrate Citrate TCA TCA Cycle Citrate->TCA CimA->CitramalicAcid CS->Citrate invis1->CimA invis1->CS Competition for Acetyl-CoA invis2->CS Itaconic_Acid_Degradation Itaconic Acid Biodegradation Pathway in A. niger IA Itaconic Acid (IA) ICA_CoA Itaconyl-CoA IA->ICA_CoA CoA Transferase Citramalyl_CoA Citramalyl-CoA ICA_CoA->Citramalyl_CoA CoA-mutase CM This compound (CM) Citramalyl_CoA->CM Thioesterase (IctA) Experimental_Workflow cluster_cultivation 1. Fungal Cultivation cluster_analysis 2. Metabolite Analysis cluster_genetics 3. Genetic Identification (Optional) Culture Inoculate Fungus in Liquid Medium Incubate Incubate (e.g., 7-14 days) Culture->Incubate Sample Collect Supernatant Incubate->Sample RNA RNA Isolation & Sequencing Incubate->RNA Filter Filter (0.22 µm) Sample->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify this compound HPLC->Quantify Identify Identify Candidate Gene (e.g., Citramalate Synthase) RNA->Identify Overexpress Overexpress Gene in Fungus Identify->Overexpress Verify Verify Production via HPLC Overexpress->Verify

References

In-Depth Technical Guide: Citramalic Acid as a Precursor for Isoleucine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoleucine is an essential branched-chain amino acid (BCAA) typically synthesized from threonine in a pathway tightly regulated by feedback inhibition. However, an alternative, threonine-independent route utilizing citramalic acid as a key intermediate has been identified in a diverse range of organisms, including bacteria, archaea, yeast, and plants. This pathway initiates with the condensation of acetyl-CoA and pyruvate (B1213749), catalyzed by citramalate (B1227619) synthase (CMS), to form citramalate. Subsequent enzymatic steps convert citramalate into α-keto-β-methylvalerate, the direct precursor of isoleucine. A critical feature of this pathway is its general insensitivity to feedback inhibition by isoleucine, allowing for sustained production of the amino acid. This guide provides a comprehensive technical overview of the citramalate-mediated isoleucine biosynthesis pathway, including its core biochemistry, quantitative data, detailed experimental protocols for its study, and its significance in metabolic engineering and biotechnology.

Introduction to Isoleucine Biosynthesis Pathways

The canonical pathway for isoleucine biosynthesis begins with the amino acid L-threonine. The first committed step is the deamination of threonine to α-ketobutyrate, a reaction catalyzed by the enzyme threonine deaminase (or threonine dehydratase, IlvA). This enzyme is a key regulatory point in the pathway and is typically subject to allosteric feedback inhibition by the final product, isoleucine.[1][2] When isoleucine levels are high, it binds to a regulatory site on threonine deaminase, inhibiting its activity and shutting down the pathway to prevent wasteful overproduction.[1]

The discovery of an alternative route, the citramalate pathway, has revealed a bypass to this tightly controlled regulatory checkpoint.[3] This pathway is particularly significant in organisms and specific metabolic states where high levels of isoleucine or its derivatives are required. For instance, in ripening apple fruit, this pathway is engaged to produce isoleucine for the synthesis of important aroma-active esters.[3][4] In various microorganisms, it serves as the primary or a parallel route for isoleucine synthesis.[5][6]

The Citramalate-Mediated Isoleucine Biosynthesis Pathway

The citramalate pathway provides a direct link from central carbon metabolism (pyruvate and acetyl-CoA) to isoleucine, circumventing the need for threonine.

2.1 Core Reactions and Enzymes

The pathway proceeds through a series of recursive reactions analogous to the chain elongation steps in leucine (B10760876) synthesis, but starting with pyruvate. The key steps are:

  • Condensation: Acetyl-CoA and pyruvate are condensed to form (S)-citramalate. This reaction is catalyzed by Citramalate Synthase (CMS) .[3]

  • Dehydration & Hydration (Isomerization): (S)-citramalate is isomerized to 3-ethylmalate via a citraconate intermediate. This two-step process is catalyzed by an isopropylmalate isomerase homolog (e.g., LeuCD).

  • Oxidative Decarboxylation: 3-ethylmalate is oxidatively decarboxylated to yield α-ketobutyrate. This step is catalyzed by an isopropylmalate dehydrogenase homolog (e.g., LeuB).

  • Chain Elongation: The resulting α-ketobutyrate can then re-enter the chain-elongation cycle, condensing with another molecule of acetyl-CoA to eventually form α-keto-β-methylvalerate, the direct keto-acid of isoleucine.

  • Transamination: Finally, α-keto-β-methylvalerate is transaminated by a Branched-Chain Aminotransferase (BCAT) to produce L-isoleucine.

2.2 Key Enzyme: Citramalate Synthase (CMS)

Citramalate synthase (EC 2.3.1.182) is the gateway enzyme for this pathway. It is a member of the DRE-TIM metallolyase superfamily, which also includes isopropylmalate synthase (IPMS, LeuA), the enzyme that catalyzes the analogous first step in leucine biosynthesis.[3] In some organisms, CMS has evolved from IPMS through neofunctionalization.[3] A key distinction is that while IPMS is typically feedback-inhibited by leucine, CMS is often insensitive to inhibition by isoleucine.[3][7]

Different organisms produce different stereoisomers of citramalate. Several bacteria produce (R)-citramalate, whereas yeast and apples have been shown to form (S)-citramalate.[3]

2.3 Regulation: Bypassing Feedback Inhibition

A significant advantage of the citramalate pathway is its lack of feedback regulation by isoleucine.[3] In organisms like ripening apples, the identified citramalate synthase (MdCMS) lacks the C-terminal regulatory domain found in related enzymes like IPMS, rendering it insensitive to amino acid inhibition.[3] This allows for the elevated and persistent production of isoleucine, a feature crucial for metabolic states requiring high flux through this pathway.[3] This contrasts sharply with the allosteric inhibition of threonine deaminase in the conventional pathway.[1][8]

Quantitative Analysis

Quantitative data is crucial for understanding the efficiency and kinetics of the citramalate pathway. While comprehensive kinetic data for all enzymes across various species is not fully available, studies in engineered microorganisms and specific natural systems provide valuable insights.

3.1 Enzyme Activity and Substrate Specificity

The activity of citramalate synthase can be compared with related enzymes. The following table summarizes data for the Malus × domestica (apple) enzymes, highlighting the distinct substrate preferences.

EnzymeSubstrateRelative Activity (%)
MdCMS_1 Pyruvate 100
α-Ketobutyrate 115
α-Ketoisovalerate25
MdIPMS1 α-Ketoisovalerate 100
Pyruvate< 5
α-Ketobutyrate< 5
Data synthesized from studies on apple fruit enzymes.[4]
3.2 Citramalate and Isoleucine Production Titers

Metabolic engineering efforts have demonstrated the potential of this pathway for producing citramalate, a valuable chemical precursor.

OrganismStrain EngineeringProductTiterYieldProductivity
E. coliEngineered with M. jannaschii CimA3.7; ldhA, pflB deletionsCitramalate82 ± 1.5 g/L0.48 g/g glucose1.85 g/L/h
E. coliEngineered with M. jannaschii CimA; gltA, leuC, ackA-pta, poxB deletionsCitramalate> 31 g/L> 0.50 g/g glycerol~0.23 g/L/h
Malus domesticaRipening 'Jonagold' fruitCitramalate~120-fold increase during ripeningN/AN/A
Data compiled from metabolic engineering and plant biology studies.[4][9]
Experimental Methodologies

Investigating the citramalate pathway involves a combination of genetic, biochemical, and analytical techniques.

4.1 Pathway Elucidation using Isotope Labeling (¹³C-MFA)

Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is the gold standard for unequivocally demonstrating pathway activity in vivo.[10][11]

Generalized Protocol:

  • Tracer Selection: Choose a ¹³C-labeled substrate that will result in distinct labeling patterns for the conventional and citramalate pathways. For example, growing cells on [1-¹³C] or [2-¹³C] acetate (B1210297) allows tracing the acetyl-CoA contribution.[11]

  • Cell Culture: Culture cells or incubate tissue slices in a defined medium where the primary carbon source is replaced with the ¹³C-labeled tracer.[12] The system should be allowed to reach an isotopic steady state, which should be confirmed by sampling at multiple time points (e.g., 8, 18, 24 hours).[13]

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen or cold methanol). Extract polar metabolites using a pre-chilled solvent system, such as 80:20 methanol:water.[12]

  • Sample Analysis: Derivatize the amino acids in the protein hydrolysate (e.g., using TBDMS) and analyze the mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Data Analysis: Use flux modeling software (e.g., INCA, Metran) to fit the measured labeling patterns to a metabolic network model. Compare the goodness-of-fit for models that include or exclude the citramalate pathway to determine its contribution to isoleucine synthesis.[13]

4.2 Characterization of Citramalate Synthase (CMS) Activity

A continuous spectrophotometric assay is commonly used to measure CMS activity by monitoring the release of Coenzyme A (CoA-SH).[5][14]

Generalized Protocol:

  • Enzyme Preparation: Prepare a cell-free extract or use purified recombinant CMS protein. For extracts from organisms with heat-stable CMS (like Methanococcus jannaschii), a heat-treatment step (e.g., 60°C for 10 min) can partially purify the enzyme.[15]

  • Reaction Mixture: Prepare an assay mixture in a suitable buffer (e.g., 100 mM TES, pH 7.5). The mixture should contain:

    • Acetyl-CoA (e.g., 0.5 - 1 mM)

    • Pyruvate (e.g., 1 mM)

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

    • MgCl₂ (e.g., 5 mM)

  • Reaction Initiation & Measurement: Initiate the reaction by adding the enzyme preparation. The CoA-SH released upon condensation of acetyl-CoA and pyruvate reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Data Analysis: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. Calculate the specific activity using the molar extinction coefficient of TNB. To determine kinetic parameters (Km, Vmax), vary the concentration of one substrate while keeping the other saturated and fit the data to the Michaelis-Menten equation.[16][17]

4.3 Metabolite Profiling by LC-MS

Quantifying citramalate and other pathway intermediates is essential for assessing pathway flux.

Generalized Protocol:

  • Sample Preparation: Quench metabolism and extract metabolites as described in section 4.1. The use of internal standards (e.g., stable isotope-labeled organic acids) is critical for accurate quantification.[18]

  • Chromatography: Separate organic acids using liquid chromatography (LC), often with a column designed for polar compounds (e.g., ion exchange or HILIC).[19]

  • Mass Spectrometry: Detect and quantify metabolites using a mass spectrometer (MS), typically in negative ion mode for organic acids. High-resolution MS (e.g., TOF, Orbitrap) is preferred for accurate mass identification.[19][20]

  • Quantification: Generate a standard curve for each analyte of interest (e.g., this compound) to determine its concentration in the biological samples.

Visualizations: Pathways and Workflows

Diagram 1: The Citramalate Pathway for Isoleucine Synthesis

Citramalate_Pathway Pyruvate Pyruvate CMS Citramalate Synthase (CMS) Pyruvate->CMS AcetylCoA Acetyl-CoA AcetylCoA->CMS Citramalate (S)-Citramalate Isomerase Isomerase (e.g., LeuCD) Citramalate->Isomerase Citramaconate Citramaconate Citramaconate->Isomerase Ethylmalate 3-Ethylmalate Dehydrogenase Dehydrogenase (e.g., LeuB) Ethylmalate->Dehydrogenase AKB α-Ketobutyrate Elongation Chain Elongation Enzymes AKB->Elongation Recursive Steps AKMV α-Keto-β-methylvalerate BCAT Aminotransferase (BCAT) AKMV->BCAT Isoleucine L-Isoleucine CMS->Citramalate Isomerase->Citramaconate Isomerase->Ethylmalate Dehydrogenase->AKB Elongation->AKMV Recursive Steps BCAT->Isoleucine

Caption: Core reactions of the citramalate-mediated isoleucine biosynthesis pathway.

Diagram 2: Regulatory Comparison of Isoleucine Synthesis Pathways

Regulation_Comparison cluster_0 Conventional Pathway cluster_1 Citramalate Pathway Threonine Threonine TD Threonine Deaminase (IlvA) Threonine->TD ... AKB_conv α-Ketobutyrate TD->AKB_conv ... Ile_conv Isoleucine AKB_conv->Ile_conv ... Ile_conv->TD Feedback Inhibition Pyruvate_cit Pyruvate + Acetyl-CoA CMS_cit Citramalate Synthase (CMS) Pyruvate_cit->CMS_cit ... Citramalate_cit Citramalate CMS_cit->Citramalate_cit ... Ile_cit Isoleucine Citramalate_cit->Ile_cit ... No_Inhibition No Feedback Inhibition

Caption: Feedback regulation in conventional vs. citramalate isoleucine pathways.

Diagram 3: Experimental Workflow for Pathway Characterization

Experimental_Workflow A Observation (e.g., Isoleucine accumulation, Isoleucine auxotroph complementation) B Hypothesis Generation (Alternative pathway exists) A->B C Genomic/Transcriptomic Analysis (Identify candidate genes, e.g., CMS) B->C F ¹³C Isotope Labeling (¹³C-Acetate/Glucose feeding) B->F D Gene Cloning & Recombinant Protein Expression C->D I In Vivo Validation (Gene knockout / overexpression) C->I E In Vitro Enzyme Assays (Confirm CMS activity & kinetics) D->E E->I G Metabolite Analysis (LC/GC-MS to trace label) F->G H Metabolic Flux Analysis (MFA) (Quantify pathway contribution) G->H J Pathway Confirmed H->J I->J

Caption: A typical workflow for identifying and validating the citramalate pathway.

Significance and Applications

The citramalate pathway for isoleucine synthesis holds considerable interest for several fields:

  • Metabolic Engineering: The lack of feedback inhibition makes CMS an attractive target for engineering microorganisms to overproduce isoleucine or its derivatives. This is relevant for the production of biofuels (e.g., 1-butanol), specialty chemicals, and nutritional supplements.[14]

  • Biotechnology: Engineered microbes expressing CMS are highly effective at producing this compound, which is a platform chemical that can be converted into methylmethacrylate, the monomer for Plexiglas and other polymers.[9]

  • Drug Development: In pathogenic microorganisms that rely on this pathway for isoleucine, such as Leptospira interrogans, the enzymes of the citramalate pathway, particularly CMS, represent potential targets for novel antimicrobial drugs.[5][7] The allosteric binding site for isoleucine on some microbial CMS variants provides a blueprint for designing specific inhibitors.[7]

  • Plant Science: Understanding this pathway in plants can lead to strategies for enhancing the nutritional value of crops or modifying the flavor and aroma profiles of fruits and vegetables.[3][4]

Conclusion

The citramalate-mediated pathway represents a significant, alternative route for isoleucine biosynthesis that bypasses the canonical threonine-dependent, feedback-regulated pathway. Its central enzyme, citramalate synthase, provides a direct entry point from core metabolites, pyruvate and acetyl-CoA. The pathway's characteristic insensitivity to end-product inhibition makes it a powerful system for sustained isoleucine production in both natural and engineered biological systems. The methodologies outlined in this guide provide a robust framework for researchers to investigate, quantify, and engineer this important metabolic route for applications ranging from industrial biotechnology to therapeutic development.

References

Enantiomers of Citramalic Acid: A Technical Guide to Their Significance and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, systematically known as 2-hydroxy-2-methylbutanedioic acid, is a dicarboxylic acid that plays a significant role in various biological and chemical processes. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-(-)-citramalic acid and (S)-(+)-citramalic acid. These enantiomers often exhibit distinct biological activities and are involved in different metabolic pathways, making their individual study crucial for applications in biotechnology, drug development, and food science. This technical guide provides an in-depth overview of the enantiomers of this compound, their significance, and the methodologies for their analysis and synthesis.

Stereochemistry and Physicochemical Properties

This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers. The (R) and (S) designation is based on the Cahn-Ingold-Prelog priority rules. The D/L nomenclature is also used, where (R)-(-)-citramalic acid is referred to as D-(-)-citramalic acid and (S)-(+)-citramalic acid as L-(+)-citramalic acid.[1][2]

Property(R)-(-)-Citramalic Acid(S)-(+)-Citramalic AcidRacemic (±)-Citramalic Acid
Systematic Name (2R)-2-hydroxy-2-methylbutanedioic acid[1](2S)-2-hydroxy-2-methylbutanedioic acid[2](±)-2-hydroxy-2-methylbutanedioic acid[3]
Synonyms D-(-)-Citramalic acid, R-Citramalic acid[1]L-(+)-Citramalic acid, S-Citramalic acid[2]DL-Citramalic acid[3]
CAS Number 6236-10-86236-09-5597-44-4[3]
Molecular Formula C₅H₈O₅[1]C₅H₈O₅[2]C₅H₈O₅[3]
Molecular Weight 148.11 g/mol [1]148.11 g/mol [2]148.11 g/mol [3]
Melting Point 108-110 °C109-111 °C107-111 °C

Biological and Chemical Significance

The enantiomers of this compound exhibit distinct roles in nature and have different applications in synthetic chemistry.

(R)-(-)-Citramalic Acid

(R)-(-)-Citramalic acid is a key intermediate in the alternative isoleucine biosynthesis pathway, also known as the citramalate (B1227619) pathway, found in some bacteria and archaea.[4][5] This pathway is particularly significant as a potential target for the development of novel antimicrobial agents against pathogens like Leptospira interrogans, the causative agent of leptospirosis, which utilizes this pathway.[6]

The biosynthesis of (R)-citramalate is catalyzed by the enzyme (R)-citramalate synthase, which facilitates the condensation of acetyl-CoA and pyruvate (B1213749).[4][5] This enantiomer is also found in some natural products, including certain plants and fruits. For instance, it has been identified as the predominant enantiomer in apples.[4][7]

(S)-(+)-Citramalic Acid

(S)-(+)-Citramalic acid is the more common enantiomer in plants and yeast.[1] It is considered the more biologically relevant isomer in many organisms.[8] In some metabolic pathways, (S)-citramalyl-CoA is converted to acetyl-CoA and pyruvate by the enzyme (S)-citramalyl-CoA lyase.[2] This enantiomer also serves as a precursor in the biosynthesis of other compounds and has been found in various fruits and fermented products.[8]

Metabolic Pathway of this compound

The primary metabolic pathway for the synthesis of this compound involves the condensation of acetyl-CoA and pyruvate, catalyzed by citramalate synthase. This pathway is a key entry point for the biosynthesis of branched-chain amino acids in certain microorganisms and is an alternative to the threonine-dependent pathway.

Citramalic_Acid_Pathway Pyruvate Pyruvate Citramalate_Synthase Citramalate Synthase (cimA) Pyruvate->Citramalate_Synthase Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism AcetylCoA Acetyl-CoA AcetylCoA->Citramalate_Synthase AcetylCoA->Central_Metabolism R_Citramalate (R)-Citramalate Citramalate_Synthase->R_Citramalate (R)-specific S_Citramalate (S)-Citramalate Citramalate_Synthase->S_Citramalate (S)-specific Isoleucine_Pathway Isoleucine Biosynthesis R_Citramalate->Isoleucine_Pathway

Caption: Biosynthesis of (R)- and (S)-citramalic acid from central metabolism precursors.

Quantitative Data

Enzyme Kinetics of (R)-Citramalate Synthase

The kinetic parameters of (R)-citramalate synthase from Methanococcus jannaschii have been determined, providing insights into its catalytic efficiency.

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)
Pyruvate0.85[4]2.9[4]
Acetyl-CoA0.14[4]2.9[4]

Experimental Protocols

Enantioselective Separation of this compound by LC-MS/MS

This protocol details a method for the separation and quantification of this compound enantiomers in biological samples, adapted from a published study.[7]

1. Sample Preparation and Derivatization:

  • Homogenize the sample (e.g., fruit peel or tissue) in a suitable solvent.

  • Centrifuge to pellet solids and collect the supernatant.

  • To 50 µL of the supernatant, add 50 µL of a chiral derivatizing agent solution (e.g., benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, CIM-C₂-NH₂).

  • Add 50 µL of a condensing agent solution (e.g., triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide in acetonitrile).

  • Incubate the mixture at 60°C for 30 minutes to form diastereomeric derivatives.

  • After incubation, dilute the reaction mixture with the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: InertSustain C18 column (150 mm × 2.1 mm i.d., 3 µm particle size).[7]

  • Mobile Phase A: 0.05% formic acid in water.[7]

  • Mobile Phase B: 0.05% formic acid in acetonitrile.[7]

  • Gradient Elution:

    • 0-30 min: 15% B

    • 30.01-40 min: 20% B

    • 40.01-74 min: 30% B

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for the derivatized enantiomers.

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Add_Reagents Add Chiral Derivatizing and Condensing Agents Supernatant_Collection->Add_Reagents Incubation Incubate at 60°C Add_Reagents->Incubation Dilution Dilute with Mobile Phase Incubation->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (ESI+, MRM) Separation->Detection

Caption: Experimental workflow for the enantioselective analysis of this compound.

Stereoselective Synthesis of (R)- and (S)-Citramalic Acid

The stereoselective synthesis of this compound enantiomers can be achieved through various methods, including asymmetric synthesis and enzymatic resolution. A general approach for asymmetric synthesis is outlined below.

1. Asymmetric Aldol (B89426) Addition:

  • React a chiral auxiliary-containing acetate (B1210297) equivalent with pyruvate in the presence of a Lewis acid to induce a diastereoselective aldol addition. The choice of chiral auxiliary and reaction conditions will determine the stereochemistry of the product.

  • For example, using a chiral oxazolidinone as the auxiliary can provide high diastereoselectivity.

2. Hydrolysis of the Chiral Auxiliary:

  • After the aldol reaction, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to yield the desired enantiomer of this compound.

3. Purification:

  • The final product is purified using techniques such as column chromatography or recrystallization to obtain the enantiomerically pure this compound.

Significance in Drug Development and Research

The distinct biological roles of this compound enantiomers make them important targets and tools in drug development and scientific research.

  • Antimicrobial Drug Development: The (R)-citramalate pathway, being essential for some pathogens but absent in humans, presents an attractive target for the development of novel antibiotics with a specific mode of action.[6]

  • Chiral Building Blocks: Enantiomerically pure this compound can serve as a versatile chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Metabolic Research: Studying the distribution and flux of this compound enantiomers can provide valuable insights into the metabolic pathways of various organisms, including microorganisms of industrial importance and pathogens.

  • Food Science: The presence and enantiomeric ratio of this compound can influence the flavor profile of fruits and fermented beverages.[7] Its analysis can be used for quality control and authentication purposes.

Conclusion

The enantiomers of this compound, (R)-(-)- and (S)-(+)-citramalic acid, possess unique and significant roles in the biological and chemical sciences. Their distinct involvement in metabolic pathways, particularly the presence of the (R)-citramalate pathway in certain pathogens, highlights their importance as potential drug targets. Furthermore, their utility as chiral synthons and their contribution to the sensory properties of foods underscore their relevance in various industrial applications. The detailed experimental protocols for their enantioselective analysis and synthesis provided in this guide offer valuable tools for researchers and professionals working in drug development, biotechnology, and related fields. A thorough understanding and the ability to selectively analyze and synthesize these enantiomers are crucial for advancing research and leveraging their full potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification and Characterization of the Citramalate (B1227619) Synthase Gene

Abstract

Citramalate synthase (CMS), an enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate, is a key component of alternative biosynthetic pathways for amino acids like isoleucine in some bacteria, archaea, and plants.[1][2][3] Its role in metabolic engineering for the production of valuable chemicals, such as precursors for methacrylic acid, has garnered significant interest.[4][5] Furthermore, as it is absent in mammals, it presents a potential target for the development of novel antimicrobial agents or herbicides. This guide provides a comprehensive overview of the methodologies for identifying and characterizing the citramalate synthase gene (cimA), from initial gene discovery to detailed functional analysis, tailored for professionals in life sciences and drug development.

Gene Identification and Phylogenetic Analysis

The initial step in studying a specific citramalate synthase is the identification of its corresponding gene. This process often begins with bioinformatics approaches, followed by experimental validation.

Identification Workflow

The identification of a candidate citramalate synthase gene typically follows a structured workflow, which can begin with either broad, untargeted screening or targeted homology-based searches. In organisms where the pathway is uncharacterized, microarray screening of gene expression under conditions expected to induce the pathway can reveal candidate genes.[1][2] For instance, a gene initially annotated as 2-isopropylmalate synthase (IPMS) was identified in apple fruit during ripening, a period of high ester production.[1] Subsequent functional analysis confirmed it to be a citramalate synthase.[1] In microorganisms, homology searches using known cimA gene sequences are a common starting point.[6]

cluster_bioinformatics Bioinformatic Analysis cluster_experimental Experimental Validation start Hypothesis: Organism produces citramalate microarray Microarray Screening (e.g., during a specific metabolic state) start->microarray homology Homology Search (BLAST, etc.) using known CMS/IPMS sequences start->homology candidate Candidate Gene Identification microarray->candidate phylogenetic Phylogenetic Analysis homology->phylogenetic phylogenetic->candidate cloning Gene Cloning and Sequencing candidate->cloning expression Heterologous Expression cloning->expression purification Protein Purification expression->purification functional_assay Functional Enzyme Assay purification->functional_assay confirmation Confirmation as Citramalate Synthase functional_assay->confirmation

Caption: Workflow for citramalate synthase gene identification.

Experimental Protocol: Phylogenetic Analysis

Phylogenetic analysis helps to understand the evolutionary relationship of the candidate gene with other known synthases like citrate (B86180) synthase, isopropylmalate synthase (IPMS), and malate (B86768) synthase.[7]

  • Sequence Retrieval: Obtain amino acid sequences of known citramalate synthases, IPMS, and other related enzymes from databases like NCBI.

  • Multiple Sequence Alignment: Align the candidate protein sequence with the retrieved sequences using tools like ClustalW or MUSCLE.[6]

  • Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood in software packages like MEGA or PHYLIP.[7][8]

  • Analysis: Analyze the position of the candidate protein in the tree. A close clustering with characterized citramalate synthases provides strong evidence for its identity.[7]

Gene Cloning, Expression, and Protein Purification

Once a candidate gene is identified, it must be cloned and expressed to produce the protein for functional characterization.

Cloning and Expression Workflow

The process involves isolating the genetic material, amplifying the target gene, inserting it into an expression vector, and transforming a suitable host organism (commonly E. coli) for protein production.[5][9]

rna_dna 1. RNA/gDNA Isolation from source organism pcr 2. RT-PCR / PCR Amplification of target gene rna_dna->pcr vector 3. Ligation into Expression Vector (e.g., pET, pBAD) pcr->vector transform 4. Transformation into Expression Host (e.g., E. coli BL21(DE3)) vector->transform culture 5. Culture Growth and Induction (e.g., with IPTG) transform->culture harvest 6. Cell Harvesting and Lysis culture->harvest purify 7. Protein Purification (e.g., Ni-NTA chromatography for His-tagged proteins) harvest->purify protein Purified Recombinant Citramalate Synthase purify->protein

Caption: Workflow for CMS gene cloning and protein expression.

Experimental Protocol: Cloning, Expression, and Purification

This protocol is a generalized procedure for producing a His-tagged recombinant citramalate synthase in E. coli.

  • Gene Amplification: Amplify the full-length coding sequence of the candidate gene from cDNA or genomic DNA using PCR with primers that add restriction sites and a polyhistidine (His)-tag sequence.[5]

  • Vector Ligation: Digest both the PCR product and an expression vector (e.g., pET-28a) with the corresponding restriction enzymes. Ligate the gene into the vector.[10]

  • Transformation: Transform a suitable E. coli expression strain, such as BL21(DE3), with the expression plasmid.[9]

  • Culture and Induction: Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.1-1.0 mM IPTG and continue cultivation, often at a lower temperature (e.g., 18-25°C) for 4-16 hours to enhance protein solubility.[9]

  • Cell Lysis: Harvest cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a cell disrupter.[5]

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.

  • Verification: Confirm the size and purity of the protein using SDS-PAGE.[3]

Enzyme Characterization

Functional characterization is crucial to confirm the enzyme's identity and understand its catalytic properties.

Experimental Protocol: Citramalate Synthase Activity Assay

Enzyme activity is typically measured by monitoring the release of Coenzyme A (CoA) using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product detectable at 412 nm.[5][11][12]

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing:

    • 100 mM TES buffer (pH 7.5)[5]

    • 5 mM MgCl₂[5]

    • 1 mM Acetyl-CoA[12]

    • 1 mM Pyruvate (or other α-keto acid substrate)[12]

  • Enzyme Addition: Add a known amount of purified enzyme to initiate the reaction. The total volume is typically adjusted with nuclease-free water.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a set period.[12]

  • Measurement (Endpoint): Stop the reaction and measure CoA production. Add a solution of DTNB (e.g., 50 μl of 10 mM DTNB in 0.1 M Tris-HCl, pH 8.0) to the reaction mixture.[11]

  • Measurement (Kinetic): Alternatively, for a continuous assay, include DTNB in the initial reaction mixture and monitor the increase in absorbance at 412 nm over time using a spectrophotometer.[12][13]

  • Quantification: Calculate the concentration of produced CoA using a standard curve generated with known concentrations of CoA or reduced glutathione (B108866) (GSH).[8][13]

Data Presentation: Kinetic Parameters

Determining the kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), is essential for understanding the enzyme's affinity for its substrates and its catalytic efficiency. These are determined by measuring reaction rates at varying substrate concentrations.

EnzymeSubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Wild-Type CimA (M. jannaschii)Pyruvate200 ± 501.8 ± 0.19.0 x 10³[11]
Acetyl-CoA100 ± 201.8 ± 0.11.8 x 10⁴[11]
Evolved CimA3.7 (M. jannaschii)Pyruvate300 ± 406.0 ± 0.22.0 x 10⁴[11]
Acetyl-CoA30 ± 106.0 ± 0.22.0 x 10⁵[11]

Note: Data is derived from studies performed at 30°C. Values can vary based on assay conditions.

Experimental Protocol: Feedback Inhibition Analysis

Many enzymes in biosynthetic pathways are subject to feedback inhibition by the end-product of the pathway. For citramalate synthase involved in isoleucine synthesis, it is important to test for inhibition by isoleucine and other branched-chain amino acids.

  • Assay Setup: Perform the standard citramalate synthase activity assay as described in section 3.1.

  • Inhibitor Addition: Prepare parallel reactions containing various concentrations of the potential inhibitor (e.g., L-isoleucine, L-valine, L-leucine) ranging from physiological concentrations upwards.[1][14]

  • Measurement: Measure the enzyme activity at each inhibitor concentration.

  • Analysis: Plot the relative enzyme activity against the inhibitor concentration to determine if the enzyme is sensitive to feedback inhibition. Some citramalate synthases, particularly those that have evolved from IPMS, may lack this regulation.[1][2]

Gene Expression Analysis

Analyzing the gene's expression pattern provides insights into its physiological role. Quantitative real-time PCR (qRT-PCR) is a standard method for this purpose.[15]

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Isolate total RNA from different tissues (e.g., root, leaf, fruit) or from cells grown under different experimental conditions using a suitable RNA isolation kit.[16]

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme.[16]

  • Primer Design: Design and validate specific primers for the citramalate synthase gene and one or more stable reference genes (e.g., Actin, 18S rRNA) for normalization.[17]

  • qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target gene to the reference gene(s).[16]

In Vivo Characterization and Metabolic Engineering

To understand the gene's function in a cellular context, in vivo studies such as gene knockout and overexpression are performed. This is particularly relevant for metabolic engineering applications.

Metabolic Pathway Analysis

Citramalate synthase is a key enzyme in the isoleucine biosynthesis pathway in some organisms and is a central component in engineered pathways for chemical production.

This pathway serves as an alternative to the common threonine-dependent route for producing 2-ketobutyrate, a precursor for isoleucine.[11][18]

cluster_pathway Citramalate Pathway Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Intermediate Citramalonyl-CoA / (2S)-2-Methylmalate Citramalate->Intermediate LeuCD Ketobutyrate 2-Ketobutyrate Intermediate->Ketobutyrate LeuB Isoleucine Isoleucine Ketobutyrate->Isoleucine IlvB, IlvC, IlvE CMS Citramalate Synthase (CimA) CMS->Citramalate

Caption: The citramalate pathway for isoleucine biosynthesis.

For industrial applications, E. coli is often engineered to produce high titers of citramalate. This involves overexpressing an efficient citramalate synthase and deleting genes for competing pathways to redirect carbon flux.[4][19]

cluster_deletions Gene Deletions Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citramalate Citramalate Pyruvate->Citramalate Acetate (B1210297) Acetate Pyruvate->Acetate poxB Lactate Lactate Pyruvate->Lactate ldhA AcetylCoA->Citramalate TCA TCA Cycle AcetylCoA->TCA gltA (Citrate Synthase) AcetylCoA->Acetate pta, ackA CimA Overexpressed Citramalate Synthase (cimA) CimA->Citramalate ldhA ΔldhA ackA_pta ΔackA-pta poxB ΔpoxB gltA ΔgltA

Caption: Engineered metabolic pathway for citramalate production.

Applications in Drug Development

The citramalate pathway's presence in microorganisms and its absence in humans make its enzymes, particularly citramalate synthase, attractive targets for novel antimicrobial drug discovery. High-throughput screening (HTS) assays can be developed based on the enzymatic protocol (Section 3.1) to identify small molecule inhibitors. These inhibitors could disrupt essential amino acid synthesis, leading to bacterial growth inhibition. Similarly, in plants, inhibiting this pathway could lead to the development of new herbicides.

This guide provides a foundational framework for the identification and characterization of the citramalate synthase gene. The specific protocols may require optimization based on the organism and the specific research goals.

References

The Citramalic Acid Cycle: A Technical Guide to its Core Metabolic Functions and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The citramalic acid cycle, more frequently referred to as the citramalate (B1227619) pathway, represents a crucial intersection of central carbon metabolism, amino acid biosynthesis, and in some organisms, specialized secondary metabolism. Unlike the canonical Krebs cycle, which is central to cellular respiration in most aerobic organisms, the citramalate pathway serves distinct, often anabolic, roles. Primarily, it functions as an alternative route for the biosynthesis of isoleucine, bypassing the traditional threonine-dependent pathway.[1][2] This pathway has garnered significant interest in the fields of metabolic engineering and drug development. In metabolic engineering, it provides a direct route from the central metabolites pyruvate (B1213749) and acetyl-CoA to valuable C5 chemical precursors like methacrylic acid.[3][4] For drug development, its presence in certain pathogenic bacteria and fungi, but not in humans, earmarks it as a potential target for novel antimicrobial agents.[5][6]

This technical guide provides an in-depth exploration of the this compound pathway, its constituent enzymes, regulatory mechanisms, and its broader implications. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations to elucidate the complex relationships within the pathway and its experimental workflows.

Core Metabolic Pathway

The citramalate pathway is not a true regenerative cycle in the same manner as the citric acid cycle. Instead, it is a linear or branched pathway that converts pyruvate and acetyl-CoA into α-ketobutyrate, the precursor to isoleucine. The pathway utilizes enzymes that are homologous to those found in the leucine (B10760876) biosynthesis pathway.[2]

The key steps are as follows:

  • Condensation: The pathway initiates with the condensation of acetyl-CoA and pyruvate, catalyzed by citramalate synthase (CimA) , to form (S)-citramalate or (R)-citramalate, depending on the organism.[1][7]

  • Isomerization: Isopropylmalate isomerase (or a homologous enzyme) catalyzes the isomerization of citramalate to β-methylmalate. This reaction proceeds via a dehydration/hydration mechanism, analogous to the aconitase reaction in the Krebs cycle.[8]

  • Dehydrogenation: A β-isopropylmalate dehydrogenase homolog then catalyzes the oxidative decarboxylation of β-methylmalate to produce α-ketobutyrate.

  • Cleavage (Alternative Fate): In some metabolic contexts, such as the 3-hydroxypropionate (B73278) cycle in Chloroflexus aurantiacus, citramalate can be activated to citramalyl-CoA. This intermediate is then cleaved by citramalyl-CoA lyase (CCL) into pyruvate and acetyl-CoA.[9][10]

Below is a diagram illustrating the core citramalate pathway for isoleucine biosynthesis.

Citramalate_Pathway Pyruvate Pyruvate Citramalate (S)-Citramalate Pyruvate->Citramalate CimA Citramalate Synthase (CimA) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate IPMI Isopropylmalate Isomerase homolog Citramalate->IPMI Isocitramalate Citramaconate (intermediate) betaMethylmalate β-Methylmalate IPMDH β-Isopropylmalate Dehydrogenase homolog betaMethylmalate->IPMDH alphaKetobutyrate α-Ketobutyrate Pathway Further reactions alphaKetobutyrate->Pathway Isoleucine Isoleucine CimA->Citramalate IPMI->betaMethylmalate IPMDH->alphaKetobutyrate Pathway->Isoleucine

Core citramalate pathway for isoleucine biosynthesis.

Quantitative Data

The efficiency and kinetics of the citramalate pathway are critical for both its biological function and its application in metabolic engineering. The following tables summarize key quantitative data for the enzymes involved.

Table 1: Kinetic Parameters of Citramalate Synthases (CimA)
OrganismSubstrateKm (µM)kcat (s-1)Reference(s)
Methanococcus jannaschii (Wild-Type)Pyruvate850-[7]
Acetyl-CoA140-[7]
Methanococcus jannaschii (CimA3.7 variant)Pyruvate342 ± 220.84 ± 0.08[2]
Acetyl-CoA105 ± 110.84 ± 0.08[2]
Malus domestica (Apple, MdCMS_1)Pyruvate134 ± 191.0 ± 0.1[11]
Acetyl-CoA24 ± 41.0 ± 0.1[11]
α-Ketobutyrate30 ± 51.3 ± 0.1[11]
Table 2: Kinetic Parameters of Citramalyl-CoA Lyase (CCL) / CLYBL
OrganismSubstrateKm (µM)kcat (s-1)Reference(s)
Chloroflexus aurantiacus(R)-Citramalyl-CoA701.7[9]
Homo sapiens (CLYBL)(S)-Citramalyl-CoA221.6[9][12]
Table 3: Kinetic Parameters of Isopropylmalate/Citramalate Isomerase
OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
Methanocaldococcus jannaschii(R)-2-Methylmalate (Citramalate)8101.5[8]
2-Methylmaleate (Citraconate)8015[8]
Table 4: Citramalate Production Titers in Engineered E. coli
Strain BackgroundFermentation StrategyTiter (g/L)Yield (g/g glucose)Reference(s)
E. coli BW25113Fed-batch82 ± 1.50.48 ± 0.03[3]
E. coliFed-batch with GltA[F383M]> 600.53[4]
E. coli BW25113Fed-batch with NOG pathway110.20.4[13]

Regulation of the Citramalate Pathway

Regulation of metabolic pathways is essential to prevent the wasteful expenditure of resources. The citramalate pathway exhibits unique regulatory features compared to the canonical amino acid biosynthesis pathways.

  • Feedback Inhibition: A key feature of some citramalate synthases, particularly those in organisms that rely heavily on this pathway, is a lack of feedback inhibition by the end-product, isoleucine.[1][14] This is in stark contrast to the threonine deaminase in the canonical pathway, which is strongly inhibited by isoleucine.[11] This insensitivity to feedback inhibition allows for the sustained production of isoleucine and its derivatives, which is particularly important in contexts like fruit ripening for the synthesis of flavor and aroma compounds.[1]

  • Transcriptional Control: In engineered E. coli, the expression of the cimA gene is often placed under the control of inducible promoters, such as arabinose-inducible (PBAD) or IPTG-inducible promoters, to allow for precise temporal control of the pathway.[13][14] In native organisms, the transcriptional regulation is less understood but is likely tied to the cellular demand for branched-chain amino acids or the presence of specific substrates.

  • Substrate Availability: As with any metabolic pathway, the flux through the citramalate pathway is dependent on the intracellular concentrations of its primary substrates, pyruvate and acetyl-CoA.[13] Metabolic engineering strategies often focus on increasing the availability of this acetyl-CoA pool by redirecting carbon flux away from competing pathways, such as the TCA cycle (by modifying citrate (B86180) synthase) or acetate (B1210297) production.[4][15]

The diagram below illustrates the regulatory logic, particularly the lack of feedback inhibition, which is a key feature for its use in metabolic engineering.

Regulation_Diagram Pyruvate Pyruvate Citramalate_Pathway Citramalate Pathway (CimA, etc.) Pyruvate->Citramalate_Pathway AcetylCoA Acetyl-CoA AcetylCoA->Citramalate_Pathway alphaKeto α-Ketobutyrate Citramalate_Pathway->alphaKeto Isoleucine Isoleucine alphaKeto->Isoleucine Threonine_Pathway Threonine Pathway (Threonine Deaminase) Isoleucine->Threonine_Pathway  Feedback Inhibition No_Inhibition No Feedback Inhibition Threonine_Pathway->alphaKeto Threonine Threonine Threonine->Threonine_Pathway

Regulation of α-ketobutyrate synthesis pathways.

Experimental Protocols

Protocol 1: Enzyme Assay for Citramalate Synthase (CimA)

This protocol is adapted from methods used for assaying citramalate synthase from Methanococcus jannaschii and is based on the colorimetric detection of free Coenzyme A (CoA-SH) released during the condensation reaction using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[2][13]

Materials:

  • Purified Citramalate Synthase (CimA) enzyme preparation.

  • TES buffer (0.1 M, pH 7.5) containing 5 mM MgCl₂.

  • Acetyl-CoA solution (10 mM stock).

  • Pyruvate solution (10 mM stock).

  • DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0).

  • Tris-HCl buffer (1 M, pH 8.0).

  • Microplate reader or spectrophotometer capable of reading absorbance at 412 nm.

  • 96-well microplate or cuvettes.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL:

    • 80 µL TES buffer (0.1 M, pH 7.5) with 5 mM MgCl₂.

    • 10 µL Acetyl-CoA stock (final concentration 1 mM).

    • 10 µL Pyruvate stock (final concentration 1 mM).

    • Add a suitable amount of purified CimA enzyme (e.g., 0.1 µM final concentration). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic variants) for a set period (e.g., 30-60 minutes). Ensure the reaction time is within the linear range of product formation.

  • Stop Reaction and Develop Color: Stop the reaction and develop the color by adding the following to each 100 µL reaction:

    • 50 µL of 10 mM DTNB solution.

    • 70 µL of 1 M Tris-HCl (pH 8.0).

    • 780 µL of ddH₂O.

  • Measure Absorbance: Incubate at room temperature for 5 minutes to allow for color development. Measure the absorbance at 412 nm.

  • Quantification: Calculate the concentration of CoA-SH produced using a standard curve prepared with known concentrations of CoA. The molar extinction coefficient of the TNB²⁻ anion at 412 nm is 14,150 M⁻¹cm⁻¹. One unit (U) of CimA activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute under the specified conditions.

Protocol 2: Quantification of Citramalate by LC-MS

This protocol provides a general framework for the quantification of citramalate from biological samples like fermentation broth or cell extracts.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Citramalate analytical standard.

  • Sample preparation reagents: ice-cold methanol (B129727), chloroform, water (for extraction).

  • 0.22 µm syringe filters.

Procedure:

  • Sample Extraction (Quenching and Extraction):

    • Rapidly quench metabolism by adding a known volume of culture to a tube containing ice-cold methanol to achieve a final methanol concentration of at least 60%.

    • Perform a liquid-liquid extraction (e.g., using a methanol:chloroform:water system) to separate polar metabolites (including citramalate) into the aqueous phase.

    • Centrifuge to pellet cell debris and separate phases.

    • Carefully collect the upper aqueous phase containing the polar metabolites.

  • Sample Preparation for LC-MS:

    • Dry the collected aqueous phase under a vacuum or nitrogen stream.

    • Reconstitute the dried extract in a known volume of Mobile Phase A.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Analysis:

    • Chromatography: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase A and B. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions to re-equilibrate.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. The precursor ion for citramalate ([M-H]⁻) is m/z 147.029.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the citramalate analytical standard.

    • Quantify the citramalate in the samples by comparing the peak area to the standard curve.

Protocol 3: Workflow for 13C-Metabolic Flux Analysis (MFA)

This protocol outlines the general workflow for using stable isotope labeling to quantify the flux through the citramalate pathway.

MFA_Workflow Step1 1. Isotopic Labeling Experiment - Grow cells on 13C-labeled substrate (e.g., [1-13C]glucose) - Achieve metabolic and isotopic steady state Step2 2. Sample Collection & Hydrolysis - Harvest biomass - Hydrolyze cellular protein to release amino acids Step1->Step2 Step3 3. Derivatization & GC-MS Analysis - Derivatize amino acids (e.g., with TBDMS) - Analyze mass isotopomer distributions by GC-MS Step2->Step3 Step4 4. Data Processing - Correct for natural isotope abundance - Determine Mass Distribution Vectors (MDVs) for key amino acids (e.g., Isoleucine) Step3->Step4 Step5 5. Flux Estimation - Use a metabolic model of central carbon metabolism - Fit simulated MDVs to experimental MDVs by iterative optimization - Calculate pathway fluxes Step4->Step5

Workflow for 13C-Metabolic Flux Analysis.

Experimental Considerations for 13C-MFA:

  • Tracer Selection: The choice of 13C-labeled substrate is critical. For probing the citramalate pathway, using [1-¹³C]glucose is effective, as the label will be incorporated into the C2 position of pyruvate. This allows for tracing the carbon flow into citramalate and subsequently into isoleucine.

  • Metabolic Model: An accurate stoichiometric model of the organism's central metabolism, including the citramalate pathway, is required for flux calculations.

  • Steady State: The analysis assumes that the cells are in a metabolic and isotopic steady state. This should be confirmed experimentally.[16]

  • Analysis of Isoleucine: The mass isotopomer distribution of isoleucine (and other related amino acids like valine and leucine) will be the primary data used to infer the relative flux through the citramalate pathway versus the canonical threonine-dependent pathway.

Relevance for Drug Development

The this compound pathway for isoleucine biosynthesis is a compelling target for the development of novel antimicrobial agents. Its essentiality in certain pathogens, coupled with its absence in humans, provides a potential therapeutic window.

  • Presence in Pathogens: The pathway has been identified in various pathogenic microorganisms, including the spirochete Leptospira interrogans (the causative agent of leptospirosis) and has been implicated in the metabolism of Pseudomonas aeruginosa and Yersinia pestis.[5][6]

  • Essentiality: In organisms like L. interrogans that lack the canonical threonine deaminase-dependent pathway, the citramalate pathway is the sole route for isoleucine synthesis, making it essential for survival.[5]

  • Therapeutic Target: The enzymes of this pathway, particularly citramalate synthase (CimA), are attractive targets for inhibitor design. An inhibitor that selectively targets the microbial enzyme over any homologous enzymes in the host could lead to a potent and specific antimicrobial agent. The allosteric regulatory sites, or the lack thereof, present unique opportunities for inhibitor design that differ from other feedback-regulated enzymes.[5]

Conclusion

The this compound pathway is a metabolically significant route with diverse roles ranging from essential amino acid biosynthesis to the production of industrially relevant chemicals. Its unique enzymatic components and regulatory features, particularly the lack of feedback inhibition in some variants, make it a powerful tool for metabolic engineering. Furthermore, its presence in key pathogens highlights its potential as a target for the next generation of antimicrobial drugs. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers aiming to study, engineer, or target this important metabolic pathway. Further research into the transcriptional regulation of this pathway and the kinetics of its downstream enzymes will continue to deepen our understanding and expand its applications.

References

Structural Analogues of Citramalic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Citramalic acid, a naturally occurring dicarboxylic acid, and its structural analogues have emerged as a promising class of molecules in the fields of drug discovery and biotechnology. Their diverse biological activities, ranging from antimicrobial to anticancer and enzyme inhibition, have garnered significant interest from researchers. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this compound analogues, tailored for researchers, scientists, and drug development professionals.

Core Structure and Analogues of this compound

This compound, also known as 2-hydroxy-2-methylbutanedioic acid, is a chiral molecule structurally related to malic acid. Its core structure features a succinic acid backbone with a hydroxyl and a methyl group attached to the C2 carbon. Structural analogues can be generated by modifying this core in several ways:

  • Substitution at the C2 position: Replacing the methyl group with other alkyl or aryl moieties.

  • Modification of the carboxylic acid groups: Esterification or amidation of one or both carboxyl groups.

  • Alterations to the succinic acid backbone: Introducing unsaturation or other functional groups.

This guide will focus on analogues with modifications at the C2 position and the carboxyl groups, as these have been the primary focus of recent research.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues can be achieved through both chemical and enzymatic routes.

Chemical Synthesis

A general approach to synthesizing C2-substituted succinic acid derivatives involves the alkylation of succinic acid precursors.

Experimental Protocol: Synthesis of α-ethyl-α-methylsuccinic acid

This protocol describes a representative chemical synthesis of a C2-alkyl substituted analogue of this compound.

Materials:

  • Ethyl cyanoacetate

  • 2-Butanone

  • Potassium cyanide

  • Ethanol (95%)

  • Glacial acetic acid

  • Hydrochloric acid (concentrated and 24%)

  • Ether

  • Benzene

  • Hexane

  • β-alanine (optional, as a catalyst)

Procedure:

  • A solution of ethyl cyanoacetate, 2-butanone, and glacial acetic acid is added to a stirred solution of potassium cyanide in 95% ethanol. The reaction is stirred for one hour.

  • Concentrated hydrochloric acid is added, and the mixture is refluxed for 4 hours.

  • An additional volume of hydrochloric acid is added, and refluxing is continued for another 4 hours.

  • The cooled reaction mixture is extracted with ether.

  • The combined ether extracts are partially distilled, and the remaining solution is dissolved in 24% hydrochloric acid.

  • The solution is distilled until the boiling point reaches 108°C.

  • The solution is cooled and allowed to stand at 5°C for 20 hours to crystallize the product.

  • The crystals of α-ethyl-α-methylsuccinic acid are collected by vacuum filtration and dried.

  • Further purification can be achieved by recrystallization from a benzene-hexane mixture.[1]

Enzymatic Synthesis

Metabolic engineering of microorganisms, such as Escherichia coli, provides a sustainable route for the production of this compound. This typically involves the overexpression of citramalate (B1227619) synthase, which catalyzes the condensation of acetyl-CoA and pyruvate (B1213749).

Biological Activities of this compound Analogues

Structural analogues of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Organic acids and their derivatives are known for their antimicrobial properties. Analogues of this compound have been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Organic Acids against Pathogenic Bacteria

Organic AcidTest OrganismMIC (mg/L)
Butyric acidEscherichia coli2300 - 2500
Valeric acidEscherichia coli2000 - 2800
Butyric acidCampylobacter jejuni500 - 800
Valeric acidCampylobacter jejuni500 - 1000
Butyric acidEnterococcus faecalis2000
Valeric acidEnterococcus faecalis2000
Butyric acidClostridium perfringens1200
Valeric acidClostridium perfringens1300
Butyric acidStreptococcus pneumoniae700
Valeric acidStreptococcus pneumoniae1000

Data sourced from[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines a standard procedure for assessing the antimicrobial activity of this compound analogues.

Materials:

  • Test compounds (this compound analogues)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • McFarland standard 0.5

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or a microplate reader.[3][4][5]

Anticancer Activity

Derivatives of various organic acids, including those structurally related to this compound, have shown promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: In Vitro Anticancer Activity (IC50) of Selected 2'-Hydroxychalcones (Structurally Related Analogues)

CompoundCell LineIC50 (µM)
Compound AHuman Acetylcholinesterase (AChE)40-85
Compound BHuman Acetylcholinesterase (AChE)40-85

Note: Data for direct this compound analogues with anticancer activity is limited in the provided search results. The data presented here is for structurally related chalcone (B49325) derivatives to illustrate the potential for this class of compounds. Sourced from[6][7]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (this compound analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8][9][10]

Enzyme Inhibition

This compound and its analogues can act as inhibitors of various enzymes, a property that is of significant interest in drug development. For instance, analogues of related dicarboxylic acids have been shown to inhibit digestive enzymes like α-amylase and α-glucosidase.

Table 3: Inhibitory Activity (IC50) of Selected Organic Acids against Digestive Enzymes

Organic AcidEnzymeIC50 (µM/mL)
Citric Acidα-amylase0.64 ± 0.04
Citric Acidα-glucosidase8.95 ± 0.05
Tartaric Acidα-amylase & α-glucosidase (mean)5.26 ± 0.41
Malic Acidα-amylase & α-glucosidase (mean)6.22 ± 0.38
Succinic Acidα-amylase & α-glucosidase (mean)6.74 ± 0.34

Data sourced from[11][12]

Signaling Pathways and Logical Relationships

The biological effects of this compound and its analogues are mediated through their interaction with various metabolic and signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Biosynthesis of this compound in Engineered E. coli

The biosynthesis of this compound in metabolically engineered E. coli provides a clear example of a manipulated metabolic pathway. The core of this pathway is the condensation of pyruvate and acetyl-CoA, catalyzed by the enzyme citramalate synthase.

This compound Biosynthesis Pyruvate Pyruvate Citramalate Synthase (cimA) Citramalate Synthase (cimA) Pyruvate->Citramalate Synthase (cimA) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Citramalate Synthase (cimA) This compound This compound Citramalate Synthase (cimA)->this compound

Caption: Biosynthesis of this compound from pyruvate and acetyl-CoA.

General Workflow for Synthesis and Biological Evaluation

The process of developing and evaluating this compound analogues follows a logical workflow, from initial synthesis to comprehensive biological testing.

Drug Development Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Chemical Synthesis Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) Purification & Characterization->Antimicrobial Screening (MIC) Anticancer Screening (IC50) Anticancer Screening (IC50) Purification & Characterization->Anticancer Screening (IC50) Enzyme Inhibition Assays Enzyme Inhibition Assays Purification & Characterization->Enzyme Inhibition Assays SAR Analysis SAR Analysis Antimicrobial Screening (MIC)->SAR Analysis Anticancer Screening (IC50)->SAR Analysis Enzyme Inhibition Assays->SAR Analysis Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow for development of this compound analogues.

Conclusion and Future Directions

The structural analogues of this compound represent a versatile scaffold for the development of new therapeutic agents. Their documented antimicrobial, anticancer, and enzyme inhibitory activities, coupled with the potential for both chemical and biosynthetic production, make them an attractive area for further research. Future efforts should focus on expanding the library of analogues through targeted synthesis and exploring their mechanisms of action in greater detail. Structure-activity relationship studies will be crucial in guiding the optimization of lead compounds with improved potency and selectivity. Furthermore, investigations into their effects on specific signaling pathways will provide a deeper understanding of their therapeutic potential and pave the way for their clinical application.

References

Methodological & Application

Application Note: Quantification of Citramalic Acid Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citramalic acid, a dicarboxylic acid, is an important intermediate in various metabolic pathways and has applications in the chemical and pharmaceutical industries. Accurate quantification of this compound in different matrices, such as fermentation broths, biological samples, and industrial process streams, is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and cost-effective analytical technique for the quantification of organic acids. This application note provides a detailed protocol for the quantification of this compound using HPLC-UV. The carboxyl groups in this compound allow for UV detection at low wavelengths.[1]

Principle

The method is based on reversed-phase HPLC, where this compound is separated from other components in a sample matrix on a C18 column. An isocratic mobile phase with an acidic pH is used to ensure the protonation of the acid and achieve good chromatographic retention and peak shape. Quantification is performed by monitoring the absorbance of the eluate at a specific UV wavelength, typically around 210 nm, and comparing the peak area of the analyte to that of external standards of known concentrations.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar organic acids.[2]

  • Chemicals and Reagents:

    • This compound standard (analytical grade)

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Sulfuric acid (H₂SO₄), analytical grade (alternative to phosphate buffer)

    • Metaphosphoric acid (alternative mobile phase and sample diluent)[3]

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

  • Sample Preparation:

    • Syringe filters (0.45 µm) for sample filtration.

Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 50 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.8 with Orthophosphoric Acid. An alternative is 0.001 N Sulfuric Acid.[4]
Flow Rate 0.7 mL/min
Column Temperature 25 °C to 40 °C (Optimization may be required; a lower temperature can improve the separation of polar compounds)[1][4][5]
Injection Volume 10 - 20 µL
UV Detection 210 nm[4][5][6]
Run Time Approximately 10-15 minutes, depending on the sample matrix.
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 mg/L) by serial dilution of the stock standard solution with the mobile phase.

Sample Preparation
  • Liquid Samples (e.g., fermentation broth, fruit juice):

    • Centrifuge the sample at 3000 g for 10 minutes to remove particulate matter.

    • Dilute the supernatant with the mobile phase to bring the expected this compound concentration within the calibration range. A 1:50 dilution can be a starting point for samples with high concentrations.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: Quantitative Data Summary

The following table presents typical validation parameters for the HPLC-UV analysis of organic acids, which can be expected for a validated this compound method.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 2.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 6.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 97 - 102%

Note: These values are based on typical performance for similar organic acids and should be determined experimentally for this compound during method validation.[5]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Sample Sample Matrix Dilute Dilute and Filter Sample Sample->Dilute Working Prepare Working Standards Stock->Working Inject_Std Inject Standards Working->Inject_Std Inject_Sample Inject Sample Dilute->Inject_Sample HPLC HPLC System (C18, 210 nm) Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Standard Data Quantify Quantify Citramalic Acid in Sample HPLC->Quantify Sample Data Inject_Std->HPLC Inject_Sample->HPLC Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound quantification.

Conclusion

The described HPLC-UV method provides a reliable and straightforward approach for the quantification of this compound. The use of a reversed-phase C18 column with a simple acidic mobile phase and UV detection at 210 nm allows for sensitive and accurate measurements. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine analysis. Method validation should be performed in the specific sample matrix to ensure the accuracy and precision of the results.

References

Application Note: Quantitative Analysis of Citramalic Acid in Fermentation Broth using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid is a C5-branched dicarboxylic acid with growing industrial and pharmaceutical interest. As a precursor for the synthesis of methacrylic acid, a key monomer in the polymer industry, its efficient production through microbial fermentation is a significant area of research. Accurate and reliable quantification of this compound in complex fermentation broth is crucial for process optimization, strain development, and metabolic engineering studies. This application note provides a detailed protocol for the sensitive and selective quantification of underivatized this compound in fermentation broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway of this compound Synthesis

In engineered microorganisms such as Escherichia coli, this compound is typically produced from central carbon metabolism intermediates. The key enzymatic step is the condensation of acetyl-CoA and pyruvate, catalyzed by citramalate (B1227619) synthase. Understanding this pathway is essential for metabolic engineering strategies aimed at improving this compound titers.

Citramalic_Acid_Pathway cluster_0 Central Metabolism cluster_1 This compound Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CitramalicAcid This compound Pyruvate->CitramalicAcid Citramalate_Synthase Citramalate Synthase (e.g., cimA) AcetylCoA->CitramalicAcid Citramalate_Synthase->CitramalicAcid Condensation Experimental_Workflow Start Fermentation Broth Sample Centrifugation1 Centrifugation (12,000 x g, 10 min) Start->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Protein_Precipitation Protein Precipitation (4 vol. cold Methanol) Supernatant->Protein_Precipitation Centrifugation2 Centrifugation (14,000 x g, 15 min) Protein_Precipitation->Centrifugation2 Filtration 0.22 µm Filtration Centrifugation2->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing End Report Results Data_Processing->End

Application Notes and Protocols for the Structural Elucidaion of Citramalic Acid using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid is a dicarboxylic acid that plays a role in various metabolic pathways. Its structural elucidation is a fundamental requirement for understanding its biological function and for its application in drug development and biotechnology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds like this compound. This document provides detailed application notes and experimental protocols for the characterization of this compound using 1D and 2D NMR techniques, including ¹H and ¹³C NMR.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation spectra. This workflow allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule.

A 1D ¹H NMR D 2D COSY A->D Proton-Proton Correlations E 2D HSQC A->E Proton-Carbon Correlations B 1D ¹³C NMR C DEPT-135 B->C Carbon Multiplicity B->E F Structural Confirmation C->F D->F E->F

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for R-(-)-Citramalic Acid in D₂O, referenced to DSS at 298K.[1]

Table 1: ¹H NMR Chemical Shift and Multiplicity Data

AtomChemical Shift (ppm)Multiplicity
H1'2.720d
H1''2.415d
H31.314s

Note: The protons on the methylene (B1212753) group (C1) are diastereotopic and thus have different chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data

AtomChemical Shift (ppm)
C4 (C=O)185.877
C2 (C=O)182.577
C5 (C-OH)77.071
C1 (CH₂)49.297
C3 (CH₃)27.94

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for acquiring high-quality NMR spectra.[2]

  • Sample Quantity: For ¹H NMR, 5-25 mg of this compound is typically sufficient.[2][3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][4]

  • Solvent Selection: High-purity deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.[2][3][5] Deuterium (B1214612) oxide (D₂O) is a suitable solvent for this compound. The deuterium signal from the solvent is also used by the spectrometer for field-frequency locking.[6]

  • Procedure:

    • Weigh the desired amount of this compound and dissolve it in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.[4]

    • Ensure the sample is fully dissolved. If any solid particles are present, the solution must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[2][3] Filtration can be done by passing the solution through a pipette with a small plug of glass wool.[3]

    • Transfer the clear solution into a clean 5 mm NMR tube.[7]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., Bruker 500 MHz).[1]

  • Purpose: To determine the number of different types of protons, their chemical environment, and their relative numbers (integration).

  • Typical Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 8 to 16 scans are usually sufficient.[2]

    • Acquisition Time (AQ): 2-4 seconds.[2]

    • Relaxation Delay (D1): 1-2 seconds.

  • Purpose: To determine the number of different types of carbon atoms in the molecule.

  • Typical Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans (NS): This will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. A few hundred to several thousand scans may be necessary depending on the sample concentration.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.[8][9]

  • Typical Parameters:

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Parameters: Similar to a standard ¹³C experiment, but with the appropriate pulse angles for DEPT-135.

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[10]

  • Typical Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf).

    • Number of Scans (NS): 2-4 scans per increment.

    • Number of Increments: 256-512 in the F1 dimension.

  • Purpose: To identify which protons are directly attached to which carbon atoms.[10]

  • Typical Parameters:

    • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).

    • Number of Scans (NS): 2-8 scans per increment.

    • Number of Increments: 128-256 in the F1 dimension.

Data Interpretation and Structural Confirmation

The combination of these NMR experiments allows for the complete structural elucidation of this compound.

cluster_1d 1D NMR Data cluster_2d 2D NMR Data HNMR ¹H NMR: - 3 signals - Integration ratios COSY COSY: - Correlation between  diastereotopic CH₂ protons HNMR->COSY HSQC HSQC: - CH₃ protons correlate to C3 - CH₂ protons correlate to C1 HNMR->HSQC CNMR ¹³C NMR: - 5 signals DEPT DEPT-135: - 1 CH₃ (positive) - 1 CH₂ (negative) - 0 CH - 2 Quaternary (absent) CNMR->DEPT CNMR->HSQC Conclusion Confirmed Structure of this compound DEPT->Conclusion COSY->Conclusion HSQC->Conclusion

Caption: Logical relationships in NMR data interpretation for this compound.

  • ¹H NMR: The spectrum shows three distinct proton signals. The singlet corresponds to the methyl group (CH₃), and the two doublets arise from the diastereotopic protons of the methylene group (CH₂).

  • ¹³C NMR: The spectrum displays five signals, consistent with the five carbon atoms in this compound. The signals at the downfield end of the spectrum (~180-185 ppm) are characteristic of carboxylic acid carbons.[11]

  • DEPT-135: This experiment confirms the presence of one methyl group (positive signal), one methylene group (negative signal), and the absence of any CH groups. The two quaternary carbons (the two C=O groups and the C-OH) are not observed in the DEPT spectrum.[8]

  • COSY: A cross-peak between the two methylene protons confirms that they are coupled to each other.

  • HSQC: This spectrum correlates the proton signals with their directly attached carbon atoms. The methyl proton signal will correlate with the methyl carbon signal, and the two methylene proton signals will correlate with the methylene carbon signal.[12]

By combining the information from all these experiments, the complete and unambiguous structure of this compound can be confirmed. The chemical shifts provide information about the electronic environment of each nucleus, the coupling patterns reveal the connectivity between protons, and the 2D correlation spectra tie the proton and carbon frameworks together.

References

Application Notes and Protocols for Citramalate Synthase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalate (B1227619) synthase (CMS), also known as (R)-citramalate synthase or CimA, is a key enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate.[1][2] This reaction is the initial step in an alternative isoleucine biosynthesis pathway found in some bacteria and archaea, and has also been identified in plants like apples where it contributes to the synthesis of important aroma compounds.[1][3][4] Unlike the canonical threonine-dependent pathway for isoleucine synthesis, the citramalate pathway bypasses feedback inhibition mechanisms, making citramalate synthase a potential target for metabolic engineering and drug development.[3][4]

These application notes provide a detailed protocol for determining the enzymatic activity of citramalate synthase. The primary method described is a colorimetric assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the free coenzyme A (CoA-SH) released during the synthase reaction to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5][6][7] This protocol is applicable for the characterization of purified or partially purified citramalate synthase, as well as for the screening of potential inhibitors or activators.

Metabolic Pathway of Citramalate Synthase

The following diagram illustrates the central role of citramalate synthase in the condensation of acetyl-CoA and pyruvate.

Citramalate_Pathway Pyruvate Pyruvate CMS Citramalate Synthase (CMS) Pyruvate->CMS AcetylCoA Acetyl-CoA AcetylCoA->CMS Citramalate Citramalate CMS->Citramalate CoA CoA-SH CMS->CoA

Caption: Citramalate synthase catalyzes the formation of citramalate from pyruvate and acetyl-CoA.

Experimental Protocol: Citramalate Synthase Activity Assay

This protocol is adapted from established methods for assaying citramalate synthase activity.[2][5][8]

Materials and Reagents
  • Enzyme: Purified or partially purified citramalate synthase.

  • Substrates:

    • Acetyl-CoA solution (10 mM)

    • Pyruvate solution (10 mM)

  • Buffer:

    • 1 M N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES) buffer, pH 7.5

    • 1 M MgCl₂

  • Detection Reagent:

    • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 100 mM Tris-HCl, pH 8.0

  • Control and Dilution Buffer:

    • 100 mM TES buffer, pH 7.5, containing 5 mM MgCl₂

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

    • Cuvettes or 96-well microplates

    • Incubator or water bath set to the desired reaction temperature (e.g., 37°C)

    • Pipettes and tips

    • Microcentrifuge tubes

Assay Workflow

The following diagram outlines the experimental workflow for the citramalate synthase activity assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Dilution Add_Pyruvate Initiate Reaction (Add Pyruvate) Prep_Enzyme->Add_Pyruvate Prep_Reagents Prepare Reaction Mix (Buffer, Acetyl-CoA) Prep_Reagents->Add_Pyruvate Prep_Control Prepare Control Mix (No Pyruvate) Incubate Incubate at 37°C Prep_Control->Incubate Add_Pyruvate->Incubate Take_Samples Take Aliquots at Time Intervals Incubate->Take_Samples Add_DTNB Quench & Develop Color (Add DTNB) Take_Samples->Add_DTNB Measure_Abs Measure Absorbance at 412 nm Add_DTNB->Measure_Abs Calculate_Activity Calculate Enzyme Activity Measure_Abs->Calculate_Activity

Caption: Experimental workflow for the citramalate synthase activity assay.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture in a microcentrifuge tube. For a 1 mL final reaction volume, combine the following:

      • 100 µL of 1 M TES buffer (pH 7.5)

      • 5 µL of 1 M MgCl₂

      • 100 µL of 10 mM Acetyl-CoA

      • Purified citramalate synthase (the amount should be determined empirically to ensure a linear reaction rate)

      • Nuclease-free water to a final volume of 900 µL.

    • Prepare a blank reaction by omitting the enzyme and a control reaction by omitting the pyruvate.

  • Enzyme Pre-incubation:

    • Pre-incubate the reaction mixture and the control at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.[5][8]

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding 100 µL of 10 mM pyruvate to the reaction mixture.[5][8] Mix gently.

  • Incubation and Sampling:

    • Incubate the reaction at the chosen temperature.

    • At regular time intervals (e.g., every 10 minutes), withdraw a 100 µL aliquot of the reaction mixture.[5]

  • Color Development:

    • Immediately add the 100 µL aliquot to 900 µL of the DTNB solution in a separate tube or well of a microplate.[5] This stops the reaction and allows for color development.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 412 nm using a spectrophotometer.[5][8] Use the blank reaction (containing DTNB but no enzyme) to zero the spectrophotometer.

Data Analysis
  • Calculation of CoA-SH Concentration:

    • The concentration of the released CoA-SH is calculated using the Beer-Lambert law:

      • A = εbc

      • Where:

        • A is the absorbance at 412 nm

        • ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)

        • b is the path length of the cuvette or microplate well (in cm)

        • c is the concentration of CoA-SH (in M)

  • Determination of Enzyme Activity:

    • Plot the absorbance at 412 nm against time.

    • The initial linear portion of the curve represents the initial reaction rate.

    • Calculate the change in absorbance per minute (ΔA/min).

    • The specific activity of the enzyme can be calculated using the following formula:

      • Specific Activity (µmol/min/mg) = (ΔA/min * Total assay volume) / (ε * Path length * Amount of enzyme in mg)

Quantitative Data Summary

The following table summarizes key kinetic parameters for citramalate synthase from Methanococcus jannaschii.[2]

SubstrateKm (mM)
Pyruvate0.85
Acetyl-CoA0.14

Note: The specific activity of the purified enzyme was reported to be 2.9 µmol/min/mg of protein.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low activity Inactive enzymeEnsure proper protein folding and purification. Check for appropriate storage conditions.
Incorrect assay conditions (pH, temperature)Verify the pH of the buffer and the incubation temperature. Optimize these parameters for the specific enzyme being studied.
Substrate degradationPrepare fresh substrate solutions. Store acetyl-CoA at -20°C.
High background Non-enzymatic hydrolysis of acetyl-CoARun a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from the sample reaction rate.
Presence of reducing agents in the enzyme preparationDialyze the enzyme preparation to remove any interfering substances.
Non-linear reaction rate Substrate depletionUse lower enzyme concentrations or higher substrate concentrations.
Product inhibitionMeasure the initial reaction rate where the effect of product inhibition is minimal.

Conclusion

This document provides a comprehensive protocol for the activity assay of citramalate synthase, a crucial enzyme in an alternative isoleucine biosynthesis pathway. The described DTNB-based colorimetric assay is a robust and reliable method for determining enzyme kinetics, screening for inhibitors, and characterizing the enzyme from various sources. The provided workflow, data tables, and troubleshooting guide are intended to support researchers in accurately measuring citramalate synthase activity. The study of this enzyme is significant for applications in metabolic engineering and as a potential target for the development of novel antimicrobial agents.

References

Metabolic Engineering of E. coli for Enhanced Citramalic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citramalic acid is a valuable C5 platform chemical with applications in the synthesis of polymers like methyl methacrylate. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to achieve high-titer production of this compound from renewable feedstocks. The protocols cover strain engineering, fed-batch fermentation, and analytical quantification of the product.

Introduction

Metabolic engineering of Escherichia coli has emerged as a promising strategy for the sustainable production of various chemicals. This compound is synthesized via the condensation of acetyl-CoA and pyruvate (B1213749), a reaction catalyzed by citramalate (B1227619) synthase (CimA). This document outlines the key genetic modifications and process parameters to channel the carbon flux towards this compound, minimizing byproduct formation and maximizing productivity.

Key Metabolic Engineering Strategies

The core of engineering E. coli for this compound production revolves around two main strategies: overexpression of a potent citramalate synthase and elimination of competing metabolic pathways.

  • Expression of Citramalate Synthase (CimA): The introduction and overexpression of the cimA gene is the primary step. A mesophilic variant of citramalate synthase from Methanococcus jannaschii, CimA3.7, has proven to be highly effective.[1]

  • Deletion of Competing Pathways: To maximize the carbon flux towards this compound, several native E. coli genes are targeted for knockout. These include:

    • Lactate (B86563) Dehydrogenase (ldhA): Prevents the conversion of pyruvate to lactate under anaerobic or microaerobic conditions.

    • Pyruvate Formate-Lyase (pflB): Blocks the anaerobic conversion of pyruvate to formate (B1220265) and acetyl-CoA.

    • Citrate Synthase (gltA): This is a critical knockout as it prevents the condensation of acetyl-CoA with oxaloacetate to enter the TCA cycle, thus increasing the availability of acetyl-CoA for citramalate synthesis.[2][3][4] Deletion of gltA can lead to glutamate (B1630785) auxotrophy.[2][3] In some strategies, point mutations are introduced to reduce GltA activity without completely eliminating it, thus avoiding the need for glutamate supplementation.[5]

    • Acetate (B1210297) Production Pathways (ackA-pta, poxB): Deletion of acetate kinase (ackA), phosphate (B84403) acetyltransferase (pta), and pyruvate oxidase (poxB) significantly reduces the formation of acetate, a common inhibitory byproduct.[2][3][4]

    • 3-isopropylmalate dehydratase (leuC): This enzyme can convert citramalate to citraconate, so its deletion prevents product loss.[3][4]

Data Presentation

The following tables summarize the quantitative data from various studies on the metabolic engineering of E. coli for this compound production.

StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coli JW1ΔldhA, ΔpflB, pBAD24-mjcimA3.7Glucose820.481.85[1]
Engineered E. coliΔgltA, ΔackA, expressing cimAGlucose46.50.630.35[2]
MEC568/pZE12-cimAΔgltA, ΔleuC, ΔackA-pta, ΔpoxBGlycerol (B35011)>31>0.50~0.23[3]
Engineered E. coliExpressing cimA, ΔgltA, ΔleuCGlucose110.20.41.4[4]
MEC626/pZE12-cimAGltA[F383M] variantGlucose>600.53~0.45[5]

Experimental Protocols

Protocol 1: Construction of this compound Producing E. coli Strain

This protocol describes the introduction of the cimA gene and the knockout of competing pathway genes using the Lambda Red recombineering system.

1.1. Plasmid Construction for cimA Expression:

  • Amplify the cimA gene (e.g., the mesophilic variant CimA3.7) from a template DNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pBAD24, pZE12) with the corresponding restriction enzymes.

  • Ligate the digested cimA fragment into the linearized vector.

  • Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).

  • Select for positive clones on antibiotic-containing agar (B569324) plates and verify the construct by colony PCR and Sanger sequencing.

1.2. Gene Knockout using Lambda Red Recombineering:

  • Preparation of Electrocompetent Cells:

    • Inoculate an overnight culture of the target E. coli strain (e.g., BW25113) carrying the pKD46 plasmid (temperature-sensitive, expresses Lambda Red genes under arabinose induction) into 50 mL of LB medium with ampicillin (B1664943).

    • Grow the culture at 30°C to an OD600 of 0.4-0.6.

    • Induce the expression of the Lambda Red system by adding L-arabinose to a final concentration of 10 mM and continue to grow for 1 hour at 30°C.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold sterile 10% glycerol.

    • Resuspend the final pellet in a small volume of 10% glycerol to prepare electrocompetent cells.

  • Preparation of the Disruption Cassette:

    • Amplify a resistance cassette (e.g., kanamycin (B1662678) or chloramphenicol (B1208) resistance) from a template plasmid (e.g., pKD4 or pKD3) using PCR. The primers should contain 40-50 bp homology arms corresponding to the regions flanking the gene to be deleted.

    • Purify the PCR product to remove the template plasmid.

  • Electroporation and Selection:

    • Add the purified PCR product to the electrocompetent cells and perform electroporation.

    • Immediately add SOC medium and recover the cells at 37°C for 1-2 hours.

    • Plate the cells on LB agar plates containing the appropriate antibiotic to select for mutants where the target gene has been replaced by the resistance cassette.

    • Verify the gene knockout by colony PCR.

  • Removal of the Resistance Cassette (Optional):

    • Transform the mutant strain with the pCP20 plasmid, which expresses the FLP recombinase.

    • Select for transformants at 30°C on ampicillin plates.

    • Induce the expression of FLP recombinase by growing the cells at 37-42°C to remove the resistance cassette, which is flanked by FRT sites.

    • Cure the pCP20 plasmid by incubating at 37°C.

    • Verify the removal of the resistance cassette by PCR.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process to achieve high-density cell growth and high-titer this compound production.

2.1. Media Preparation:

  • Batch Medium: A defined mineral salts medium is recommended to reduce variability. A typical medium contains:

    • Glucose (20 g/L)

    • KH2PO4 (3 g/L)

    • (NH4)2HPO4 (4 g/L)

    • MgSO4·7H2O (1.2 g/L)

    • Trace metal solution

    • Yeast extract (1-5 g/L) can be added to supplement growth, especially for auxotrophic strains.

  • Feed Medium: A highly concentrated solution of glucose (e.g., 500-700 g/L) is used for the fed-batch phase.

2.2. Fermentation Process:

  • Inoculum Preparation: Grow a seed culture of the engineered E. coli strain overnight in LB medium or the defined batch medium.

  • Batch Phase: Inoculate the fermenter containing the batch medium with the seed culture. Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH or NaOH), and dissolved oxygen (DO) above 20% by controlling the agitation and aeration rate.

  • Fed-Batch Phase: Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the glucose feed. A continuous, growth-limiting feed strategy is often employed to prevent the accumulation of acetate.[1] An exponential feeding strategy can also be used to maintain a constant specific growth rate.

  • Induction: If using an inducible promoter for cimA expression (e.g., arabinose-inducible pBAD), add the inducer when the cell density reaches a certain level (e.g., OD600 of 10-20).

  • Sampling: Take samples periodically to monitor cell growth (OD600), glucose concentration, and this compound production.

Protocol 3: Quantification of this compound by HPLC

This protocol describes a method for the quantification of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).

3.1. Sample Preparation:

  • Centrifuge the fermentation broth sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.

3.2. HPLC Conditions:

  • Column: A C18 reverse-phase column or an ion-exclusion column is typically used for organic acid analysis.

  • Mobile Phase: An acidic mobile phase, such as 0.005 M H2SO4 or a phosphate buffer at a low pH (e.g., 2.5-3.0), is commonly used.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV detection at 210 nm is suitable for the quantification of organic acids.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30-40°C.

3.3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound based on the calibration curve.

Visualizations

Metabolic_Pathway_for_Citramalic_Acid_Production cluster_0 Engineered Pathway cluster_1 Knockout Targets Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citramalate This compound Pyruvate->Citramalate cimA Pyruvate->Citramalate Lactate Lactate Pyruvate->Lactate ldhA Formate Formate Pyruvate->Formate pflB AcetylCoA->Citramalate cimA AcetylCoA->Citramalate Acetate Acetate AcetylCoA->Acetate ackA-pta, poxB TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle gltA Citraconate Citraconate Citramalate->Citraconate leuC

Caption: Engineered metabolic pathway for this compound production in E. coli.

Experimental_Workflow Start Start: Strain Selection (e.g., E. coli BW25113) Plasmid_Construction 1. Plasmid Construction (cimA expression vector) Start->Plasmid_Construction Gene_Knockout 2. Gene Knockout (Lambda Red Recombineering) Plasmid_Construction->Gene_Knockout Strain_Verification 3. Strain Verification (PCR, Sequencing) Gene_Knockout->Strain_Verification Fermentation 4. Fed-Batch Fermentation Strain_Verification->Fermentation Sampling 5. Sampling & Analysis Fermentation->Sampling Quantification 6. This compound Quantification (HPLC) Sampling->Quantification End End: High-Titer this compound Quantification->End

Caption: Experimental workflow for producing this compound in engineered E. coli.

Logical_Relationship Goal High this compound Production Overexpress_CimA Overexpress Citramalate Synthase (cimA) Goal->Overexpress_CimA Increase_Precursors Increase Precursor Availability (Pyruvate, Acetyl-CoA) Goal->Increase_Precursors Reduce_Byproducts Reduce Byproduct Formation Goal->Reduce_Byproducts Prevent_Degradation Prevent Product Degradation Goal->Prevent_Degradation Knockout_gltA Knockout gltA Increase_Precursors->Knockout_gltA Knockout_ldhA_pflB Knockout ldhA, pflB Increase_Precursors->Knockout_ldhA_pflB Reduce_Byproducts->Knockout_ldhA_pflB Knockout_acetate Knockout ackA-pta, poxB Reduce_Byproducts->Knockout_acetate Knockout_leuC Knockout leuC Prevent_Degradation->Knockout_leuC

Caption: Logical relationship of genetic modifications for enhanced this compound production.

References

Application Notes and Protocols for Enhanced Product Yield through Citramalate Synthase Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic engineering strategies aimed at enhancing the production of valuable chemicals and biofuels often involve the overexpression of key enzymes to redirect carbon flux towards the desired product. One such enzyme, citramalate (B1227619) synthase (CimA), has emerged as a powerful tool for increasing the yield of various compounds derived from pyruvate (B1213749) and acetyl-CoA. This document provides detailed application notes and protocols for utilizing citramalate synthase overexpression to boost the production of target molecules, with a primary focus on citramalate, a precursor to the industrial monomer methylmethacrylate, as well as the biofuels 1-propanol (B7761284) and 1-butanol.

Citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate to form (R)-citramalate. By introducing and overexpressing a potent citramalate synthase, metabolic pathways can be engineered to channel central carbon metabolites into the production of C4 and C5 compounds. This approach has been successfully demonstrated in microbial hosts such as Escherichia coli.

Data Presentation

The following table summarizes the quantitative data from various studies on the overexpression of citramalate synthase for enhanced product yield.

ProductHost StrainKey Genetic ModificationsFermentation StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
CitramalateE. coli BW25113Overexpression of M. jannaschii CimA3.7, ΔldhA, ΔpflBFed-batch with continuous glucose feed82 ± 1.50.48 ± 0.031.85[1][2]
CitramalateE. coliOverexpression of M. jannaschii CimA3.7, engineered citrate (B86180) synthase (GltA[F383M])Fed-batch with exponential glucose feed> 600.53~0.45[3][4]
CitramalateE. coliOverexpression of M. jannaschii CimA3.7, engineered non-oxidative glycolysis pathwayFed-batch110.20.41.4[5][6]
CitramalateE. coliOverexpression of cimA, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxBRepetitive fed-batch54.10.64~0.62[3]
CitramalateI. orientalisIntegrated cimA geneBatch fermentation2.07% (mol/mol)~0.04[7]
1-PropanolE. coliOverexpression of evolved M. jannaschii CimA variant, 2-keto acid-based pathwayBatch fermentation> 3.5Not Reported~0.04[8]
1-ButanolE. coliOverexpression of evolved M. jannaschii CimA variant, 2-keto acid-based pathwayBatch fermentation0.524Not Reported~0.006[8]

Signaling Pathways and Experimental Workflows

Metabolic Pathway for Citramalate and Downstream Products

The following diagram illustrates the central metabolic pathway in E. coli engineered for the production of citramalate and its derivatives, 1-propanol and 1-butanol. Overexpression of citramalate synthase (CimA) diverts pyruvate and acetyl-CoA towards (R)-citramalate, which can then be converted to downstream products through a series of enzymatic steps.

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citramalate (R)-Citramalate Pyruvate->Citramalate Citramalate Synthase (CimA) (Overexpressed) AcetylCoA->Citramalate Citramalate Synthase (CimA) (Overexpressed) Ketobutyrate 2-Ketobutyrate Citramalate->Ketobutyrate LeuCD, LeuB Propanol 1-Propanol Ketobutyrate->Propanol Kivd, AdhB Ketovalerate 2-Ketovalerate Ketobutyrate->Ketovalerate Butanol 1-Butanol Ketovalerate->Butanol

Caption: Engineered metabolic pathway for the production of citramalate, 1-propanol, and 1-butanol.

Experimental Workflow for Strain Engineering and Production

This diagram outlines the typical experimental workflow, from the initial cloning of the citramalate synthase gene to the final analysis of the product yield.

ExperimentalWorkflow cluster_cloning Gene Cloning and Vector Construction cluster_strain Host Strain Engineering cluster_production Fermentation and Production cluster_analysis Analysis PCR PCR Amplification of cimA gene Ligation Ligation PCR->Ligation Vector Expression Vector Preparation Vector->Ligation Transformation_Cloning Transformation into Cloning Host Ligation->Transformation_Cloning Screening Clone Screening and Sequencing Transformation_Cloning->Screening Transformation_Expression Transformation into Expression Host Screening->Transformation_Expression Preculture Pre-culture Preparation Transformation_Expression->Preculture Gene_Knockout Gene Knockouts (e.g., ldhA, pflB) Gene_Knockout->Transformation_Expression Fermentation Fed-batch Fermentation Preculture->Fermentation Induction Induction of Gene Expression Fermentation->Induction Sampling Periodic Sampling Induction->Sampling Metabolite_Analysis Metabolite Analysis (HPLC) Sampling->Metabolite_Analysis Data_Analysis Data Analysis and Yield Calculation Metabolite_Analysis->Data_Analysis

Caption: Experimental workflow for enhanced product yield via citramalate synthase overexpression.

Experimental Protocols

Vector Construction for Citramalate Synthase Expression

This protocol describes the cloning of the cimA3.7 gene, a mesophilic variant from Methanococcus jannaschii, into an expression vector.

Materials:

  • Genomic DNA of M. jannaschii or a synthetic codon-optimized cimA3.7 gene.

  • High-fidelity DNA polymerase

  • PCR primers with appropriate restriction sites (e.g., NdeI and NotI)

  • Expression vector (e.g., pET20b(+) or pBAD24)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cloning strain (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • PCR Amplification: Amplify the cimA3.7 gene using PCR with primers containing restriction sites compatible with the chosen expression vector.[1]

  • Restriction Digest: Digest both the PCR product and the expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested cimA3.7 gene into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain.

  • Selection and Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen colonies by colony PCR and restriction digestion of plasmid DNA.

  • Sequence Verification: Sequence the plasmid from positive clones to confirm the correct insertion and sequence of the cimA3.7 gene.

Host Strain Engineering: Gene Knockouts

To channel more carbon flux towards citramalate, competing pathways are often removed. This protocol outlines the deletion of ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) in E. coli.

Materials:

  • E. coli strain (e.g., BW25113)

  • Plasmids for λ Red-mediated recombination (e.g., pKD46)

  • Antibiotic resistance cassettes flanked by FRT sites (from plasmids like pKD4)

  • Primers for amplifying the resistance cassette with homology arms to the target gene

  • Plasmid with FLP recombinase (e.g., pCP20) to remove the resistance cassette

Procedure:

  • Prepare Electrocompetent Cells: Grow the E. coli strain containing the λ Red recombinase plasmid (e.g., pKD46) and induce the expression of the recombinase genes.

  • Generate Targeting Cassette: Amplify the antibiotic resistance cassette using primers with 5' extensions homologous to the regions flanking the target gene (ldhA or pflB).[1]

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection of Mutants: Select for transformants on agar plates containing the appropriate antibiotic.

  • Verification of Knockout: Verify the correct gene replacement by PCR.

  • Curing of Resistance Cassette: Transform the mutant strain with a plasmid expressing the FLP recombinase (e.g., pCP20) to remove the antibiotic resistance cassette, leaving a "scar" sequence.[1]

  • Repeat for a second gene knockout if necessary.

Fed-Batch Fermentation for Citramalate Production

This protocol describes a fed-batch fermentation process for high-titer citramalate production in an engineered E. coli strain.

Materials:

  • Engineered E. coli strain harboring the cimA3.7 expression vector.

  • Fermenter with controls for pH, temperature, and dissolved oxygen.

  • Defined mineral salts medium.[1]

  • Glucose feed solution.

  • Inducer (e.g., L-arabinose for pBAD vectors or IPTG for pET vectors).

Procedure:

  • Inoculum Preparation: Inoculate a seed culture in a suitable medium and grow overnight.

  • Fermenter Setup: Prepare the fermenter with the initial batch medium.

  • Inoculation: Inoculate the fermenter with the seed culture.

  • Batch Phase: Grow the cells in batch mode until the initial carbon source is depleted, as indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase: Start the continuous feed of a concentrated glucose solution to maintain a growth-limiting condition, which helps to avoid the formation of inhibitory byproducts like acetate.[1][9]

  • Induction: Once the culture reaches a suitable cell density (e.g., OD600 of ~10-20), add the inducer to initiate the expression of citramalate synthase.[1]

  • Production Phase: Continue the fed-batch fermentation, maintaining optimal conditions (e.g., pH 7.0, 37°C, and adequate aeration). Monitor cell growth and product formation periodically.

  • Harvesting: Terminate the fermentation after the desired production time (e.g., 65 hours) and harvest the culture broth for product analysis.[1][2]

Citramalate Synthase Activity Assay

This protocol is for determining the in vitro activity of the expressed citramalate synthase.

Materials:

  • Cell-free extract of the engineered E. coli strain.

  • TES buffer (0.1 M, pH 7.5) with 5 mM MgCl2.

  • Substrates: acetyl-CoA and pyruvate.

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

  • Spectrophotometer.

Procedure:

  • Preparation of Cell-Free Extract: Harvest cells expressing CimA3.7, resuspend them in TES buffer, and lyse them (e.g., by sonication or cell disruption).[1] Centrifuge to remove cell debris.

  • Enzyme Reaction: In a reaction mixture containing TES buffer, acetyl-CoA, and pyruvate, initiate the reaction by adding the cell-free extract. Incubate at the desired temperature (e.g., 37°C).[10]

  • Detection of CoA: The activity of citramalate synthase is determined by measuring the release of Coenzyme A (CoA).[10] Stop the reaction at different time points and add DTNB solution.

  • Spectrophotometric Measurement: Measure the absorbance at 412 nm, which corresponds to the reaction of the free sulfhydryl group of CoA with DTNB.[10]

  • Calculation of Activity: Calculate the specific activity based on the rate of CoA formation and the total protein concentration in the cell-free extract.

Metabolite Analysis by HPLC

This protocol outlines the analysis of citramalate and other organic acids in the fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth samples.

  • Syringe filters (0.22 µm).

  • HPLC system with a suitable column (e.g., an organic acid analysis column).

  • Mobile phase (e.g., dilute sulfuric acid).

  • Standard solutions of citramalate, glucose, acetate, and other expected metabolites.

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Detection: Use a suitable detector, such as a refractive index (RI) detector for sugars and alcohols or a UV detector (at ~210 nm) for organic acids.

  • Quantification: Create a standard curve for each metabolite of interest using known concentrations. Quantify the metabolites in the samples by comparing their peak areas to the standard curves.

Conclusion

The overexpression of citramalate synthase is a highly effective strategy for the production of citramalate and other valuable chemicals. By combining the expression of a robust citramalate synthase variant with host strain engineering to eliminate competing pathways and optimization of the fermentation process, it is possible to achieve high titers, yields, and productivities. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to implement this powerful metabolic engineering approach in their own work.

References

High-Titer Citramalic Acid Production: A Fed-Batch Fermentation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-titer production of citramalic acid using a fed-batch fermentation strategy. The methodologies outlined are based on successful strategies employing engineered microorganisms, primarily Escherichia coli, to achieve high yields and productivities suitable for industrial applications and further research in drug development and biomaterials.

Introduction

This compound is a valuable C5 dicarboxylic acid with applications as a precursor for the synthesis of specialty chemicals, including methyl methacrylate (B99206) (MMA), a key monomer for acrylic plastics.[1][2][3] Microbial fermentation offers a sustainable and environmentally friendly alternative to traditional chemical synthesis routes. Fed-batch fermentation, a technique involving the controlled feeding of nutrients during the cultivation process, is a particularly effective strategy to achieve high cell densities and product titers by overcoming substrate inhibition and catabolite repression.[4][5][6] This document details the key parameters, protocols, and expected outcomes for the fed-batch production of this compound.

Data Presentation: Comparative Performance in Fed-Batch Fermentation

The following table summarizes quantitative data from various studies on fed-batch fermentation for this compound production, providing a clear comparison of different strategies and their outcomes.

MicroorganismKey Genetic ModificationsFed-Batch Strategy HighlightsThis compound Titer (g/L)Yield (g/g glucose)Productivity (g/L·h)Fermentation Time (h)Reference
Escherichia coli BW25113Overexpression of citramalate (B1227619) synthase (cimA3.7 from Methanococcus jannaschii), deletion of ldhA and pflBContinuous, growth-limiting glucose feed; mineral salts medium with minimal yeast extract.82 ± 1.50.48 ± 0.031.8565[2][3]
Escherichia coliOverexpression of MjcimA3.7, inclusion of non-oxidative glycolysis pathway, removal of acetate (B1210297) synthesis pathwayFed-batch fermentation without the addition of expensive yeast extract and additional induction.110.20.41.480[1]
Escherichia coliExpression of cimA, deletion of gltA (citrate synthase) and ackA (acetate kinase)Controlled glucose feed in a fermenter.46.50.63~0.35132[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the high-titer production of this compound via fed-batch fermentation.

Strain Preparation and Inoculum Development

Objective: To prepare a healthy and active seed culture for inoculation of the bioreactor.

Materials:

  • Engineered E. coli strain (e.g., BW25113 with pZE12-cimA3.7, ΔldhA, ΔpflB)

  • Glycerol (B35011) stock of the engineered strain

  • Luria-Bertani (LB) medium or a defined seed medium

  • Appropriate antibiotics for plasmid maintenance

  • Incubator shaker

Protocol:

  • Aseptically inoculate 100 µL of the glycerol stock into a 250 mL flask containing 50 mL of LB medium supplemented with the appropriate antibiotic.

  • Incubate the culture overnight at 37°C with shaking at 200-250 rpm.

  • The following day, use this overnight culture to inoculate the seed fermenter or a larger flask for further biomass accumulation before inoculating the production bioreactor. The goal is to achieve a starting OD600 of approximately 0.1-0.2 in the production vessel.

Fed-Batch Fermentation

Objective: To cultivate the engineered E. coli strain under controlled conditions to achieve high-titer this compound production.

Materials:

  • Bioreactor (e.g., 5 L vessel)

  • Fermentation medium (see composition below)

  • Concentrated glucose feed solution (e.g., 500 g/L glucose)

  • pH control reagents (e.g., 5 M NH4OH or 2 M HCl)

  • Antifoaming agent (e.g., polypropylene (B1209903) glycol)

  • Inducer (e.g., L-arabinose, if using an inducible promoter)

Fermentation Medium Composition (per liter):

  • Glucose: 10-20 g

  • (NH₄)₂SO₄: 2-10 g

  • K₂HPO₄: 2-7.3 g

  • KH₂PO₄: 2 g

  • MgSO₄·7H₂O: 1-2 g

  • Yeast Extract: 1.4 g (can be omitted in some optimized processes)[1][2]

  • Trace metal solution

  • Appropriate antibiotic

Protocol:

  • Batch Phase:

    • Sterilize the bioreactor containing the fermentation medium.

    • Inoculate the bioreactor with the prepared seed culture.

    • Maintain the following conditions:

      • Temperature: 37°C

      • pH: 7.0 (controlled by automated addition of acid/base)

      • Dissolved Oxygen (DO): Maintained above 20-30% saturation by adjusting agitation and aeration rate.

    • Allow the batch culture to proceed until the initial glucose is nearly consumed, which is typically indicated by a sharp increase in the DO level.[2]

  • Fed-Batch Phase:

    • Initiate the feeding of the concentrated glucose solution. The feeding strategy is crucial to maintain a glucose-limiting condition to prevent the accumulation of inhibitory byproducts like acetate.[2][3]

    • A common strategy is an exponential feeding profile to support exponential growth, followed by a constant feed rate during the production phase.

    • Induction: If using an inducible promoter system for the citramalate synthase gene, add the inducer (e.g., L-arabinose to a final concentration of 0.2 g/L) when the culture reaches a desired cell density (e.g., OD600 of 50).[2]

    • Continue the fermentation for 65-80 hours, or until the production rate plateaus.

  • Sampling:

    • Periodically draw samples from the bioreactor to monitor cell growth (OD600), glucose concentration, and this compound concentration.

Analytical Method: Quantification of this compound by HPLC

Objective: To accurately measure the concentration of this compound in the fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • C18 column or a suitable ion-exchange column.

  • Mobile phase: e.g., dilute sulfuric acid (e.g., 0.005 M H₂SO₄).[8][9]

  • This compound standard for calibration curve.

  • Syringe filters (0.22 µm) for sample preparation.

Protocol:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • The separation is typically performed under isocratic conditions.[8][9]

    • Detect this compound based on its retention time compared to the standard.

    • Quantify the concentration using the peak area and the calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathway for this compound Production

The core of the biosynthetic pathway involves the condensation of two key metabolites from central glycolysis: pyruvate (B1213749) and acetyl-CoA. This reaction is catalyzed by the heterologously expressed citramalate synthase. Genetic modifications to block competing pathways, such as lactate (B86563) and acetate formation, are crucial for redirecting the carbon flux towards this compound.

Metabolic_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CitramalicAcid This compound Pyruvate->CitramalicAcid Citramalate Synthase (CimA) Lactate Lactate Pyruvate->Lactate ldhA (deleted) AcetylCoA->CitramalicAcid Citramalate Synthase (CimA) Acetate Acetate AcetylCoA->Acetate ackA (deleted) Citrate Citrate AcetylCoA->Citrate gltA (deleted)

Caption: Metabolic engineering strategy for high-titer this compound production in E. coli.

Experimental Workflow for Fed-Batch Fermentation

The overall workflow encompasses strain preparation, inoculum scale-up, the fed-batch fermentation process itself, and subsequent analysis of the product.

Fed_Batch_Workflow Strain Engineered E. coli (Glycerol Stock) Inoculum Inoculum Preparation (Overnight Culture) Strain->Inoculum Batch Bioreactor - Batch Phase (Initial Glucose Consumption) Inoculum->Batch FedBatch Fed-Batch Phase (Controlled Glucose Feed & Induction) Batch->FedBatch Sampling Periodic Sampling FedBatch->Sampling Result High-Titer This compound FedBatch->Result Analysis Sample Analysis (OD600, Glucose, this compound by HPLC) Sampling->Analysis

Caption: Experimental workflow for this compound production via fed-batch fermentation.

References

Application Notes and Protocols for the Purification of Citramalic Acid from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, a C5-dicarboxylic acid, is an important platform chemical and a precursor for the synthesis of methacrylic acid, a key monomer in the polymer industry. It is also found naturally in various plants and microorganisms.[1] The biotechnological production of this compound through fermentation offers a sustainable alternative to chemical synthesis. However, the purification of this compound from complex biological matrices, such as fermentation broths or cell extracts, presents a significant challenge due to the presence of other organic acids, proteins, carbohydrates, and salts.

This document provides detailed application notes and protocols for the purification of this compound from complex biological samples. It covers common purification strategies, analytical quality control methods, and provides quantitative data to aid researchers in selecting the most appropriate method for their specific application.

Biosynthesis of this compound

In many microorganisms, this compound is synthesized from the central metabolites pyruvate (B1213749) and acetyl-CoA. The key enzyme in this pathway is citramalate (B1227619) synthase, which catalyzes the condensation of these two precursors. In some engineered strains of Escherichia coli, the metabolic pathway is optimized for high-yield production of this compound by redirecting carbon flux towards its synthesis.[2][3] Understanding the biosynthetic pathway is crucial as it informs the potential impurities that may be present in the starting material.

This compound Biosynthesis Pathway Pyruvate Pyruvate Citramalate_Synthase Citramalate Synthase (e.g., CimA) Pyruvate->Citramalate_Synthase AcetylCoA Acetyl-CoA AcetylCoA->Citramalate_Synthase Citramalate This compound Citramalate_Synthase->Citramalate

Caption: Biosynthesis of this compound from pyruvate and acetyl-CoA.

Purification Strategies

The choice of purification strategy depends on the desired purity, scale of operation, and the nature of the starting material. Below are protocols for common methods used for the purification of organic acids like this compound from fermentation broths.

Precipitation Method

This method is based on the precipitation of this compound as a calcium salt, followed by acidification to recover the purified acid. It is a cost-effective method suitable for large-scale purification.

Experimental Protocol:

  • Clarification of Fermentation Broth:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to remove microbial cells.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Precipitation of Calcium Citramalate:

    • Heat the clarified broth to 60-70°C with gentle stirring.

    • Slowly add a slurry of calcium hydroxide (B78521) (Ca(OH)₂) to the heated broth to increase the pH to around 9.0. This will precipitate calcium citramalate.[4]

    • Continue stirring for 1-2 hours to ensure complete precipitation.

    • Allow the precipitate to settle.

  • Recovery and Washing of Calcium Citramalate:

    • Collect the calcium citramalate precipitate by filtration or centrifugation.

    • Wash the precipitate with hot water (60-70°C) to remove soluble impurities. Repeat the washing step 2-3 times.

  • Acidification and Recovery of this compound:

    • Resuspend the washed calcium citramalate precipitate in a minimal amount of deionized water.

    • Slowly add concentrated sulfuric acid (H₂SO₄) with constant stirring to lower the pH to 2.0-2.5. This will precipitate calcium sulfate (B86663) (gypsum) and release free this compound into the solution.

    • Filter off the precipitated calcium sulfate.

  • Crystallization of this compound:

    • Concentrate the resulting this compound solution by evaporation under reduced pressure.

    • Cool the concentrated solution to 4°C to induce crystallization.

    • Collect the this compound crystals by filtration and dry them under vacuum. A patent for a similar process described isolating 4 grams of pure this compound from 10 grams of crude product after crystallization from ethyl acetate.[4]

Solvent Extraction

Solvent extraction utilizes a water-immiscible organic solvent to selectively extract this compound from the aqueous fermentation broth. This method can offer high purity and is amenable to continuous operation.

Experimental Protocol:

  • Clarification of Fermentation Broth:

    • Prepare the fermentation broth as described in the precipitation method (Step 1).

  • Acidification of the Broth:

    • Adjust the pH of the clarified broth to below the first pKa of this compound (approximately 3.5) using a strong acid like HCl or H₂SO₄. This ensures that the this compound is in its undissociated form, which is more soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Choose a suitable organic solvent system. A common choice for similar organic acids is a mixture of a tertiary amine (e.g., Alamine 336) as the extractant, a phase modifier (e.g., 1-octanol), and a diluent (e.g., kerosene).

    • Mix the acidified broth with the organic solvent in a separatory funnel or a mixer-settler. A typical ratio is 1:1 (v/v).

    • Shake vigorously for 5-10 minutes to allow for the transfer of this compound into the organic phase.

    • Allow the phases to separate. The denser aqueous phase will be at the bottom, and the organic phase at the top.

  • Back-Extraction:

    • Separate the organic phase containing the this compound.

    • To recover the this compound, perform a back-extraction by mixing the organic phase with a fresh aqueous solution, typically deionized water or a dilute base solution.

    • Collect the aqueous phase containing the purified this compound.

  • Final Purification:

    • The resulting aqueous solution can be further purified by crystallization as described in the precipitation method (Step 5).

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) separates molecules based on their net charge. It is a high-resolution technique suitable for achieving high purity, particularly at the laboratory and pilot scales.

Experimental Protocol:

  • Sample Preparation:

    • Clarify the fermentation broth as described in the precipitation method (Step 1).

    • Adjust the pH of the clarified broth to a value that ensures this compound is charged (e.g., pH > 4.5).

    • Filter the sample through a 0.22 µm filter before loading it onto the column.

  • Chromatography:

    • Column: Use a strong anion exchange (SAX) column.

    • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where this compound is negatively charged (e.g., 20 mM Tris-HCl, pH 8.0).

    • Sample Loading: Load the prepared sample onto the equilibrated column.

    • Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities.

    • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by decreasing the pH.

    • Fraction Collection: Collect fractions and analyze them for the presence of this compound.

  • Desalting and Concentration:

    • Pool the fractions containing pure this compound.

    • Remove the salt from the pooled fractions using dialysis, diafiltration, or a desalting column.

    • Concentrate the desalted solution by evaporation or lyophilization.

Quantitative Data Presentation

The following table summarizes typical performance metrics for the purification of organic acids from biological samples. Note that the actual yield and purity will depend on the specific conditions and the complexity of the starting material.

Purification MethodTypical PurityTypical YieldScale of OperationKey AdvantagesKey Disadvantages
Precipitation >95%70-85%LargeCost-effective, simple equipmentUse of strong acids/bases, waste generation
Solvent Extraction >98%80-95%Medium to LargeHigh purity, continuous operationUse of organic solvents, potential for emulsions
Ion-Exchange Chromatography >99%60-80%Small to MediumHigh resolution and purityHigher cost, more complex procedure

Data compiled from general knowledge of organic acid purification and analogous data for citric acid purification.

Analytical Quality Control

Accurate quantification of this compound is essential to monitor the purification process and determine the final product purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

HPLC Protocol for this compound Quantification:

  • Instrumentation: An HPLC system equipped with a UV detector or a refractive index detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for organic acid analysis.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M H₂SO₄) or a phosphate (B84403) buffer at a low pH (e.g., pH 2.5-3.0) is typically effective.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Quantification: Create a standard curve using known concentrations of pure this compound. The concentration of this compound in the samples can be determined by comparing their peak areas to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the purification and analysis of this compound from a fermentation broth.

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Downstream Processing cluster_3 Quality Control Fermentation Fermentation Broth (Complex Biological Sample) Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification Precipitation Precipitation (e.g., Calcium Salt) Clarification->Precipitation SolventExtraction Solvent Extraction Clarification->SolventExtraction IEX Ion-Exchange Chromatography Clarification->IEX HPLC HPLC Analysis (Purity & Yield) Clarification->HPLC In-process control Crystallization Crystallization Precipitation->Crystallization Precipitation->HPLC In-process control SolventExtraction->Crystallization SolventExtraction->HPLC In-process control IEX->Crystallization IEX->HPLC In-process control Drying Drying Crystallization->Drying PureProduct Pure this compound Drying->PureProduct PureProduct->HPLC Final QC

Caption: General workflow for this compound purification.

Conclusion

The purification of this compound from complex biological samples can be achieved through various methods, each with its own advantages and limitations. The choice of method will be dictated by the specific requirements of the research or production goals. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to develop and optimize their this compound purification processes. Careful analytical monitoring throughout the purification workflow is critical for achieving high purity and yield.

References

Application Notes and Protocols: Citramalic Acid as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid, a naturally occurring C5-dicarboxylic acid, has emerged as a valuable and versatile chiral building block in chemical synthesis. Its two stereocenters and multiple functional groups offer a unique platform for the synthesis of a wide range of valuable molecules, from commodity chemicals to complex chiral intermediates for the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the production and utilization of this compound in various synthetic applications.

Biocatalytic Production of (R)-Citramalic Acid

The microbial fermentation of renewable feedstocks using engineered microorganisms offers a sustainable and efficient route to enantiopure (R)-citramalic acid. Engineered Escherichia coli strains have been developed to produce high titers of this compound from glucose.

Signaling Pathway for this compound Production in Engineered E. coli

Citramalic_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase CitramalicAcid (R)-Citramalic Acid Pyruvate->CitramalicAcid Citramalate Synthase (cimA) AcetylCoA->CitramalicAcid Citramalate Synthase (cimA) Methacrylic_Acid_Synthesis CitramalicAcid This compound Intermediates Dehydration Intermediates (Citraconic Acid, Itaconic Acid) CitramalicAcid->Intermediates Dehydration (Heat) MethacrylicAcid Methacrylic Acid Intermediates->MethacrylicAcid Decarboxylation (Heat, Catalyst) Chiral_Lactone_Synthesis CitramalicAcid (S)-Citramalic Acid Anhydride Cyclic Anhydride CitramalicAcid->Anhydride Dehydration (e.g., Ac₂O) Lactone Chiral γ-Lactone Anhydride->Lactone Reduction (e.g., NaBH₄)

Application Notes and Protocols for the Enzymatic Synthesis of Citramalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citramalic acid is a valuable C5 dicarboxylic acid with applications as a precursor for the synthesis of methacrylic acid, a key monomer for various polymers. It is also a potential building block for pharmaceuticals and other specialty chemicals.[1][2] The enzymatic synthesis of this compound from pyruvate (B1213749) and acetyl-CoA offers a sustainable and specific alternative to chemical synthesis routes. This process is primarily catalyzed by the enzyme citramalate (B1227619) synthase (CimA, EC 2.3.1.182), which orchestrates the condensation of these two central metabolites.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the enzymatic production of this compound, focusing on the use of citramalate synthase. The information is intended to guide researchers in establishing and optimizing their own this compound synthesis systems, from enzyme assays to whole-cell biocatalysis.

Metabolic Pathway and Engineering Strategies

The enzymatic synthesis of this compound involves the direct condensation of pyruvate and acetyl-CoA, as illustrated in the pathway below. In many microorganisms, this reaction is part of an alternative pathway for isoleucine biosynthesis.[5][6]

This compound Synthesis Pathway Pyruvate Pyruvate CimA Citramalate Synthase (CimA) Pyruvate->CimA AcetylCoA Acetyl-CoA AcetylCoA->CimA CitramalicAcid This compound CimA->CitramalicAcid

Caption: Enzymatic condensation of pyruvate and acetyl-CoA to form this compound, catalyzed by citramalate synthase (CimA).

To enhance the production of this compound in microbial hosts like Escherichia coli, several metabolic engineering strategies are employed. These strategies aim to increase the precursor supply and minimize the formation of competing byproducts. Key genetic modifications include:

  • Overexpression of Citramalate Synthase: Introducing a plasmid with a strong promoter to drive high-level expression of the cimA gene. A mesophilic variant, CimA3.7, derived from the thermophilic archaeon Methanococcus jannaschii, has shown exceptional efficiency.[3]

  • Deletion of Competing Pathways: Knocking out genes that divert pyruvate and acetyl-CoA away from citramalate synthesis. Common targets include:

    • gltA (citrate synthase): Prevents the condensation of acetyl-CoA with oxaloacetate to form citrate (B86180) in the TCA cycle.[7][8]

    • ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase): Reduce the conversion of pyruvate to lactate (B86563) and formate, respectively.[3]

    • ackA-pta (acetate kinase-phosphotransacetylase) and poxB (pyruvate oxidase): Minimize the formation of acetate, a common inhibitory byproduct.[9][10]

    • leuC (3-isopropylmalate dehydratase): Prevents the further conversion of citramalate in the leucine/isoleucine biosynthesis pathway.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production using engineered E. coli.

Table 1: Comparison of Fermentation Processes for Citramalate Production

Strain EngineeringFermentation StrategyGlucose Consumed (g/L)Citramalate Titer (g/L)Yield (g/g glucose)Reference
Expressing cimAFed-batchNot specified46.50.63[2]
gltA mutant expressing cimAFed-batchNot specified>600.53[7]
ldhA and pflB deletions, expressing CimA3.7Fed-batch172820.48[3]
gltA, leuC, ackA-pta, poxB deletions, expressing cimAFed-batch (glycerol)Not specified>31>0.50[9]

Table 2: Kinetic Parameters of Wild-Type and Evolved Citramalate Synthase (CimA)

EnzymeSubstrateKm (mM)kcat (s-1)Reference
Wild-Type CimAPyruvate0.13 ± 0.021.1 ± 0.1[12]
Acetyl-CoA0.06 ± 0.011.1 ± 0.1[12]
CimA3.7Pyruvate0.23 ± 0.031.0 ± 0.1[12]
Acetyl-CoA0.02 ± 0.003.0 ± 0.1[12]

Experimental Protocols

Protocol 1: Citramalate Synthase Activity Assay

This protocol is adapted from established methods for measuring CimA activity by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[3][13]

Materials:

  • Cell-free extract or purified citramalate synthase

  • Acetyl-CoA (1 mM)

  • Pyruvate (1 mM)

  • N-tris(hydroxyl)methyl-2-aminoethanesulfonic acid (TES) buffer (0.1 M, pH 7.5) containing 5 mM MgCl₂

  • DTNB solution (0.56 mM in 78 mM Tris-HCl, pH 8.0)

  • Microplate reader or spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture (1 ml) containing:

    • 800 µl of 0.1 M TES buffer (pH 7.5) with 5 mM MgCl₂

    • 100 µl of 10 mM acetyl-CoA solution

    • 100 µl of 10 mM pyruvate solution

  • Initiate the Reaction: Add 200 µl of the cell-free extract or purified enzyme (e.g., diluted to 1 mg/ml protein) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At regular intervals (e.g., every 10 minutes), take a 100 µl sample of the reaction mixture.

  • Color Development: Immediately mix the 100 µl sample with 900 µl of the DTNB solution.

  • Measurement: Measure the absorbance of the resulting solution at 412 nm.

  • Calculation: The rate of the reaction is proportional to the increase in absorbance over time. One unit of CimA activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.[14]

Protocol 2: Whole-Cell Biocatalysis for Citramalate Production (Shake Flask)

This protocol outlines a general procedure for producing this compound using metabolically engineered E. coli in a shake flask culture.

Materials:

  • Engineered E. coli strain (e.g., carrying a plasmid for CimA expression)

  • Luria-Bertani (LB) medium or a defined mineral salt medium (e.g., M9)

  • Glucose (or other carbon source)

  • Appropriate antibiotics for plasmid maintenance

  • Inducer (e.g., IPTG or L-arabinose, depending on the promoter system)

  • Baffled shake flasks

Procedure:

  • Inoculation: Inoculate a single colony of the engineered E. coli strain into a starter culture of 5-10 ml of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a baffled shake flask containing 50-100 ml of the production medium (e.g., M9 with glucose) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth Phase: Incubate the main culture at 37°C with vigorous shaking (e.g., 200-250 rpm).

  • Induction: When the culture reaches a mid-log phase (OD₆₀₀ of 0.6-0.8), add the inducer to the appropriate final concentration (e.g., 0.2 g/L L-arabinose).[14]

  • Production Phase: Continue the incubation for 24-72 hours. Samples can be taken periodically to monitor cell growth (OD₆₀₀) and citramalate concentration.

  • Analysis: Centrifuge the culture samples to pellet the cells. The supernatant can be analyzed for citramalate concentration using methods such as HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the production and analysis of this compound using an engineered microbial host.

Experimental Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_analysis Analysis StrainEng Metabolic Engineering (e.g., gene knockouts) PlasmidTrans Plasmid Transformation (CimA expression) StrainEng->PlasmidTrans Inoculation Inoculation PlasmidTrans->Inoculation Growth Cell Growth Inoculation->Growth Induction Induction of CimA Expression Growth->Induction Production Citramalate Production Induction->Production Sampling Sampling Production->Sampling CellSep Cell Separation (Centrifugation) Sampling->CellSep SupernatantAnalysis Supernatant Analysis (e.g., HPLC) CellSep->SupernatantAnalysis DataAnalysis Data Analysis (Titer, Yield) SupernatantAnalysis->DataAnalysis

Caption: A generalized experimental workflow for the microbial production of this compound.

Conclusion

The enzymatic synthesis of this compound from pyruvate and acetyl-CoA is a promising approach for the sustainable production of this platform chemical. By leveraging potent citramalate synthase enzymes and rationally designed metabolic engineering strategies, high titers and yields of this compound can be achieved. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to explore and optimize this biosynthetic route.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Citramalic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up citramalic acid fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound fermentation from laboratory to industrial scale?

A1: Scaling up this compound fermentation presents several key challenges that can impact process efficiency, yield, and product quality.[1][][3] These include:

  • Maintaining Strain Performance: Microbial strains optimized at the lab scale may exhibit altered physiological states, growth rates, and metabolite synthesis under the different physicochemical environments of large-scale fermenters.[]

  • Oxygen Transfer and Mixing: Achieving uniform oxygen and nutrient distribution is critical.[][4] Inadequate mixing in large bioreactors can lead to the formation of gradients in temperature, pH, dissolved oxygen, and substrate concentration, creating localized zones of nutrient excess or limitation.[][4][5][6]

  • Byproduct Formation: The accumulation of inhibitory byproducts like acetate (B1210297) becomes more pronounced at larger scales, which can hinder cell growth and this compound production.[][7]

  • Process Parameter Reproducibility: Tightly controlling parameters such as temperature, pH, and dissolved oxygen is more challenging in large fermenters due to factors like thermal inertia and delayed control system responses.[]

  • Sterility and Contamination: The risk of microbial contamination increases with the scale and complexity of the fermentation process, potentially leading to batch failure.[8]

  • Downstream Processing: The recovery and purification of this compound from large volumes of fermentation broth can be complex and costly.[9][10][11]

Q2: Which microorganisms are commonly used for this compound production, and what are their key characteristics?

A2: Escherichia coli and Aspergillus niger are the most prominent microorganisms metabolically engineered for this compound production.

  • Escherichia coli : It is a well-established host for biotechnological production due to its fast growth and well-understood genetics.[12] Engineered E. coli strains have achieved high titers of this compound.[13][14] However, challenges include potential phage contamination and the formation of inhibitory byproducts like acetate.[7][13]

  • Aspergillus niger : This filamentous fungus is widely used for industrial-scale production of organic acids, including citric acid, and has been engineered for malic acid production.[15][16][17][18][19][20] It can utilize a wide range of carbon sources.[15] Morphological changes in the fungus can impact production yields.[21]

Q3: What are the key metabolic engineering strategies to enhance this compound production?

A3: Several metabolic engineering strategies have been successfully employed to improve this compound yields:

  • Overexpression of Citramalate (B1227619) Synthase (CimA): Introducing and overexpressing a potent citramalate synthase, such as CimA from Methanococcus jannaschii, is the primary step to channel carbon flux towards this compound.[12][14]

  • Deletion of Competing Pathways: Knocking out genes involved in competing pathways is crucial. This includes deleting gltA (citrate synthase) to prevent the conversion of acetyl-CoA to citrate (B86180) and leuC/leuD (3-isopropylmalate dehydratase) to prevent citramalate degradation.[7][12][22][23]

  • Minimizing Acetate Formation: Deleting genes responsible for acetate production, such as ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase), is critical to reduce the accumulation of this inhibitory byproduct.[7][22]

  • Enhancing Precursor Supply: Strategies to increase the intracellular availability of pyruvate (B1213749) and acetyl-CoA, the precursors for this compound, are employed. This can involve engineering pathways like the non-oxidative glycolysis pathway.[13]

  • Optimizing Enzyme Activity: Protein engineering of key enzymes, like citrate synthase, can be used to reduce their affinity for substrates, thereby redirecting carbon flux towards citramalate production without completely abolishing essential metabolic functions.[22][23]

Troubleshooting Guides

Issue 1: Low this compound Titer and Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Precursor (Pyruvate and Acetyl-CoA) Availability - Engineer the host strain to enhance the supply of acetyl-CoA by removing the acetate synthesis pathway.[13]- Consider modifications to the central carbon metabolism to channel more flux towards pyruvate and acetyl-CoA.
Competition from Byproduct Pathways - Delete genes encoding for enzymes in competing pathways, such as acetate formation (ackA, pta, poxB) and the TCA cycle (gltA).[7][22][23]- Characterize and quantify major byproducts to identify key competing pathways.
Suboptimal Fermentation Conditions - Optimize the feeding strategy. A continuous, growth-limiting glucose feed can enhance citramalate production compared to batch or discontinuous fed-batch processes.[14]- Fine-tune process parameters like pH, temperature, and aeration to maintain optimal conditions for your specific strain.
Low Activity of Citramalate Synthase - Screen different variants of citramalate synthase (CimA) for higher activity and stability in your host organism.[13]- Optimize the expression level of the cimA gene.
Product Toxicity - While citramalate is relatively non-toxic compared to other organic acids, high concentrations could still have an inhibitory effect.[13][14] Monitor cell viability and growth at high product titers.
Issue 2: Inconsistent Performance at Scale (Poor Scale-Up)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Mixing and Gradient Formation - In large bioreactors, inadequate mixing can lead to gradients in pH, temperature, and dissolved oxygen.[4][6] This can cause stress responses and reduce productivity.[5]- Optimize the agitation speed and impeller design to ensure homogeneity.[4]- Use computational fluid dynamics (CFD) to model and predict mixing patterns.[4]
Oxygen Limitation - Oxygen transfer efficiency decreases significantly at larger scales.[] This can lead to the formation of anaerobic zones and the production of unwanted fermentation byproducts.[5]- Increase aeration rates and/or use oxygen-enriched air.[4]- Control the feeding rate to match the oxygen transfer capacity of the bioreactor.
Inconsistent Process Parameters - Due to the larger volume, maintaining precise control over temperature and pH is more challenging.[]- Implement robust process control systems with well-calibrated sensors to monitor and adjust parameters in real-time.[24]
Shear Stress - High agitation speeds required for mixing in large vessels can cause shear stress, which may damage microbial cells.[24]- Select appropriate impeller types and optimize the tip speed to balance mixing efficiency with cell viability.[24]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound fermentation, providing a benchmark for comparison.

Table 1: this compound Production in Engineered E. coli

Strain BackgroundFermentation ModeGlucose Consumed (g/L)Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
BW25113 (Engineered)Fed-batch172820.481.85[14]
BW25113 (Engineered)Fed-batch-110.20.41.4[13]
MEC626/pZE12-cimAFed-batch->600.53-[22][23]
gltA leuC ackA-pta poxBRepetitive fed-batch-54.10.64-[22]

Table 2: this compound Production in Other Engineered Microorganisms

MicroorganismStrain BackgroundFermentation ModeTiter (g/L)YieldProductivity (g/L/h)Reference
Synechocystis sp. PCC 6803Engineered2-L Photobioreactor6.35-1.59 g/L/day[13]
Synechocystis sp. PCC 6803Engineered5-L Photobioreactor3.96-0.99 g/L/day[13]
Issatchenkia orientalisgenome-integrated-cimABatch2.07% mol/mol glucose-[13]

Experimental Protocols

Key Experimental Methodology: Fed-Batch Fermentation for High-Titer Citramalate Production in E. coli

This protocol is a generalized representation based on successful high-titer fermentation studies.[14]

  • Inoculum Preparation:

    • Grow a seed culture of the engineered E. coli strain in a suitable medium (e.g., LB medium with appropriate antibiotics) overnight at 37°C with shaking.

    • Use this seed culture to inoculate a pre-culture in a defined mineral salts medium supplemented with a small amount of yeast extract and glucose. Grow until the mid-exponential phase.

  • Bioreactor Setup:

    • Prepare a large-scale bioreactor with a defined mineral salts medium.

    • Sterilize the bioreactor and medium.

    • Calibrate pH, temperature, and dissolved oxygen (DO) probes.

  • Fermentation Process:

    • Inoculate the bioreactor with the pre-culture.

    • Maintain the temperature at 37°C and the pH at a controlled setpoint (e.g., 7.0) through the automated addition of a base (e.g., NH4OH).

    • Maintain dissolved oxygen (DO) above a certain threshold (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate a continuous, growth-limiting glucose feed. The feed rate can be programmed to increase exponentially to maintain a constant specific growth rate.

    • Induce the expression of the citramalate synthase gene at an appropriate cell density (e.g., mid-to-late exponential phase) by adding an inducer (e.g., arabinose).

  • Sampling and Analysis:

    • Periodically take sterile samples from the bioreactor.

    • Measure the optical density (OD) to monitor cell growth.

    • Analyze the supernatant for this compound, glucose, and major byproducts (e.g., acetate) using High-Performance Liquid Chromatography (HPLC).

Visualizations

Metabolic Pathway for this compound Production

Citramalic_Acid_Pathway cluster_production Engineered Pathway cluster_competing Competing Pathways (to be deleted/downregulated) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citramalate This compound Pyruvate->Citramalate CimA Acetyl_CoA->Citramalate TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle gltA Acetate Acetate Acetyl_CoA->Acetate ackA-pta, poxB Leucine_Pathway Leucine Biosynthesis Citramalate->Leucine_Pathway leuC, leuD

Caption: Engineered metabolic pathway for this compound production.

Experimental Workflow for Fermentation Scale-Up

Fermentation_Workflow Strain_Optimization Strain Optimization (Metabolic Engineering) Lab_Scale Lab-Scale Fermentation (Shake Flask / Benchtop) Strain_Optimization->Lab_Scale Process_Dev Process Development & Parameter Optimization Lab_Scale->Process_Dev Pilot_Scale Pilot-Scale Fermentation Process_Dev->Pilot_Scale Scale-Up Data_Analysis Data Analysis (Yield, Titer, Productivity) Pilot_Scale->Data_Analysis Industrial_Scale Industrial-Scale Production Pilot_Scale->Industrial_Scale Final Scale-Up Data_Analysis->Process_Dev Feedback Loop

Caption: A typical workflow for scaling up fermentation processes.

References

Technical Support Center: Microbial Production of Citramalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the microbial production of citramalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the microbial production of this compound?

A1: The primary byproducts depend on the microbial host. In Escherichia coli, the most prevalent byproducts are acetic acid and citraconic acid.[1][2][3] Acetic acid accumulation is a common issue in high-density E. coli fermentations.[1] Citraconic acid can be formed through the dehydration of this compound.[1][4] In fungal fermentations, such as with Aspergillus niger, oxalic acid can be a significant byproduct.[5][6] Pyruvic acid, a key precursor, may also accumulate under certain conditions.[7][8]

Q2: What are the metabolic pathways that lead to the formation of these byproducts?

A2: Byproduct formation is directly linked to the central carbon metabolism of the host organism.

  • Acetic Acid: In E. coli, acetate (B1210297) is primarily produced from acetyl-CoA, which is also a direct precursor for this compound.[2] This "overflow metabolism" occurs when the rate of glucose uptake exceeds the capacity of the tricarboxylic acid (TCA) cycle. The key enzymes involved are phosphate (B84403) acetyltransferase (Pta) and acetate kinase (AckA), as well as pyruvate (B1213749) oxidase (PoxB).[3][9]

  • Citraconic Acid: This byproduct is formed by the dehydration of this compound, a reaction catalyzed by the enzyme 3-isopropylmalate dehydratase.[4][10] This enzyme is part of the leucine (B10760876) biosynthesis pathway in E. coli and is encoded by the leuC and leuD genes.[4]

  • Oxalic Acid: In Aspergillus niger, oxalic acid accumulation can occur under specific fermentation conditions, such as suboptimal pH.[5][6] It is a known byproduct in citric acid fermentations with this organism.[6]

Q3: How can I minimize acetate formation in my E. coli fermentation?

A3: A combination of process control and metabolic engineering is effective for reducing acetate.

  • Process Control: Implementing a fed-batch fermentation strategy with glucose limitation is crucial.[1] This prevents the accumulation of excess glucose in the medium, thereby avoiding overflow metabolism that leads to acetate production.[1]

  • Metabolic Engineering: Deleting the genes responsible for the major acetate production pathways is a robust solution.[3][9] Knocking out ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase) has been shown to be critical in minimizing acetate formation.[3][11]

Q4: My this compound is being converted to citraconic acid. How can I prevent this?

A4: To prevent the conversion of this compound to citraconic acid, the downstream metabolic pathway must be blocked. This is achieved by deleting the genes encoding the 3-isopropylmalate dehydratase enzyme, which is responsible for the conversion.[4][10] Specifically, deleting the leuC and/or leuD genes in E. coli eliminates this enzymatic activity and prevents the formation of citraconate.[4]

Q5: I am observing significant amounts of oxalic acid in my Aspergillus fermentation. What should I do?

A5: Oxalic acid formation in Aspergillus fermentations is often influenced by the pH of the culture medium. Maintaining a low pH, typically around 2.5-3.5, can help suppress its formation.[12] Additionally, optimizing the concentration of trace metals in the medium can also play a role in reducing oxalic acid as a byproduct.[12]

Troubleshooting Guide

Problem 1: Low this compound Titer with High Acetate Concentration

Question: My E. coli fermentation is producing very little this compound, but the concentration of acetic acid is very high. What is happening and how can I fix it?

Answer: This is a classic case of carbon flux being diverted away from your product pathway towards a byproduct. High acetate levels can also inhibit cell growth, further reducing productivity.[1]

  • Immediate Action:

    • Check Glucose Levels: Ensure that the glucose feed rate is not too high, which can lead to overflow metabolism.

    • Monitor Dissolved Oxygen: Inadequate aeration can exacerbate acetate formation. Ensure sufficient dissolved oxygen levels are maintained.

  • Long-Term Solutions:

    • Strain Modification: The most effective solution is to use an E. coli strain with deletions in the primary acetate production pathways. Knocking out the ackA-pta and poxB genes is highly recommended.[3][11]

    • Optimize Fermentation Strategy: Implement a controlled fed-batch process where glucose is fed at a rate that matches the cells' consumption capacity, keeping the residual glucose concentration low.[1]

Problem 2: Significant Citraconic Acid Detected in Fermentation Broth

Question: My HPLC analysis shows a significant peak corresponding to citraconic acid, and my final this compound yield is lower than expected. How do I address this?

Answer: This indicates that your desired product, this compound, is being consumed by a native metabolic pathway in your host organism.

  • Cause: The enzyme 3-isopropylmalate dehydratase, part of the leucine biosynthesis pathway in E. coli, is converting citramalate (B1227619) to citraconate.[1][4]

  • Solution: You must use a host strain in which the gene encoding this enzyme is deleted. Deletion of leuC has been shown to effectively eliminate this byproduct formation and increase citramalate titers.[4][9]

Problem 3: Low Overall Yield of this compound Despite Low Byproduct Formation

Question: I have successfully eliminated the major byproducts, but my overall yield of this compound from glucose is still poor. What are other potential bottlenecks?

Answer: If major byproduct pathways are blocked, low yield can point to issues with precursor supply, enzyme activity, or competition from other metabolic pathways.

  • Possible Causes & Solutions:

    • Insufficient Precursors: The synthesis of this compound requires both acetyl-CoA and pyruvate.[4] Ensure your metabolic engineering strategy enhances the flux towards these precursors.

    • Competition with Citrate (B86180) Synthase: The native citrate synthase (gltA) competes for the same acetyl-CoA precursor to produce citric acid for the TCA cycle. Deleting gltA is a critical step to redirect carbon flux towards this compound.[3][9]

    • Suboptimal Enzyme Expression: Ensure that the citramalate synthase enzyme (cimA) is being expressed at high levels and is active. Verify expression levels and consider codon optimization of the cimA gene for your host.[1]

    • Nutrient Limitation: Besides the carbon source, other media components like nitrogen or phosphate could become limiting. Ensure your fermentation medium is well-balanced to support both cell growth and product formation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production, highlighting the impact of genetic modifications on titers, yields, and byproduct formation.

Table 1: this compound Production and Byproduct Formation in Engineered E. coli Strains

Strain GenotypeThis compound Titer (g/L)Acetate Titer (g/L)This compound Yield (g/g glucose)Reference
Wild Type + cimALow (not specified)High (not specified)Low (not specified)[3]
gltA leuC + cimA~4.5~2.5~0.55[3]
gltA leuC ackA-pta poxB + cimA54.1 1.4 0.64 [3]
Fed-batch with engineered strain82 Low (not specified)0.48 [13]

Table 2: Effect of Gene Deletions on Citramalate Titer

Gene DeletionCitramalate Titer (g/L) after 48hReference
None (Control)~10[4]
leuC14.9 [4]
leuD13.0[4]

Key Experimental Protocols

Protocol 1: Quantification of this compound and Byproducts by HPLC

This protocol provides a general method for analyzing fermentation samples.

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge the sample at 12,000 x g for 5 minutes to pellet the cells.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

    • If necessary, dilute the sample with the mobile phase to bring concentrations within the standard curve range.

  • HPLC Conditions:

    • System: Agilent 1200 series or equivalent.[1]

    • Column: Rezex ROA Organic Acid H+ (or equivalent ion-exclusion column).[1]

    • Column Temperature: 55 °C.[1]

    • Mobile Phase: 5 mM H₂SO₄.[1][4]

    • Flow Rate: 0.5 - 0.6 mL/min.[1][4]

    • Detector: UV (210 nm) for organic acids and Refractive Index (RI) for glucose.[1]

  • Quantification:

    • Prepare standard solutions of this compound, acetic acid, pyruvic acid, and citraconic acid in the mobile phase.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of analytes in the samples by comparing their peak areas to the respective calibration curves.[1]

Visualizations

Metabolic Pathways and Byproduct Formation

Metabolic_Pathway cluster_legend Legend Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Biomass Biomass Pyruvate->Biomass invis1 Pyruvate->invis1 Acetic_Acid Acetic Acid (Byproduct) AcetylCoA->Acetic_Acid pta, ackA, poxB Citric_Acid Citric Acid (TCA Cycle) AcetylCoA->Citric_Acid gltA (Citrate Synthase) AcetylCoA->invis1 Citramalic_Acid This compound (Product) invis2 Citramalic_Acid->invis2 Citraconic_Acid Citraconic Acid (Byproduct) invis1->Citramalic_Acid cimA (Citramalate Synthase) invis2->Citraconic_Acid leuCD (3-Isopropylmalate Dehydratase) Key_Product Desired Product Key_Byproduct Byproduct Key_Precursor Key Precursors Key_Comp Competing Pathway Troubleshooting_Workflow Start Low this compound Yield Check_Byproducts Analyze Byproducts (HPLC) Start->Check_Byproducts High_Acetate High Acetate? Check_Byproducts->High_Acetate High_Citraconate High Citraconate? High_Acetate->High_Citraconate No Fix_Acetate Solution: 1. Reduce glucose feed rate 2. Use ackA/pta/poxB knockout strain High_Acetate->Fix_Acetate Yes Low_Byproducts Byproducts Low, Yield Still Low High_Citraconate->Low_Byproducts No Fix_Citraconate Solution: Use leuC/leuD knockout strain High_Citraconate->Fix_Citraconate Yes Check_Precursors Check Precursor Competition & Enzyme Expression Low_Byproducts->Check_Precursors Fix_Precursors Solution: 1. Use gltA knockout strain 2. Verify cimA expression 3. Optimize medium Check_Precursors->Fix_Precursors Experimental_Workflow A 1. Collect Fermentation Sample (1 mL) B 2. Centrifuge to Pellet Cells (12,000 x g, 5 min) A->B C 3. Filter Supernatant (0.45 µm) B->C D 4. Dilute Sample (if necessary) C->D E 5. Inject into HPLC System D->E F 6. Analyze Data: - Identify peaks by retention time - Quantify using calibration curve E->F

References

strategies to reduce acetate formation during citramalic acid fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize acetate (B1210297) formation during citramalic acid fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for acetate formation in E. coli during this compound fermentation?

A1: Acetate is a common byproduct of E. coli metabolism, particularly under high glucose conditions.[1] It is primarily generated through two main pathways:

  • The Pta-AckA pathway: This is the principal pathway for acetate production during exponential growth.[1] It involves two enzymes: phosphate (B84403) acetyltransferase (Pta) and acetate kinase (AckA), which convert acetyl-CoA to acetate.[2][3][4]

  • The PoxB pathway: Pyruvate (B1213749) oxidase (PoxB) directly converts pyruvate to acetate.[1][5] This pathway is most active during the late exponential and early stationary phases of growth.[1]

Q2: Why is it crucial to minimize acetate formation in my fermentation process?

A2: Acetate accumulation is undesirable for several reasons:

  • Inhibition of cell growth: Even at low concentrations (as low as 0.5 g/L), acetate can negatively impact cell growth and overall productivity.[1][6]

  • Carbon loss: Acetate formation diverts carbon away from your target product, this compound, reducing the overall yield.[1]

  • Increased downstream processing costs: The presence of acetate as a significant byproduct necessitates additional separation and purification steps, which adds to the overall process cost.[1]

Q3: What are the main strategies to reduce acetate formation?

A3: The two primary approaches to minimizing acetate are:

  • Metabolic Engineering: This involves genetically modifying the production strain to knock out the genes responsible for acetate production.[1][6][7]

  • Fermentation Process Optimization: This focuses on controlling the cultivation conditions to disfavor acetate formation.[8][9][10]

Troubleshooting Guides

Issue 1: High Acetate Concentration Despite Using an Acetate Kinase (ackA) Knockout Strain

Possible Cause: The PoxB pathway is still active and contributing to acetate formation, especially in later growth phases.[1]

Troubleshooting Steps:

  • Verify the growth phase of acetate production: Monitor acetate levels throughout the fermentation. If a significant increase is observed during the late exponential or stationary phase, the PoxB pathway is a likely contributor.

  • Implement a poxB gene knockout: In addition to the ackA deletion, knocking out the poxB gene can significantly reduce acetate accumulation.[1][6] A triple knockout of ackA, pta, and poxB has been shown to be highly effective.[11]

  • Optimize dissolved oxygen (DO) levels: Low DO levels can trigger the expression of poxB.[8] Maintaining a higher DO level (e.g., 30%) can suppress acetate formation.[8]

Issue 2: Reduced this compound Titer After Implementing Gene Knockouts for Acetate Reduction

Possible Cause: The genetic modifications may have inadvertently impacted the overall metabolic flux or cell health. For example, deletions aimed at improving glycolytic flux, such as zwf (glucose-6-phosphate dehydrogenase) or atpFH (ATP synthase), have been shown to sometimes negatively affect cell growth and this compound accumulation.[1][7]

Troubleshooting Steps:

  • Characterize cell growth: Compare the growth rate and final cell density of the engineered strain to the parent strain.

  • Analyze precursor availability: The knockouts may have created an imbalance in the precursors for this compound, pyruvate, and acetyl-CoA. Consider metabolic flux analysis to understand the impact of the deletions.

  • Optimize fermentation medium: The engineered strain may have different nutritional requirements. Supplementing the medium with specific nutrients could restore productivity.

Issue 3: Persistent Acetate Formation Even with a Triple Knockout Strain (ackA-pta, poxB)

Possible Cause: Overflow metabolism due to high glucose concentration is a primary driver of acetate formation.[9] Even with the major acetate pathways removed, high glycolytic flux can lead to the accumulation of precursors that may be converted to acetate through less common pathways.

Troubleshooting Steps:

  • Implement a fed-batch strategy: Instead of a high initial glucose concentration, use a controlled feeding strategy to maintain a growth-limiting level of glucose.[12] This prevents the metabolic overflow that leads to acetate production.[13]

  • Control the glucose feed rate: The rate of glucose addition is critical. A continuous, limiting feed has been shown to be more effective at enhancing this compound production and minimizing acetate compared to discontinuous feeding.[12]

  • Monitor and control pH: Low pH can favor acetate accumulation.[10] Maintaining a controlled pH (e.g., pH 7.0) can help mitigate this.[12][14]

Data Presentation

Table 1: Impact of Gene Knockouts on this compound and Acetate Production in E. coli

Strain GenotypeThis compound (g/L)Acetate (g/L)This compound Yield (g/g glucose)Reference
gltA leuC ackA46100.63[1]
gltA leuC ackA-pta poxB54.11.40.64[1][6][7]
gltA leuC ackA-pta poxB (from glycerol)>31<2>0.50[11]

Table 2: Effect of Dissolved Oxygen (DO) on Acetate Formation in E. coli BL21

Dissolved Oxygen (DO) LevelAcetate Concentration (g/L)
1%10
6%4
30%0
[8]

Experimental Protocols

Protocol 1: Gene Knockout Procedure (General Overview)

A common method for creating gene knockouts in E. coli is through lambda red recombineering.

  • Design primers: Design primers with homology to the regions flanking the target gene (ackA, pta, or poxB) and to a selectable marker (e.g., an antibiotic resistance cassette).

  • PCR amplification: Amplify the selectable marker using the designed primers.

  • Transformation: Transform an E. coli strain expressing the lambda red recombinase proteins with the purified PCR product.

  • Selection: Plate the transformed cells on a medium containing the appropriate antibiotic to select for successful recombinants.

  • Verification: Verify the gene knockout by colony PCR and DNA sequencing.

Protocol 2: Fed-Batch Fermentation for Reduced Acetate Production

This protocol is based on a strategy that has been shown to effectively produce this compound with minimal acetate byproduct.[12]

  • Inoculum preparation: Prepare an overnight seed culture of the engineered E. coli strain in a suitable fermentation medium.

  • Bioreactor setup: Inoculate the production medium in a bioreactor with the seed culture. The production medium should be a mineral salts medium with a limited initial amount of glucose.

  • Batch phase: Allow the culture to grow in batch mode until the initial glucose is depleted.

  • Fed-batch phase: Initiate a continuous, growth-limiting feed of a concentrated glucose solution. The feed rate should be carefully controlled to maintain a low residual glucose concentration in the bioreactor.

  • Process control: Maintain the temperature at 37°C and the pH at 7.0 through automated addition of acid and base.[12] Ensure adequate aeration to maintain a desired dissolved oxygen level.

  • Sampling and analysis: Periodically take samples to monitor cell growth (OD600), glucose consumption, and the concentrations of this compound and acetate using methods such as HPLC.

Visualizations

Acetate_Formation_Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Complex Citramalic_Acid This compound Pyruvate->Citramalic_Acid Acetate Acetate Pyruvate->Acetate Pyruvate Oxidase Acetyl_CoA->Citramalic_Acid Acetyl_CoA->Acetate Phosphotransacetylase & Acetate Kinase PoxB PoxB Pta_AckA Pta-AckA CimA Citramalate (B1227619) Synthase (cimA)

Caption: Metabolic pathways for this compound and acetate formation.

Troubleshooting_Workflow Start High Acetate in Fermentation Check_Strain Is the strain engineered for reduced acetate? Start->Check_Strain Check_Fermentation Are fermentation conditions optimized? Check_Strain->Check_Fermentation Yes Knockout_ackA_pta Knockout ackA-pta genes Check_Strain->Knockout_ackA_pta No Implement_Fed_Batch Implement glucose fed-batch strategy Check_Fermentation->Implement_Fed_Batch No End Reduced Acetate Formation Check_Fermentation->End Yes Knockout_poxB Knockout poxB gene Knockout_ackA_pta->Knockout_poxB Knockout_poxB->Check_Fermentation Control_DO Control Dissolved Oxygen (DO) Implement_Fed_Batch->Control_DO Control_DO->End

Caption: Troubleshooting workflow for reducing acetate formation.

References

Technical Support Center: Optimizing Fermentation Media for Citramalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on optimizing fermentation media for citramalic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components to optimize for this compound production?

A1: The most critical components are the carbon source, nitrogen source, and trace metal concentrations. The carbon-to-nitrogen (C/N) ratio is particularly crucial, as nitrogen limitation often triggers the overproduction of organic acids in many microorganisms.[1][2] For carbon sources, glucose and sucrose (B13894) are commonly used.[3][4] The choice of nitrogen source (e.g., ammonium (B1175870) sulfate, peptone, yeast extract) can significantly impact both cell growth and product yield.[2][5][6]

Q2: My culture is producing significant amounts of byproducts like acetic or citric acid instead of this compound. What could be the cause?

A2: Byproduct formation is a common issue. In engineered E. coli, acetate (B1210297) accumulation is often due to overflow metabolism under high glucose conditions.[4][7] Deleting genes related to competing pathways, such as acetate kinase (ackA) or citrate (B86180) synthase (gltA), can significantly increase this compound accumulation.[7] For fungal fermentations, an excess of certain trace metals like iron or manganese can shift metabolism towards citric acid production.[1][3]

Q3: What is the optimal pH for this compound fermentation?

A3: The optimal pH is dependent on the microorganism. For fungal producers like Aspergillus oryzae, an acidic initial pH around 3.0 has been shown to be effective for organic acid production.[8] For yeast like Yarrowia lipolytica, the pH is typically maintained between 4.5 and 6.0 for citric acid production, a related compound.[2] It is crucial to monitor and control the pH throughout the fermentation, as the production of acidic metabolites will naturally lower it.

Q4: Should I use a batch, fed-batch, or continuous fermentation strategy?

A4: For high-titer production of this compound, a fed-batch strategy is often superior.[7] This approach allows for control over the substrate concentration (e.g., glucose), preventing the accumulation of inhibitory byproducts that can occur with high initial substrate levels in a batch process. A continuous, growth-limiting feed of the carbon source can effectively divert metabolic flux towards citramalate (B1227619) formation.[9]

Q5: How can I enhance the supply of precursors (pyruvate and acetyl-CoA) for this compound synthesis?

A5: Enhancing the precursor supply is a key metabolic engineering strategy. To increase the availability of acetyl-CoA and pyruvate (B1213749), you can:

  • Overexpress key enzymes: Engineering the non-oxidative glycolysis pathway can enhance the supply of acetyl-CoA.[6]

  • Delete competing pathways: Knocking out genes like lactate (B86563) dehydrogenase (ldhA) and pyruvate formate-lyase (pflB) in E. coli prevents the conversion of pyruvate into lactate and formate, respectively, making more available for citramalate synthesis.[4][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low this compound Titer or Yield
Potential Cause Troubleshooting Step Explanation
Suboptimal C/N Ratio Vary the concentrations of your carbon and nitrogen sources to test different ratios. A high C/N ratio under nitrogen-limiting conditions is often required.[2]Nitrogen limitation can trigger a metabolic shift from biomass growth to the production of secondary metabolites like organic acids.[1]
Inappropriate Carbon Source Concentration If using a batch process, try reducing the initial sugar concentration to below 15%. For higher titers, switch to a fed-batch strategy.[10]High initial sugar concentrations can lead to overflow metabolism and the production of inhibitory byproducts like acetate.
Incorrect pH Monitor the pH throughout the fermentation. Implement a pH control strategy using bases (e.g., NaOH, CaCO₃) to maintain the optimal range for your specific microorganism.[5]Enzyme activity, including that of citramalate synthase, is highly pH-dependent. Deviations from the optimal pH can severely limit production.
Trace Metal Inhibition/Limitation Analyze and adjust the concentration of trace metals like iron, manganese, and zinc. Pre-treatment of complex media like molasses may be necessary.[3][10]Trace metals are essential cofactors for many enzymes, but excess concentrations can be inhibitory or divert metabolism to other products. For example, high iron can promote oxalic acid formation.[1]
Poor Aeration Increase the agitation speed or airflow rate to ensure sufficient dissolved oxygen (DO). The optimal DO is often around 20-25% of saturation.[10]Oxygen is critical for the aerobic respiration needed to generate ATP and precursors for this compound synthesis.

Troubleshooting Workflow for Low this compound Yield

G start Low this compound Yield check_media Review Media Composition start->check_media check_params Review Fermentation Parameters start->check_params check_strain Verify Strain Integrity & Pathway start->check_strain cn_ratio Is C:N ratio optimized? check_media->cn_ratio ph_control Is pH optimal and controlled? check_params->ph_control byproducts High byproducts (acetate, citrate)? check_strain->byproducts trace_metals Are trace metals (Fe, Mn, Zn) optimal? cn_ratio->trace_metals Yes action_cn Action: Test different C and N source concentrations. cn_ratio->action_cn No precursors Are precursors (e.g., yeast extract) adequate? trace_metals->precursors Yes action_metals Action: Titrate metal concentrations or use chelating agents. trace_metals->action_metals No precursors->check_params Yes action_precursors Action: Supplement with yeast extract or peptone. precursors->action_precursors No aeration Is aeration (DO) sufficient? ph_control->aeration Yes action_ph Action: Implement automated pH control. ph_control->action_ph No temp Is temperature optimal? aeration->temp Yes action_aeration Action: Increase agitation and/or airflow. aeration->action_aeration No temp->check_strain Yes action_temp Action: Calibrate and maintain optimal temp. temp->action_temp No action_byproducts Action: Switch to fed-batch. Consider gene knockouts (e.g., ackA, gltA). byproducts->action_byproducts Yes

Caption: A decision tree to troubleshoot common causes of low this compound yield.

Quantitative Data Summary

Table 1: Comparison of Media for Organic Acid Production
MicroorganismCarbon SourceNitrogen SourceOther Key ComponentsTarget AcidReference
Aspergillus oryzae40 g/L Glucose2 g/L UreaKH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, CaCl₂·2H₂OMalic Acid[5]
Aspergillus oryzae120 g/L Glucose1.2 g/L (NH₄)₂SO₄KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, CaCl₂·2H₂O, 90 g/L CaCO₃L-Malic Acid[11]
Engineered E. coli172 g/L Glucose (total, fed-batch)1.4 g/L Yeast ExtractMineral Salts MediumThis compound[4][9]
Engineered E. coliGlucose (fed-batch)Peptone (15 g/L)Mineral Salts MediumThis compound[7]
Ustilago maydisGlucose0.8 g/L NH₄ClMgSO₄·7H₂O, FeSO₄·7H₂O, KH₂PO₄, Vitamins, Trace ElementsItaconic Acid[12]
Table 2: Fermentation Performance for this compound Production
MicroorganismFermentation TypeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coliFed-batch82.00.481.85[4][9]
Engineered E. coliFed-batch46.50.63~0.35[7]
Engineered E. coliFed-batch110.20.401.40[6]

Experimental Protocols & Visualizations

Protocol 1: Fed-Batch Fermentation for this compound Production using Engineered E. coli

This protocol is a generalized procedure based on high-yield processes reported in the literature.[4][7]

1. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic. b. Incubate overnight at 37°C with shaking (200-250 rpm). c. Use the overnight culture to inoculate a seed flask containing a defined mineral salts medium with 10 g/L glucose. d. Incubate this seed culture at 37°C until it reaches an OD₆₀₀ of 3-5.

2. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with a mineral salts medium. A typical medium contains phosphates, ammonium chloride, and essential trace elements. b. Add an initial batch of glucose (e.g., 20 g/L) and a small amount of complex nitrogen source like yeast extract (e.g., 1.4 g/L) to support initial growth.[4] c. Autoclave the bioreactor. d. Inoculate the bioreactor with the seed culture (e.g., to a starting OD₆₀₀ of ~0.1). e. Start the batch phase. Maintain temperature at 37°C and pH at a setpoint (e.g., 7.0) using a base like NH₄OH. Maintain dissolved oxygen (DO) above 20% by controlling agitation and airflow.

3. Fed-Batch Phase: a. Once the initial glucose batch is depleted (indicated by a sharp increase in DO), begin the continuous glucose feed. b. The feed solution should be a highly concentrated glucose solution (e.g., 500-600 g/L). c. Maintain a growth-limiting feed rate to prevent acetate accumulation. The rate can be constant or exponentially increased to maintain a specific growth rate. d. If the strain requires an inducer (e.g., IPTG) for the citramalate synthase gene, add it at the beginning of the fed-batch phase.

4. Sampling and Analysis: a. Take samples aseptically at regular intervals. b. Measure OD₆₀₀ for biomass estimation. c. Centrifuge samples to obtain the supernatant. d. Analyze the supernatant for this compound, glucose, and major byproducts (e.g., acetate) using HPLC.

General Experimental Workflow for Media Optimization

G strain_select 1. Strain Selection (e.g., Engineered E. coli) ofat 2. One-Factor-at-a-Time (OFAT) Screening strain_select->ofat ofat_details Screen key components: - Carbon Source (Glucose, Sucrose) - Nitrogen Source (Yeast Extract, NH4Cl) - C:N Ratio - Phosphates ofat->ofat_details rsm 3. Statistical Optimization (e.g., Response Surface Methodology) ofat->rsm rsm_details Optimize concentrations of the most significant factors identified in OFAT to find interactions. rsm->rsm_details validation 4. Bioreactor Validation rsm->validation validation_details Validate the optimized medium under controlled conditions (pH, DO, Temp) using a fed-batch strategy. validation->validation_details

Caption: A typical workflow for optimizing fermentation media from screening to validation.

Simplified Metabolic Pathway for this compound Production

G cluster_knockouts Common Gene Knockout Targets Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA invis1 Pyruvate->invis1 GltA Citrate Synthase (gltA) AcetylCoA->GltA AckA Acetate Kinase (ackA) AcetylCoA->AckA AcetylCoA->invis1 Citramalate This compound TCA TCA Cycle Citrate Citric Acid TCA->Citrate Byproduct Acetate Acetate CimA Citramalate Synthase (CimA) CimA->Citramalate Desired Product GltA->TCA AckA->Acetate Byproduct invis1->CimA

Caption: Key metabolic routes for this compound synthesis and competing byproducts.

References

Technical Support Center: Enhancing the In Vitro Stability of Citramalate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vitro stability of citramalate (B1227619) synthase. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the in vitro stability of citramalate synthase?

A1: The in vitro stability of citramalate synthase is primarily influenced by several factors including temperature, pH, buffer composition, and the presence of co-factors or inhibitors. Like many enzymes, citramalate synthase has an optimal temperature and pH range for its activity and stability. Deviations from these optimal conditions can lead to a loss of function. For instance, many thermophilic enzymes lose activity at moderate temperatures.[1] Additionally, the enzyme can be subject to feedback inhibition by isoleucine, the end-product of its metabolic pathway, which could influence its conformational stability.[2]

Q2: My citramalate synthase is aggregating upon purification and storage. What can I do to prevent this?

A2: Protein aggregation is a common issue. For the related enzyme, citrate (B86180) synthase, which is known to be thermosensitive, small heat shock proteins (sHsps) have been shown to prevent aggregation.[3][4] This suggests that molecular chaperones could be a viable strategy to prevent the aggregation of citramalate synthase. Consider adding chaperones during purification or to the final storage buffer. Additionally, optimizing buffer conditions such as pH, ionic strength, and including stabilizing osmolytes (e.g., glycerol (B35011), trehalose) can help mitigate aggregation.

Q3: What is the optimal pH for citramalate synthase activity and stability?

A3: The optimal pH can vary depending on the specific source of the enzyme. For example, the activity of citramalate synthase from Malus x domestica (apple) has been determined across a pH range of 5.5 to 10.5.[5][6] For the enzyme from Methanococcus jannaschii, a TES buffer at pH 7.5 is commonly used for activity assays.[1][7][8][9] It is recommended to perform a pH optimization experiment for your specific citramalate synthase to determine the ideal pH for both activity and long-term stability.

Q4: Can I improve the stability of my citramalate synthase for use at different temperatures?

A4: Yes, directed evolution has been successfully used to enhance the specific activity and stability of citramalate synthase over a wide temperature range (30 to 70°C).[1][10] Mutations in the enzyme can lead to improved activity and stability at moderate temperatures, which is particularly useful when working with enzymes from thermophilic organisms in mesophilic hosts like E. coli.[1][7] If you are working with a wild-type enzyme that is not sufficiently stable, exploring mutant variants could be a solution.

Troubleshooting Guides

Problem 1: Rapid Loss of Citramalate Synthase Activity in Solution

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Suboptimal Buffer Conditions Perform a buffer screen to identify the optimal pH and ionic strength for your enzyme.Prepare a series of buffers with varying pH values (e.g., 6.0-9.0 in 0.5 unit increments) and ionic strengths (e.g., 50-500 mM NaCl). Incubate aliquots of your enzyme in each buffer and measure the activity at regular intervals.
Temperature Instability Determine the thermal stability profile of your enzyme.Use a thermal shift assay (e.g., differential scanning fluorimetry) to determine the melting temperature (Tm) of your protein in different buffers and with potential stabilizing additives.
Presence of Proteases Add protease inhibitors to your purification and storage buffers.A common protease inhibitor cocktail can be added to the lysis buffer and subsequent purification steps.
Oxidation Add reducing agents like DTT or TCEP to the buffer.Include 1-5 mM DTT or TCEP in your buffers to maintain a reducing environment and prevent the oxidation of sensitive residues like cysteine.
Feedback Inhibition If isoleucine is present in your experimental setup, it may inhibit the enzyme.Consider using an isoleucine-insensitive mutant of citramalate synthase if available.[10] Alternatively, ensure your assay conditions do not lead to the accumulation of isoleucine.
Problem 2: Enzyme Aggregation During Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Thermal Stress Lower the experimental temperature or add stabilizing agents.Conduct experiments at the lowest temperature compatible with reasonable enzyme activity. Screen for stabilizing additives such as glycerol (5-20%), trehalose (B1683222) (0.1-1 M), or small heat shock proteins.[3][4]
High Protein Concentration Work with lower, yet still functional, enzyme concentrations.Perform a concentration-dependent aggregation assay using dynamic light scattering (DLS) to determine the concentration at which your protein remains soluble.
Incorrect Buffer Composition Optimize the buffer pH to be away from the protein's isoelectric point (pI).Calculate the theoretical pI of your citramalate synthase and choose a buffer with a pH at least one unit above or below the pI.

Experimental Protocols

Protocol 1: Citramalate Synthase Activity Assay

This protocol is adapted from methods used for Methanococcus jannaschii citramalate synthase.[1][7][9]

Materials:

  • Purified citramalate synthase

  • TES buffer (0.1 M, pH 7.5)

  • Acetyl-CoA solution (1 mM in TES buffer)

  • Pyruvate (B1213749) solution (1 mM in TES buffer)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microcuvette containing:

    • 150 µl of TES buffer (0.1 M, pH 7.5)

    • Appropriate concentrations of acetyl-CoA and pyruvate (e.g., final concentration of 1 mM each).

    • Purified citramalate synthase (e.g., 0.1 µM final concentration).

  • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a set period (e.g., 1 hour), ensuring the reaction is in the linear range.[1]

  • Stop the reaction and measure the release of Coenzyme A (CoA) by adding 50 µl of 10 mM DTNB solution.

  • Measure the absorbance at 412 nm.

  • The concentration of released CoA can be calculated using a standard curve.

Protocol 2: Thermal Aggregation Prevention Assay

This protocol is based on methods used to study the prevention of citrate synthase aggregation.[4][11]

Materials:

  • Purified citramalate synthase

  • Buffer (e.g., 40 mM HEPES-KOH, pH 7.5)

  • Potential stabilizing agent (e.g., small heat shock protein, glycerol)

  • Spectrofluorometer or spectrophotometer capable of measuring light scattering at 90 degrees.

Procedure:

  • Prepare samples of citramalate synthase (e.g., 0.15 µM) in the buffer with and without the stabilizing agent.

  • Place the samples in the instrument and equilibrate to the desired temperature (e.g., 43°C).

  • Monitor the increase in light scattering over time (e.g., for 45 minutes).

  • A reduction in the light scattering signal in the presence of the stabilizing agent indicates the prevention of aggregation.

Visualizations

Signaling Pathways and Workflows

Citramalate_Biosynthesis_Pathway Pyruvate Pyruvate CitramalateSynthase Citramalate Synthase (CimA) Pyruvate->CitramalateSynthase AcetylCoA Acetyl-CoA AcetylCoA->CitramalateSynthase Citramalate (R)-Citramalate CitramalateSynthase->Citramalate LeuCD LeuCD Citramalate->LeuCD Intermediate Intermediate LeuCD->Intermediate LeuB LeuB Intermediate->LeuB Ketobutyrate 2-Ketobutyrate LeuB->Ketobutyrate Isoleucine Isoleucine Ketobutyrate->Isoleucine ... Isoleucine->CitramalateSynthase Feedback Inhibition

Caption: The citramalate pathway for isoleucine biosynthesis.

Troubleshooting_Workflow Start Enzyme Instability Observed (Loss of Activity / Aggregation) CheckBuffer Is Buffer Optimal? (pH, Ionic Strength) Start->CheckBuffer OptimizeBuffer Perform Buffer Screen CheckBuffer->OptimizeBuffer No CheckTemp Is Temperature a Factor? CheckBuffer->CheckTemp Yes OptimizeBuffer->CheckTemp TempOptimization Lower Temperature or Add Stabilizers CheckTemp->TempOptimization Yes CheckConcentration Is Protein Concentration Too High? CheckTemp->CheckConcentration No TempOptimization->CheckConcentration LowerConcentration Reduce Enzyme Concentration CheckConcentration->LowerConcentration Yes ConsiderMutants Consider Directed Evolution or Mutant Variants CheckConcentration->ConsiderMutants No LowerConcentration->ConsiderMutants End Stability Improved ConsiderMutants->End

Caption: Troubleshooting workflow for citramalate synthase instability.

References

Technical Support Center: Overcoming Feedback Inhibition in the Citramalic Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the citramalic acid pathway. The information provided is intended to help overcome common experimental challenges, particularly feedback inhibition of citramalate (B1227619) synthase.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the this compound pathway?

A1: Feedback inhibition is a common cellular regulatory mechanism where the end-product of a metabolic pathway inhibits an enzyme earlier in the pathway, thereby controlling its own production.[1] In the context of the this compound pathway, the key enzyme, citramalate synthase (CimA), is often allosterically inhibited by the downstream product, L-isoleucine.[2][3][4] This means that as isoleucine accumulates, it binds to a regulatory site on the CimA enzyme, separate from the active site, inducing a conformational change that reduces the enzyme's activity.[2][3] This inhibitory effect impacts the binding of both pyruvate (B1213749) and acetyl-CoA to the active site.[2][4]

Q2: My this compound yield is low. Could feedback inhibition be the cause?

A2: Yes, low yield is a classic symptom of feedback inhibition, especially in engineered microbial strains designed for high-level production of this compound or its derivatives. As the concentration of the end-product (or a related metabolite) increases during fermentation, the activity of citramalate synthase can be significantly reduced, leading to a plateau in production. Other factors can also contribute to low yield, such as precursor limitation, competing metabolic pathways, or suboptimal fermentation conditions.[5]

Q3: How can I determine if my citramalate synthase is sensitive to feedback inhibition?

A3: You can perform an in vitro enzyme activity assay. By measuring the specific activity of your purified or partially purified citramalate synthase in the presence of varying concentrations of the suspected inhibitory molecule (e.g., L-isoleucine), you can determine its sensitivity. A significant decrease in enzyme activity with increasing concentrations of the end-product confirms feedback inhibition.[6] For example, the wild-type citramalate synthase from Methanococcus jannaschii shows a significant decrease in activity in the presence of L-isoleucine.[6]

Q4: What are the primary strategies to overcome feedback inhibition of citramalate synthase?

A4: The most effective strategy is to use a feedback-resistant variant of the citramalate synthase enzyme. This is typically achieved through protein engineering techniques such as:

  • Directed Evolution: This involves creating a library of mutant enzymes and screening for variants that retain high activity in the presence of the inhibitory molecule.[7][8] A well-documented feedback-resistant variant is CimA3.7, derived from the Methanococcus jannaschii CimA, which has enhanced activity and is insensitive to isoleucine.[7][9]

  • Site-Directed Mutagenesis: Based on the crystal structure of the enzyme, specific amino acid residues in the allosteric binding site can be mutated to reduce the binding affinity of the inhibitor.[2][4] For the citramalate synthase from Leptospira interrogans, residues such as Tyr430, Leu451, Tyr454, Ile458, and Val468 are crucial for isoleucine binding.[2][4]

  • Truncation: In some cases, the regulatory domain responsible for feedback inhibition can be removed without abolishing catalytic activity. The CimA3.7 variant, for instance, is truncated at the C-terminus, which is believed to contribute to its lack of feedback inhibition by isoleucine.[6]

Another approach is to implement metabolic engineering strategies in the production host to limit the intracellular concentration of the inhibitory molecule, though this is often more complex.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low this compound Titer Feedback inhibition of citramalate synthase. 1. Enzyme Assay: Perform an in vitro assay to confirm feedback inhibition by the suspected end-product (e.g., isoleucine). 2. Use a Feedback-Resistant Enzyme: Switch to a known feedback-resistant variant of citramalate synthase, such as CimA3.7.[7][9] 3. Protein Engineering: If a resistant variant is not available, use directed evolution or site-directed mutagenesis to generate one.
Competition for Precursors (Acetyl-CoA and Pyruvate) 1. Knockout Competing Pathways: Delete genes for competing pathways that consume acetyl-CoA, such as citrate (B86180) synthase (gltA) in the TCA cycle.[10][11] 2. Reduce Acetate (B1210297) Formation: Knock out genes involved in acetate production, like ackA.[11][12]
Suboptimal Gene Expression 1. Promoter and Plasmid Optimization: Ensure the expression of your citramalate synthase is driven by a strong promoter and a suitable plasmid copy number.
Enzyme Activity is Low in vitro Incorrect Assay Conditions 1. Optimize Buffer and pH: Use an appropriate buffer system (e.g., TES buffer at pH 7.5).[13] 2. Cofactor Requirements: Ensure the presence of necessary cofactors, such as MgCl₂.[13] 3. Substrate Concentrations: Use saturating concentrations of acetyl-CoA and pyruvate for Vmax determination.[9]
Improper Protein Folding or Purification 1. Expression Conditions: Optimize expression temperature and induction time to improve protein solubility.[14] 2. Purification Protocol: Use a suitable purification method, such as Ni-NTA affinity chromatography for His-tagged proteins, and ensure proper buffer exchange.[14]
Inconsistent Fermentation Results Suboptimal Fermentation Parameters 1. Controlled Feeding Strategy: Implement a fed-batch process with a controlled glucose feed to maintain optimal metabolic flux and avoid the accumulation of inhibitory byproducts.[9][10] 2. Process Monitoring: Closely monitor and control pH, temperature, and dissolved oxygen levels.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on citramalate synthase and this compound production.

Parameter Organism/Enzyme Value Conditions Reference
This compound Titer Engineered E. coli with CimA3.7> 80 g/LFed-batch fermentation, 65 hours[9]
This compound Yield Engineered E. coli with CimA3.70.48 g citramalate / g glucoseFed-batch fermentation[9]
This compound Titer Engineered E. coli with CimA and GltA[F383M]> 60 g/LFed-batch fermentation, 132 hours[10]
This compound Yield Engineered E. coli with CimA and GltA[F383M]0.53 g citramalate / g glucoseFed-batch fermentation[10]
Isoleucine Inhibition Wild-type M. jannaschii CimA80% activity reduction80 mM L-isoleucine[6]
Isoleucine Inhibition CimA3.7 variantNo significant inhibitionUp to 80 mM L-isoleucine[6]

Experimental Protocols

Protocol 1: Citramalate Synthase Activity Assay

This protocol is adapted from methods used for assaying the activity of citramalate synthase variants.[9][13]

Materials:

  • N-tris(hydroxyl)methyl-2-aminoethanesulfonic acid (TES) buffer (0.1 M, pH 7.5)

  • Magnesium chloride (MgCl₂) (5 mM)

  • Acetyl-CoA (1 mM)

  • Pyruvate (1 mM)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (0.56 mM in 78 mM Tris-HCl, pH 8.0)

  • Purified or partially purified citramalate synthase

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare Assay Mixture: In a microcentrifuge tube, prepare a 1 mL assay mixture containing:

    • TES buffer (0.1 M, pH 7.5) with 5 mM MgCl₂

    • 1 mM Acetyl-CoA

    • 1 mM Pyruvate

    • An appropriate amount of your enzyme solution (e.g., 200 µl of 1 mg/ml).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At regular time intervals (e.g., every 10 minutes), take a 100 µl sample from the reaction mixture.

  • Quenching and Color Development: Immediately mix the 100 µl sample with 900 µl of the DTNB solution.

  • Measurement: Measure the absorbance of the resulting solution at 412 nm. The color development is proportional to the amount of Coenzyme A released, which is stoichiometric to the amount of citramalate produced.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using a standard curve for Coenzyme A if necessary. One unit (U) of CimA activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.[15]

Protocol 2: Overcoming Feedback Inhibition via Enzyme Engineering

This workflow outlines the general steps for developing a feedback-resistant citramalate synthase.

  • Gene Acquisition: Obtain the gene for the wild-type citramalate synthase from the organism of interest.

  • Mutagenesis:

    • Error-prone PCR: Introduce random mutations into the gene using error-prone PCR.[16]

    • Site-Directed Mutagenesis: If structural information is available, introduce specific mutations in the predicted allosteric site.

  • Library Creation: Clone the library of mutated genes into an expression vector and transform into a suitable E. coli host strain.

  • Selection/Screening:

    • Growth-based Selection: Use an auxotrophic host strain that requires the product of the pathway for growth. Plate the library on minimal media containing the inhibitory molecule. Colonies that grow well likely contain a feedback-resistant enzyme.[7][8]

    • High-Throughput Screening: Screen individual clones for enzyme activity in the presence and absence of the inhibitor using a 96-well plate format of the activity assay described above.

  • Characterization: Isolate and purify the promising mutant enzymes. Perform detailed kinetic analysis to determine their specific activity, substrate affinity, and resistance to feedback inhibition.

  • Sequencing: Sequence the genes of the best-performing variants to identify the beneficial mutations.

Visualizations

Feedback_Inhibition_Pathway cluster_pathway This compound Pathway Pyruvate Pyruvate CimA Citramalate Synthase (CimA) Pyruvate->CimA AcetylCoA Acetyl-CoA AcetylCoA->CimA Citramalate Citramalate CimA->Citramalate Downstream ... Citramalate->Downstream Isoleucine Isoleucine Downstream->Isoleucine Isoleucine->CimA Feedback Inhibition

Caption: Feedback inhibition of citramalate synthase (CimA) by isoleucine.

Troubleshooting_Workflow start Low Citramalic Acid Yield check_inhibition Is CimA feedback inhibited? start->check_inhibition check_precursors Are precursors (Pyruvate, Acetyl-CoA) limited? check_inhibition->check_precursors No engineer_cima Engineer/Use Feedback-Resistant CimA (e.g., CimA3.7) check_inhibition->engineer_cima Yes optimize_pathway Knock out competing pathways (e.g., gltA) check_precursors->optimize_pathway Yes check_expression Is CimA expression optimal? check_precursors->check_expression No end Improved Yield engineer_cima->end optimize_pathway->end optimize_expression Optimize promoter, codon usage, etc. check_expression->optimize_expression No check_expression->end Yes optimize_expression->end

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing Citramalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for citramalic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your fermentation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data on the influence of critical parameters.

Frequently Asked Questions (FAQs)

Q1: What are the typical microorganisms used for this compound production?

A1: this compound can be produced by various microorganisms. While some fungi like Aspergillus niger and yeasts such as Saccharomyces species are known to produce it, much of the recent high-yield production research has focused on metabolically engineered strains of Escherichia coli.[1][2][3] These engineered bacteria are designed to efficiently convert central metabolites into this compound.[3]

Q2: What is the general role of pH in this compound fermentation?

A2: The pH of the fermentation medium is a critical factor that influences enzyme activity, nutrient uptake, and the overall metabolic state of the microorganism. For fungal fermentations, an acidic pH is often favorable for organic acid production, as it can help reduce byproduct formation and contamination.[4] In engineered E. coli, a neutral pH of around 7.0 is typically maintained to ensure optimal growth and enzyme function.[3]

Q3: How does temperature affect the production of this compound?

A3: Temperature directly impacts microbial growth rates and the activity of key enzymes in the this compound biosynthesis pathway. Each microorganism has an optimal temperature range for growth and production. For instance, engineered E. coli strains are often cultivated at 37°C, which is their optimal growth temperature.[3] Deviations from the optimal temperature can lead to reduced yield and productivity.

Q4: What are the main byproducts to watch out for during this compound fermentation?

A4: Common byproducts can include other organic acids such as acetate (B1210297), lactate, and succinate, especially in bacterial fermentations. In fungal systems, citric acid and oxalic acid might be produced.[4] The formation of these byproducts is often influenced by fermentation conditions like pH, aeration, and nutrient availability.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production, with a focus on pH and temperature-related problems.

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal pH: The pH of the medium may have drifted out of the optimal range for the producing organism, inhibiting key enzymes.For E. coli, maintain a stable pH of 7.0 using automated addition of acid and base. For fungal fermentations, an initial acidic pH may be beneficial, but this needs to be optimized for your specific strain.
Incorrect Temperature: The fermentation temperature is too high or too low for the microorganism, affecting its metabolic activity.For engineered E. coli, maintain a constant temperature of 37°C.[3] For other organisms, determine the optimal temperature range through small-scale experiments.
High Levels of Byproducts (e.g., Acetate) Suboptimal pH or Aeration: In bacterial fermentations, deviations from neutral pH or poor oxygen supply can trigger the production of overflow metabolites like acetate.Ensure precise pH control and adequate aeration. In fed-batch cultures, a growth-limiting feed of the carbon source can also prevent acetate accumulation.[3]
Poor Biomass Growth Extreme pH or Temperature: Conditions that are too acidic, alkaline, hot, or cold can inhibit microbial growth.Verify that the pH and temperature are within the known optimal range for your production strain. Ensure your measurement probes are calibrated correctly.
Inconsistent Batch-to-Batch Results Fluctuations in pH and Temperature Control: Lack of precise control over these parameters can lead to variability in performance.Implement robust monitoring and control systems for both pH and temperature throughout the fermentation process. Keep detailed logs of each batch to identify patterns.[5]

Quantitative Data on Environmental Effects

While specific quantitative data on the effect of a wide range of pH and temperatures on this compound yield is limited in publicly available literature, the following tables provide data for related organic acid fermentations which can offer insights into the general behavior of fungal and yeast systems.

Table 1: Effect of Initial pH on Citric Acid Production by Aspergillus niger

Initial pHCitric Acid Yield (g/L)Reference
3.042.25 ± 0.91[6]
4.8120 (for mutant strain)[4]
5.493[4]
6.098.92[4]

Note: This data is for citric acid and should be used as a general reference for the behavior of Aspergillus niger.

Table 2: Effect of Temperature on Citric Acid Production by Various Microorganisms

MicroorganismTemperature (°C)Citric Acid Yield (g/L)Reference
Aspergillus niger3034.65 ± 0.63[6]
Aspergillus niger40Lowest Production[6]
Candida tropicalis32Increased by 36.6% compared to 27°C[7]
Pichia kluyveri27Optimal[7]

Note: This data is for citric acid and illustrates the strain-specific optimal temperatures.

Experimental Protocols

Protocol for this compound Production in Engineered E. coli

This protocol is based on a fed-batch fermentation process designed for high-yield this compound production.[3]

1. Strain and Pre-culture Preparation:

  • Use an engineered E. coli strain expressing a citramalate (B1227619) synthase variant (e.g., CimA3.7).

  • Prepare a pre-culture by inoculating a glycerol (B35011) stock of the strain into a suitable fermentation medium.

  • Incubate the pre-culture overnight.

2. Bioreactor Setup and Inoculation:

  • Prepare the main fermentation medium in a bioreactor.

  • Inoculate the bioreactor with the overnight pre-culture.

3. Fermentation Conditions:

  • Temperature: Maintain a constant temperature of 37°C.[3]

  • pH: Control the pH at 7.0 through the automated addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH).[3]

  • Aeration and Agitation: Ensure adequate dissolved oxygen levels by controlling the agitation speed and airflow rate.

4. Fed-Batch Strategy:

  • Start with an initial batch of glucose.

  • Once the initial glucose is consumed, initiate a continuous, growth-limiting feed of a concentrated glucose solution to avoid the accumulation of acetate.[3]

5. Induction of Gene Expression:

  • If using an inducible promoter for the citramalate synthase gene, add the appropriate inducer (e.g., L-arabinose) when the culture reaches a desired cell density.

6. Sampling and Analysis:

  • Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), glucose consumption, and the concentration of this compound and any major byproducts using HPLC.

Visualizations

This compound Biosynthesis Pathway in Engineered E. coli

The following diagram illustrates the key metabolic pathway for this compound production from glucose in a metabolically engineered E. coli strain.

Citramalic_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citramalic_Acid Citramalic_Acid Pyruvate->Citramalic_Acid Citramalate Synthase (CimA) Acetyl_CoA->Citramalic_Acid Citramalate Synthase (CimA)

Caption: Engineered pathway for this compound production in E. coli.

Experimental Workflow for this compound Production

This diagram outlines the general workflow for a fed-batch fermentation experiment to produce this compound.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain_Selection Strain Selection (Engineered E. coli) Media_Prep Media Preparation Strain_Selection->Media_Prep Pre_Culture Overnight Pre-culture Media_Prep->Pre_Culture Bioreactor_Setup Bioreactor Setup & Inoculation Pre_Culture->Bioreactor_Setup Fed_Batch Fed-Batch Fermentation (pH & Temp Control) Bioreactor_Setup->Fed_Batch Induction Induction of Gene Expression Fed_Batch->Induction Sampling Regular Sampling Induction->Sampling Analysis HPLC Analysis (Citramalate, Glucose, Byproducts) Sampling->Analysis Data_Eval Data Evaluation Analysis->Data_Eval

Caption: Workflow for fed-batch this compound fermentation.

References

identifying and minimizing impurities in synthesized citramalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of citramalic acid. Our goal is to help you identify and minimize impurities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound can be produced through two main routes: microbial fermentation (enzymatic synthesis) and chemical synthesis. Microbial fermentation typically utilizes genetically engineered strains of Escherichia coli to convert feedstocks like glucose or glycerol (B35011) into this compound.[1][2] Chemical synthesis can be achieved through the oxidation of precursors like 3-methyl-3-buten-1-ol (B123568) using agents such as nitric acid.[3]

Q2: What are the most common impurities in microbially synthesized this compound?

A2: In microbial synthesis using E. coli, the most prevalent impurities are organic acids that are byproducts of the organism's metabolic pathways. The most significant of these is acetate (B1210297) .[1][4][5] Other potential organic acid impurities include citrate (B86180), pyruvate, and citraconate.[6]

Q3: What are the typical impurities encountered in the chemical synthesis of this compound?

A3: Chemical synthesis, particularly through oxidation reactions, can lead to various byproducts. For instance, in the synthesis from 3-methyl-3-buten-1-ol using nitric acid, oxalic acid can be a notable byproduct resulting from the oxidation of feed impurities.[3] Unreacted starting materials and intermediates from incomplete reactions can also be present.

Q4: How can I detect and quantify impurities in my this compound sample?

A4: Several analytical techniques are effective for the identification and quantification of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a common and robust method.[7][8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the organic acids is another powerful technique.[11][12][13]

Q5: What are the general strategies for purifying crude this compound?

A5: Common purification strategies include:

  • Crystallization: This is a widely used method for purifying organic acids. The crude this compound is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, promoting the formation of pure crystals.

  • Anion Exchange Chromatography: This technique is effective for separating organic acids from a fermentation broth or reaction mixture.[14][15][16][17][18] The negatively charged carboxylate groups of the organic acids bind to the positively charged resin and can then be selectively eluted.

  • Precipitation: In some purification schemes, impurities or the product itself can be selectively precipitated. For example, calcium hydroxide (B78521) can be used to precipitate calcium citrate from a fermentation broth.[19][20]

Troubleshooting Guides

Microbial Synthesis: High Acetate Impurity

Problem: My E. coli fermentation is producing high levels of acetate along with this compound, reducing my yield and complicating purification.

Potential Cause Troubleshooting Steps
Overflow Metabolism Implement a fed-batch fermentation strategy with a controlled, limiting glucose feed to prevent the accumulation of excess glucose, which promotes acetate formation.[6][21]
Active Acetate Production Pathways Use an engineered E. coli strain with deletions in the primary acetate production pathways. Key gene knockouts include ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase).[1][4][5]
Suboptimal Fermentation Conditions Ensure adequate dissolved oxygen levels are maintained throughout the fermentation, as insufficient oxygen can increase acetate production.[21] Monitor and control the pH of the culture medium; a slightly alkaline pH (7.5-8.0) may help reduce the inhibitory effects of acetate.[21]
Chemical Synthesis: Low Purity of Final Product

Problem: My chemically synthesized this compound contains significant impurities after the initial workup.

Potential Cause Troubleshooting Steps
Side Reactions Carefully control reaction parameters such as temperature and the rate of reagent addition, as high temperatures can promote the formation of side products.
Oxidative Byproducts Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidative side reactions.
Incomplete Reaction Optimize the stoichiometry of your reactants to ensure the reaction goes to completion and minimize the presence of unreacted starting materials. Consider increasing the reaction time if monitoring indicates an incomplete reaction.
Purification: Issues with Crystallization

Problem: I am having difficulty obtaining pure crystals of this compound.

Potential Cause Troubleshooting Steps
Oiling Out The solid may be coming out of the solution above its melting point due to a high concentration of impurities. Try adding more solvent or incorporating a charcoal treatment step to remove impurities.[22]
Poor Crystal Formation If very few crystals form, there is likely too much solvent. Re-heat the solution to boil off some of the solvent and then allow it to cool again.[22]
Rapid Crystallization Fast crystal formation can trap impurities. To slow down crystallization, use slightly more solvent than the minimum required for dissolution at high temperature and allow the solution to cool to room temperature slowly before placing it in an ice bath.[22][23]

Quantitative Data Summary

The following tables summarize quantitative data on the reduction of acetate impurity in the microbial synthesis of this compound.

Table 1: Effect of Gene Deletions on Acetate Formation in E. coli

E. coli Strain Genotype This compound (g/L) Acetate (g/L) This compound:Acetate Ratio
gltA leuC ackA46104.6
gltA leuC ackA-pta poxB54.11.438.6
Data adapted from studies on metabolically engineered E. coli in fed-batch processes.[1][4][5]

Table 2: this compound Production from Glycerol with Minimized Acetate

Process Glycerol (g/L) This compound (g/L) Acetate (g/L)
Batch Fermentation30>31<2
Data from controlled batch experiments with E. coli strain MEC568/pZE12-cimA (gltA leuC ackA-pta poxB).[2][24]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Organic Acid Impurities

This protocol outlines a general method for the analysis of organic acids using reverse-phase HPLC with UV detection.

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Filter the supernatant through a 0.2 µm syringe filter.[25]

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

    • Mobile Phase: An aqueous buffer at a low pH to ensure the organic acids are in their protonated form. A common mobile phase is 20 mM potassium phosphate (B84403) buffer adjusted to pH 2.0.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.[8]

    • Injection Volume: 10-25 µL.[7]

    • Detection: UV detector at 210 nm.[7]

  • Quantification:

    • Prepare standard solutions of this compound, acetic acid, and other potential organic acid impurities of known concentrations.

    • Generate a calibration curve for each analyte by plotting peak area against concentration.

    • Determine the concentration of each organic acid in the samples by comparing their peak areas to the respective calibration curves.

Protocol 2: Purification of this compound using Anion Exchange Chromatography

This protocol provides a general procedure for the purification of this compound from a clarified fermentation broth.

  • Column Preparation:

    • Select a strong anion exchange resin.

    • Pack the column with the resin and equilibrate it with a suitable starting buffer (e.g., a low ionic strength buffer at a pH where this compound is negatively charged).[16]

  • Sample Loading:

    • Adjust the pH of the clarified fermentation broth to match the equilibration buffer.

    • Load the sample onto the column at a controlled flow rate. The negatively charged this compound and other organic acids will bind to the positively charged resin.[16]

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound, neutral, or positively charged impurities.[14][16]

  • Elution:

    • Elute the bound organic acids by increasing the salt concentration of the buffer (e.g., a linear gradient of NaCl) or by decreasing the pH.[16] This will disrupt the electrostatic interactions between the organic acids and the resin.

    • Collect fractions throughout the elution process.

  • Analysis and Pooling:

    • Analyze the collected fractions using HPLC (as described in Protocol 1) to identify the fractions containing pure this compound.

    • Pool the pure fractions and proceed with downstream processing such as desalination and crystallization.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis and Purification synthesis Microbial Fermentation (E. coli) clarification Clarification (Centrifugation/Filtration) synthesis->clarification Crude Product hplc_analysis HPLC Analysis (Impurity Identification) clarification->hplc_analysis purification Anion Exchange Chromatography clarification->purification Clarified Broth crystallization Crystallization purification->crystallization Eluted Fractions final_product Pure this compound crystallization->final_product

Caption: General workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway cluster_synthesis Synthesis Pathways glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis acetyl_coa Acetyl-CoA pyruvate->acetyl_coa cimA Citramalate (B1227619) Synthase (cimA) pyruvate->cimA acetate_pathways Acetate Pathways (ackA, pta, poxB) pyruvate->acetate_pathways acetyl_coa->cimA acetyl_coa->acetate_pathways citrate_synthase Citrate Synthase (gltA) acetyl_coa->citrate_synthase citramalic_acid This compound acetate Acetate (Impurity) tca_cycle TCA Cycle cimA->citramalic_acid acetate_pathways->acetate Blocked by gene deletion citrate_synthase->tca_cycle Blocked by gene deletion

Caption: Metabolic pathways in engineered E. coli for this compound production.

References

Technical Support Center: Enhancing Citramalic Acid Export from Microbial Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing citramalic acid export from microbial cells.

Frequently Asked Questions (FAQs)

Q1: My engineered microbial strain produces high intracellular levels of this compound, but the extracellular titer is low. What are the potential causes?

A1: Low extracellular this compound titers despite high intracellular production can be attributed to several factors:

  • Inefficient Export: The primary reason is often the lack of an efficient transport system to export this compound out of the cell. Native transporters may not recognize this compound effectively or may have low transport capacity.

  • Product Toxicity: Although this compound is relatively less toxic to E. coli compared to other chemicals, high intracellular concentrations can still inhibit cell growth and metabolic activity, thereby limiting further production and export. The 50% effective concentration (EC50) for this compound towards E. coli has been reported to be 173±7 mM.[1]

  • Feedback Inhibition: High intracellular concentrations of this compound or its derivatives might cause feedback inhibition of the biosynthetic pathway, reducing the overall production rate.

  • Membrane Impermeability: The cell membrane's natural impermeability to organic acids can hinder passive diffusion, making active transport essential for efficient export.

Q2: How can I identify potential this compound exporters in my microbial strain?

A2: Identifying native or heterologous transporters for this compound can be approached through several methods:

  • Bioinformatic Analysis: Use databases like the Transporter Classification Database (TCDB) and automated annotation pipelines such as TransAAP to search for putative organic acid transporters in your host organism's genome.[2] Look for homologs of known dicarboxylic acid or tricarboxylic acid transporters.

  • Transcriptomic Analysis: Compare the gene expression profiles of your this compound-producing strain with a control strain. Upregulated genes encoding membrane proteins are potential candidates for transporters.

  • Genetic Screening: Create a knockout library of putative transporter genes in your production strain and screen for mutants with altered this compound export capabilities.

  • Heterologous Expression: Express candidate transporter genes from other organisms known for organic acid production in your host strain and measure the impact on this compound export. For instance, transporters for succinic acid and other dicarboxylic acids have been successfully expressed in S. cerevisiae to improve export.[3][4]

Q3: What are some strategies to genetically engineer a microbial strain for enhanced this compound export?

A3: Genetic engineering strategies to boost this compound export include:

  • Overexpression of Native or Heterologous Transporters: Once a suitable transporter is identified, overexpressing its corresponding gene can significantly increase the export rate. For example, overexpressing the native citrate (B86180) exporter CexA in Aspergillus niger led to a five-fold increase in citric acid secretion.[5] A similar strategy could be applied to this compound.

  • Engineering Efflux Pumps: Multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli, are known to export a wide range of molecules.[6][7][8] Engineering these pumps or overexpressing them could potentially enhance this compound tolerance and export.

  • Directed Evolution of Transporters: If a transporter with low affinity for this compound is found, directed evolution techniques can be used to improve its specificity and transport efficiency.

Troubleshooting Guides

Issue 1: Low this compound Titer and Yield
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Conditions Optimize fermentation parameters such as pH, temperature, and aeration. Implement a fed-batch strategy with a continuous, growth-limiting feed of the carbon source (e.g., glucose) to prevent the accumulation of inhibitory byproducts like acetate (B1210297).[1][9][10]Increased final this compound titer and yield. A continuous glucose feed has been shown to improve the overall titer and yield of citramalate (B1227619) by almost twofold compared to batch-wise addition.[1]
Metabolic Bottlenecks Overexpress the gene for citramalate synthase (e.g., cimA from Methanococcus jannaschii) to enhance the conversion of pyruvate (B1213749) and acetyl-CoA to citramalate.[1][7]Increased intracellular synthesis of this compound.
Competing Metabolic Pathways Delete genes encoding for enzymes that divert precursors away from the this compound pathway. Common targets in E. coli include lactate (B86563) dehydrogenase (ldhA), pyruvate formate-lyase (pflB), and enzymes in the acetate production pathways (ackA, pta, poxB).[1][7][11] Deletion of citrate synthase (gltA) and 3-isopropylmalate dehydratase (leuC) has also been shown to be critical for high citramalate yields.[11]Increased carbon flux towards this compound production and reduced formation of byproducts.
Issue 2: Cell Viability Decreases as this compound Accumulates
Possible Cause Troubleshooting Step Expected Outcome
Intracellular Product Toxicity Engineer the host strain for improved tolerance by overexpressing genes related to stress response or by expressing heterologous efflux pumps.[12]Enhanced cell viability and prolonged productivity in the presence of high this compound concentrations.
Low Export Rate Identify and overexpress a suitable this compound transporter to efficiently remove the product from the cytoplasm. This reduces intracellular accumulation and associated toxicity.[5][10]Increased extracellular this compound concentration and improved cell health.

Quantitative Data Summary

The following table summarizes key quantitative data from engineered E. coli strains for this compound production.

Strain Engineering StrategyHost OrganismFermentation StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Expression of cimA3.7, deletion of ldhA and pflBE. coliFed-batch with continuous glucose feed82 ± 1.50.48 ± 0.031.85[1][9][10]
Expression of cimA, deletion of gltA, leuC, ackA-pta, poxBE. coliFed-batch with glycerol (B35011)> 31> 0.50 (g/g glycerol)Not Reported[11]
Engineering of citrate synthase GltA[F383M] and expression of cimAE. coliFed-batch with exponential feeding> 600.53Not Reported

Experimental Protocols

Protocol 1: Quantification of Extracellular this compound using HPLC

This protocol is adapted from methods used for analyzing organic acids in fermentation broths.[1][13][14]

  • Sample Preparation:

    • Collect 1 mL of the fermentation broth.

    • Centrifuge at 12,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

  • HPLC Analysis:

    • Column: A suitable column for organic acid analysis, such as an Aminex HPX-87H column.

    • Mobile Phase: Typically an acidic mobile phase, such as 0.05% formic acid in water, is used in ion exclusion mode.[13]

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Column Temperature: 40 - 60 °C.

    • Detection: UV detector at 210 nm or a refractive index detector. For higher sensitivity and selectivity, a post-column pH buffering method with an electroconductivity detector can be employed.[15]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the this compound concentration by interpolating the peak area from the standard curve.

Protocol 2: Screening for this compound Export Activity by Heterologous Expression

This protocol provides a general workflow for testing candidate transporter genes.

  • Vector Construction:

    • Synthesize or PCR amplify the codon-optimized open reading frame of the candidate transporter gene.

    • Clone the gene into an appropriate expression vector for the microbial host (e.g., a pET vector for E. coli or a pYES vector for S. cerevisiae). The vector should contain an inducible promoter to control the expression of the transporter.

  • Strain Transformation:

    • Transform the expression vector into the this compound-producing host strain.

    • Also, transform an empty vector into the same host strain to serve as a negative control.

  • Cultivation and Induction:

    • Grow the transformed strains in a suitable medium for this compound production.

    • Induce the expression of the transporter gene at the appropriate cell density or time point using the specific inducer (e.g., IPTG for the lac promoter, galactose for the GAL promoter).

  • Analysis of this compound Export:

    • Take samples at regular intervals after induction.

    • Separate the cells from the supernatant by centrifugation.

    • Measure the concentration of this compound in the supernatant using the HPLC protocol described above.

    • (Optional) Lyse the cells to measure the intracellular this compound concentration to determine the export efficiency.

  • Data Interpretation:

    • Compare the extracellular this compound concentrations between the strain expressing the transporter and the empty vector control.

    • A significant increase in the extracellular titer in the transporter-expressing strain indicates that the candidate protein is a functional this compound exporter.

Visualizations

Citramalic_Acid_Pathway cluster_cell Microbial Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citramalic_Acid_intra Intracellular This compound Pyruvate->Citramalic_Acid_intra CimA Acetate Acetate Pyruvate->Acetate Competing Pathways Acetyl_CoA->Citramalic_Acid_intra CimA Biomass Biomass / Other Metabolites Acetyl_CoA->Biomass Citramalic_Acid_extra Extracellular This compound Citramalic_Acid_intra->Citramalic_Acid_extra Exporter

Caption: Metabolic pathway for this compound production in a microbial cell.

Troubleshooting_Workflow Start Low Extracellular This compound Titer Check_Production Is Intracellular Production High? Start->Check_Production Optimize_Production Optimize Production Pathway: - Overexpress CimA - Delete Competing Pathways Check_Production->Optimize_Production No Check_Export Is Export Inefficient? Check_Production->Check_Export Yes Optimize_Production->Start Identify_Exporter Identify & Overexpress Exporter Protein Check_Export->Identify_Exporter Yes Check_Toxicity Is Cell Viability Low? Check_Export->Check_Toxicity No End Improved Titer Identify_Exporter->End Engineer_Tolerance Engineer for Higher Tolerance Check_Toxicity->Engineer_Tolerance Yes Check_Toxicity->End No Engineer_Tolerance->End

Caption: Troubleshooting workflow for low this compound export.

References

dealing with co-eluting compounds in citramalic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the chromatographic analysis of citramalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Co-elution with this compound is highly dependent on the chromatographic conditions, including the column type, mobile phase composition, and pH. Based on typical organic acid analysis protocols, the most common co-eluting compounds include:

  • Malic Acid: Due to its structural similarity (an additional methyl group in this compound), malic acid is a very frequent co-eluent, particularly on reversed-phase columns.

  • Tartaric Acid: This dicarboxylic acid can have similar retention behavior to this compound, especially in ion-exchange chromatography.[1]

  • Citric Acid: As a tricarboxylic acid, its retention can sometimes overlap with that of dicarboxylic acids like this compound, depending on the mobile phase pH and ionic strength.[1][2]

  • Succinic Acid: Another dicarboxylic acid that can co-elute, particularly in methods designed for a broad screen of organic acids.

  • Isocitric Acid: A structural isomer of citric acid that can also pose a separation challenge.[3]

  • Fumaric Acid: This unsaturated dicarboxylic acid's retention can be sensitive to mobile phase conditions and may overlap with this compound.

Q2: How can I confirm if I have a co-elution problem with my this compound peak?

A2: Several indicators can suggest co-elution:

  • Peak Shape Abnormalities: Look for peak fronting, tailing, or the appearance of shoulders on your this compound peak. A pure peak should be symmetrical.[4][5]

  • Inconsistent Peak Area/Height Ratios: If the ratio of peak area to height for your this compound standard varies significantly between runs, it could indicate an underlying co-eluting peak.

  • Mass Spectrometry (MS) Detection: If using an LC-MS system, examine the mass spectrum across the peak. The presence of multiple parent ions will confirm co-elution.[5]

  • Diode Array Detection (DAD): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not homogenous, a co-eluting compound is likely present.[4][5]

Q3: What is the first step I should take to troubleshoot co-elution?

A3: The initial and often most effective step is to adjust the mobile phase composition. Modifying the pH or the organic solvent ratio can significantly alter the selectivity of your separation. For organic acids, a small change in pH can dramatically impact retention times by altering the ionization state of the analytes.[6]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and malic acid on a C18 column.

Symptoms:

  • A single, broad, or shouldered peak where two distinct peaks are expected.

  • Inconsistent quantification of this compound in samples known to contain malic acid.

Root Causes and Solutions:

Potential Cause Solution
Inappropriate Mobile Phase pH The pKa values of this compound and malic acid are very similar. Adjusting the mobile phase pH to be closer to these pKa values can enhance separation. A lower pH (e.g., 2.5-3.0) using a phosphate (B84403) buffer or formic acid will suppress the ionization of both acids, increasing their retention on a C18 column and potentially improving resolution.[1]
Insufficient Organic Modifier Increasing the aqueous portion of the mobile phase (e.g., from 95% to 98% aqueous) can increase the retention of these polar compounds and improve separation. However, be cautious of "phase collapse" with some C18 columns when using 100% aqueous mobile phases.[7][8] Consider using an aqueous-stable C18 column (AQ-type).
Inadequate Column Efficiency Ensure your HPLC system is optimized (e.g., minimize dead volume). Consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and improve resolution.
Issue 2: Co-elution of this compound with other organic acids (e.g., tartaric, citric) using ion-exchange chromatography.

Symptoms:

  • Overlapping peaks for citramalic, tartaric, and/or citric acid.

  • Difficulty in accurately integrating the individual peaks.

Root Causes and Solutions:

Potential Cause Solution
Inappropriate Eluent Concentration In ion-exchange chromatography, the concentration of the eluent (e.g., sulfuric acid, hydroxide) is critical. A slight modification in the eluent concentration can alter the elution profile. Experiment with a shallow gradient or isocratic elution with slightly different eluent concentrations.
pH of the Mobile Phase The pH of the mobile phase affects the charge of the organic acids and their interaction with the stationary phase. A systematic study of the effect of pH on retention is recommended to find the optimal separation window.
Column Temperature Temperature can influence the selectivity of the separation. Try adjusting the column temperature (e.g., in 5 °C increments) to see if it improves the resolution between the co-eluting peaks.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Separation of this compound from Malic and Citric Acids

This protocol is a starting point and may require optimization for your specific sample matrix.

  • HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer.

  • Column: Aqueous C18 (AQ-C18) column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.6 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 98 2
    15.0 98 2
    20.0 80 20
    22.0 98 2

    | 30.0 | 98 | 2 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation (for fruit juice): a. Centrifuge the juice sample at 10,000 rpm for 10 minutes. b. Filter the supernatant through a 0.45 µm syringe filter. c. Dilute the filtered sample 1:10 with the mobile phase (initial conditions).

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol utilizes pre-column derivatization for the separation of (R)- and (S)-citramalic acid.

  • HPLC System: LC-MS/MS system.

  • Column: C18 column (e.g., 150 mm x 2.1 mm, 3 µm).

  • Derivatization Reagent: A chiral derivatizing agent such as a chiral amine. The specific protocol will depend on the chosen reagent. A published method uses benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate.[9]

  • Mobile Phase:

    • Solvent A: 0.05% Formic Acid in Water.

    • Solvent B: 0.05% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 85 15
    30.0 85 15
    40.0 80 20

    | 74.0 | 70 | 30 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[9]

  • Detection: MS/MS in positive ion mode with electrospray ionization (ESI).[9]

  • Sample Preparation (general): a. Perform the derivatization reaction according to the reagent manufacturer's instructions or a validated literature method.[9] b. After the reaction is complete, the sample may need to be quenched and diluted before injection.

Quantitative Data Summary

The following table provides approximate retention times for this compound and potential co-eluents under typical reversed-phase conditions. These values are for illustrative purposes and will vary depending on the specific system and method.

Table 1: Approximate Retention Times on a C18 Column with Acidic Mobile Phase

CompoundRetention Time (min)
Tartaric Acid4.8
Malic Acid6.2
This compound ~6.5 - 7.5
Lactic Acid6.9
Citric Acid~8.0 - 9.0
Succinic Acid~9.5 - 10.5
Fumaric Acid~11.0 - 12.0

Data compiled and estimated from various sources describing organic acid separations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Fruit Juice or Fermentation Broth Centrifuge Centrifugation Sample->Centrifuge Filter 0.45 µm Filtration Centrifuge->Filter Dilute Dilution with Mobile Phase Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Detect Detection (UV or MS) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Peak Identification (Retention Time) Chromatogram->Identify Integrate Peak Integration & Quantification Identify->Integrate troubleshooting_workflow Start Suspected Co-elution of This compound CheckPeak Examine Peak Shape (Tailing, Shoulders) Start->CheckPeak UseAdvanced Use DAD/MS for Peak Purity CheckPeak->UseAdvanced CoelutionConfirmed Co-elution Confirmed UseAdvanced->CoelutionConfirmed AdjustMobilePhase Adjust Mobile Phase (pH, Organic %) CoelutionConfirmed->AdjustMobilePhase First Step ChangeColumn Change Column (e.g., Ion-Exchange) CoelutionConfirmed->ChangeColumn If Mobile Phase Adjustment Fails OptimizeTemp Optimize Temperature & Flow Rate CoelutionConfirmed->OptimizeTemp Fine-tuning Resolved Peaks Resolved AdjustMobilePhase->Resolved ChangeColumn->Resolved OptimizeTemp->Resolved citramalic_acid_pathway Pyruvate Pyruvate CitramalateSynthase Citramalate Synthase Pyruvate->CitramalateSynthase AcetylCoA Acetyl-CoA AcetylCoA->CitramalateSynthase CitramalicAcid This compound CitramalateSynthase->CitramalicAcid Isoleucine Isoleucine Biosynthesis CitramalicAcid->Isoleucine

References

Technical Support Center: Optimization of Gene Expression for Citramalate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of citramalate (B1227619) synthase gene expression. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the function of citramalate synthase?

A1: Citramalate synthase (CimA) is an enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to produce (R)-citramalate.[1][2][3] This reaction is a key step in engineered metabolic pathways for the production of valuable chemicals such as 1-propanol (B7761284) and 1-butanol.[2]

Q2: Which variant of citramalate synthase is recommended for expression in E. coli?

A2: A commonly used and well-characterized variant is CimA3.7, a mesophilic variant derived from the thermophilic archaeon Methanococcus jannaschii.[1] This variant was developed through directed evolution and exhibits higher activity at temperatures suitable for E. coli growth (e.g., 30-37°C) compared to the wild-type enzyme, which is most active at high temperatures (e.g., 70°C).[1][2] The CimA3.7 variant also shows resistance to feedback inhibition by isoleucine.[2]

Q3: Why is codon optimization of the cimA gene important?

A3: Codon optimization is crucial for efficient heterologous gene expression. By adapting the codon usage of the cimA gene to that of the expression host, such as E. coli, you can significantly improve protein translation efficiency and overall enzyme production.[1][4] Several online tools are available for codon optimization.

Q4: What are the main metabolic engineering strategies to improve citramalate production?

A4: To enhance the production of citramalate, it is essential to increase the intracellular availability of its precursors, acetyl-CoA and pyruvate, and to minimize flux through competing metabolic pathways.[4][5] Key strategies include:

  • Knocking out competing pathways: Deleting genes such as ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevents the conversion of pyruvate into lactate (B86563) and formate, respectively.[1][5]

  • Redirecting carbon flux: Modulating the activity of citrate (B86180) synthase (gltA), which competes for acetyl-CoA, can divert more of this precursor towards citramalate synthesis.[3][5] This can be achieved through gene knockouts or by engineering the GltA enzyme to have a reduced affinity for acetyl-CoA.[3]

  • Overexpressing upstream pathways: Enhancing the expression of enzymes in pathways that lead to the formation of acetyl-CoA and pyruvate can also boost precursor supply.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of citramalate synthase expression.

Issue Possible Cause Troubleshooting Steps
Low or no citramalate production Inactive or poorly expressed citramalate synthase.- Verify the expression of CimA via SDS-PAGE or Western blot. - Ensure the cimA gene has been codon-optimized for your expression host.[1][4] - Use a mesophilic variant like CimA3.7 for expression in hosts like E. coli.[1][4] - Confirm the optimal pH, temperature, and cofactor (e.g., MgCl₂) requirements for your specific enzyme.[6]
Insufficient precursor supply (acetyl-CoA and pyruvate).- Overexpress key enzymes in the pathways leading to acetyl-CoA and pyruvate.[4] - Knock out competing pathways that consume these precursors (e.g., gltA, ackA, ldhA).[4] - Supplement the culture medium with precursors like acetate (B1210297) or pyruvate.[4]
High proportion of insoluble CimA protein High expression levels from a strong promoter leading to protein aggregation.- Switch to an inducible promoter system (e.g., arabinose-inducible araBAD promoter) to have better control over expression levels.[1] - Optimize the inducer concentration. For example, using 0.2 g/L L-arabinose has been shown to maximize soluble CimA3.7 production.[1] - Reduce the cultivation temperature after induction (e.g., 18-25°C) to improve protein folding and solubility.[6]
Accumulation of acetate in the culture medium Overflow metabolism, where excess glucose is converted to acetate.- Implement a fed-batch fermentation strategy with a continuous, growth-limiting feed of glucose. This prevents the accumulation of excess glucose and subsequent acetate formation.[1] - Delete genes involved in acetate production, such as ackA (acetate kinase) and pta (phosphotransacetylase).[5]
Low product yield in fermentation Product inhibition or degradation.- Consider strategies for in-situ product removal if citramalate is found to be inhibitory at high concentrations. - Check for and eliminate any endogenous enzymes that might degrade citramalate. For instance, deleting leuC (3-isopropylmalate dehydratase) can prevent the conversion of citramalate to citraconate.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on citramalate production.

Table 1: Comparison of Citramalate Production in Different E. coli Strains and Fermentation Strategies.

Strain / ConditionCitramalate Titer (g/L)Productivity (g/L/h)Yield (g/g glucose)Reference
Engineered E. coli with CimA3.7 (Fed-batch, continuous glucose feed)82 ± 1.51.850.48[1]
Engineered E. coli with CimA3.7 (Fed-batch, batch-wise glucose addition)~44~0.700.33[1]
MEC626/pZE12-cimA with GltA[F383M] (Fed-batch, exponential feeding)>60~0.450.53[3]
Engineered E. coli BW25113 (Fed-batch)110.21.40.4[7]

Table 2: Kinetic Parameters of Wild-Type CimA and the CimA3.7 Variant.

EnzymeSubstrateKm (mM)kcat (s-1)Reference
Wild-Type CimAAcetyl-CoA0.03 ± 0.002.0 ± 0.0[2]
Pyruvate0.10 ± 0.01-[2]
CimA3.7Acetyl-CoA0.01 ± 0.006.0 ± 0.1[2]
Pyruvate0.34 ± 0.02-[2]

Experimental Protocols

Protocol 1: Expression and Partial Purification of (S)-Citramalate Synthase

This protocol is a generalized procedure for expressing and partially purifying citramalate synthase in E. coli.[6]

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with an expression plasmid containing the gene for (S)-citramalate synthase.

  • Culture Growth: Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using sonication or a cell disrupter.

  • Purification: Centrifuge the lysate to pellet cell debris. The supernatant containing the soluble protein can be partially purified by heat treatment (e.g., 60°C for 10 minutes), as some mesophilic variants of CimA are relatively thermostable.[1] Precipitated proteins are then removed by centrifugation.

Protocol 2: Citramalate Synthase Activity Assay

This assay measures the activity of citramalate synthase by quantifying the release of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[2][8]

  • Reaction Mixture: Prepare a 1 mL reaction mixture containing:

    • 100 mM TES buffer (pH 7.5)

    • 5 mM MgCl₂

    • 1 mM Acetyl-CoA

    • 1 mM Pyruvate

    • Partially purified citramalate synthase

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Sampling: At regular time intervals (e.g., every 10 minutes), take a 100 µL sample of the reaction mixture.

  • Detection: Mix the sample with 900 µL of a solution containing 0.56 mM DTNB in 78 mM Tris-HCl buffer (pH 8.0).

  • Measurement: Measure the absorbance at 412 nm. The increase in absorbance corresponds to the amount of CoA released.

Visualizations

Citramalate_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_pdh Pyruvate Dehydrogenase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CimA Citramalate Synthase (CimA) Pyruvate->CimA AcetylCoA->CimA Citramalate Citramalate CimA->Citramalate

Caption: Biosynthetic pathway for citramalate from glucose.

Troubleshooting_Workflow Start Low Citramalate Titer CheckExpression Check CimA Expression (SDS-PAGE / Western Blot) Start->CheckExpression ExpressionOK Expression OK? CheckExpression->ExpressionOK OptimizeCodons Optimize Codon Usage ExpressionOK->OptimizeCodons No CheckSolubility Check Protein Solubility ExpressionOK->CheckSolubility Yes OptimizeCodons->CheckExpression SolubilityOK Soluble? CheckSolubility->SolubilityOK OptimizeExpression Optimize Expression Conditions (e.g., lower temperature, weaker promoter) SolubilityOK->OptimizeExpression No CheckPrecursors Analyze Precursor Availability (Pyruvate, Acetyl-CoA) SolubilityOK->CheckPrecursors Yes OptimizeExpression->CheckSolubility PrecursorsOK Sufficient Precursors? CheckPrecursors->PrecursorsOK MetabolicEngineering Metabolic Engineering (e.g., knockout competing pathways) PrecursorsOK->MetabolicEngineering No Success Improved Titer PrecursorsOK->Success Yes MetabolicEngineering->CheckPrecursors

Caption: Troubleshooting workflow for low citramalate production.

References

Validation & Comparative

validation of an analytical method for citramalic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug development and metabolic research is the accurate quantification of key organic acids like citramalic acid. The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. This guide provides a detailed comparison of three prevalent analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison outlines the performance characteristics and experimental protocols of each method, offering researchers, scientists, and drug development professionals the necessary information to select the most suitable approach for their specific research needs.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on various factors, including sensitivity, specificity, sample matrix, and the need for chiral separation. The following table summarizes the key performance indicators for each of the three methods.

ParameterLC-MS/MS with Chiral DerivatizationHPLC-UVGC-MS
Principle Chromatographic separation followed by mass analysis of derivatized enantiomers.Chromatographic separation with detection based on UV absorbance.Gas chromatographic separation of volatile derivatives followed by mass analysis.
Specificity Very High (capable of enantiomeric separation)Moderate to HighHigh
Sensitivity Very HighModerateHigh
Limit of Detection (LOD) 15.40 fmol[1]~0.08 to 6.00 mg/kg (for various organic acids)~3 to 272 ng/mL (for various organic acids)[1]
Intra-day Precision (%RSD) 1.33% (peel), 1.84% (fruit)[1]Not explicitly stated for this compound0.02–12.2% (for various organic acids)
Inter-day Precision (%RSD) 1.72% (peel), 7.89% (fruit)[1]Not explicitly stated for this compound0.01–10.2% (for various organic acids)
Recovery 86-93%[1]87.0% ± 1.9%[2]100-111% (for 12 of 15 organic acids)[1]
Derivatization Required Yes (chiral)[1]NoYes (silylation)[1]
Sample Throughput Lower (due to derivatization and longer run times)HigherModerate

Experimental Protocols

Enantioselective LC-MS/MS Method

This method is particularly suited for studies requiring the differentiation and quantification of this compound enantiomers.

Sample Preparation and Derivatization:

  • Homogenize the sample (e.g., apple peel) with water.

  • Centrifuge the homogenate to obtain a clear supernatant.

  • To 10 µL of the supernatant, add an internal standard, triphenylphosphine (B44618) (TPP), 2,2'-dipyridyl disulfide (DPDS), and a chiral derivatization reagent (R-CIM-C2-NH2) in acetonitrile (B52724).

  • Incubate the mixture at 60 °C for 30 minutes.

  • Terminate the reaction by adding a solution of formic acid, water, and acetonitrile.[1]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: LCMS-8040 (Shimadzu) with an InertSustain C18 column (150 mm × 2.1 mm, 3 µm).[1]

  • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • MS Detector: Operated in positive ion mode with electrospray ionization (ESI).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Homogenate Homogenization Sample->Homogenate Supernatant Centrifugation Homogenate->Supernatant Derivatization Add Reagents & Incubate Supernatant->Derivatization Terminated_Reaction Terminate Reaction Derivatization->Terminated_Reaction LC_Separation LC Separation Terminated_Reaction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition

LC-MS/MS Experimental Workflow
HPLC-UV Method

A straightforward and robust method for the quantification of total this compound among other organic acids.

Sample Preparation:

  • Centrifuge and filter the sample (e.g., tomato juice).

  • Pass the filtered sample through an anion exchange resin.

  • Elute the organic acids from the resin using 0.1 N HCl.[2]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Alltima C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with an aqueous buffer (e.g., 0.01 M KH2PO4, pH 2.60).[3]

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 50°C.

Start Sample (e.g., Juice) Centrifuge_Filter Centrifuge & Filter Start->Centrifuge_Filter Anion_Exchange Anion Exchange Resin Centrifuge_Filter->Anion_Exchange Elution Elute with HCl Anion_Exchange->Elution Analysis HPLC-UV Analysis Elution->Analysis Quantification Quantification Analysis->Quantification

HPLC-UV Sample Preparation Workflow
GC-MS Method

This method is suitable for the analysis of multiple organic acids and offers high sensitivity and specificity, though it requires derivatization to increase the volatility of the analytes.

Sample Preparation and Derivatization:

  • Extract organic acids from the sample using a suitable solvent.

  • Evaporate the extract to dryness under a stream of nitrogen at 50°C.

  • Re-dissolve the residue in dichloromethane (B109758) and add a silylating agent (e.g., MSTFA).

  • Heat the mixture at 70°C for 2 hours to complete the derivatization.

  • Add an injection standard before analysis.[1]

Chromatographic and Mass Spectrometric Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Trace GC Ultra with an ISQ QD mass spectrometer).[1]

  • Column: Agilent J&W DB-5 capillary column (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium.[1]

  • Temperature Program: A temperature gradient is used, for example, starting at 70°C and ramping up to 320°C.[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Add Solvent Evaporation Evaporation to Dryness Extraction->Evaporation Collect Extract Silylation Re-dissolve & Silylate Evaporation->Silylation Add Silylating Agent Heating Heating Silylation->Heating Incubate GC_Separation GC Separation Heating->GC_Separation Add Internal Standard MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition

GC-MS Analytical Workflow

References

A Comparative Analysis of Citramalate Synthases: Unveiling Nature's Diverse Catalytic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme function across different organisms is paramount. This guide provides a detailed comparative analysis of citramalate (B1227619) synthases, key enzymes in metabolic pathways with implications for biofuel production and as potential antimicrobial targets. We delve into their kinetic properties, structural features, and the metabolic contexts in which they operate, supported by experimental data and detailed protocols.

Citramalate synthase (EC 2.3.1.182) catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate. This reaction is a critical step in alternative isoleucine biosynthesis pathways found in some bacteria and archaea, and has also been identified in plants and fungi, where it contributes to the synthesis of valuable organic acids and esters.[1][2][3] The stereochemistry of the product varies, with some organisms producing (R)-citramalate and others the (S)-enantiomer.[2][3] This comparative guide will explore the biochemical and structural diversity of citramalate synthases from various organisms, providing a framework for understanding their unique catalytic efficiencies and regulatory mechanisms.

Quantitative Comparison of Kinetic Parameters

To facilitate a direct comparison of the catalytic efficiencies of citramalate synthases from different organisms, the following table summarizes their key kinetic parameters. These values have been extracted from various studies and represent the enzyme's affinity for its substrates (Km) and its turnover rate (kcat).

OrganismEnzyme/VariantK_m (Pyruvate) (µM)K_m (Acetyl-CoA) (µM)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)Feedback Inhibition (Isoleucine)Chirality
Methanococcus jannaschiiWild-type (CimA)184 ± 12303 ± 271.1 ± 0.047.570Yes(R)
Methanococcus jannaschiiEvolved (CimA3.7)340 ± 3299 ± 112.5 ± 0.17.530-70No(R)
Leptospira interrogansCimA43 - 6011182.41 - 10.3Not specified35-40Yes(R)
Malus domestica (Apple)MdCMS_12446179 (with pyruvate)Not specifiedNot specifiedNot specifiedNo(S)
Aspergillus nigerPutative CimANot determinedNot determinedNot determinedNot determinedNot determinedNot determinedNot determined

Metabolic Pathways and their Significance

Citramalate synthases function in diverse metabolic contexts across different organisms. Understanding these pathways is crucial for metabolic engineering and drug development efforts.

Isoleucine Biosynthesis in Bacteria and Archaea

In organisms like Methanococcus jannaschii and Leptospira interrogans, citramalate synthase provides an alternative pathway for the synthesis of isoleucine, an essential amino acid.[4][5] This pathway bypasses the traditional threonine-dependent route. The (R)-citramalate produced is subsequently converted to 2-ketobutyrate, a precursor for isoleucine.[6]

G Isoleucine Biosynthesis via Citramalate Pathway Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Ketobutyrate 2-Ketobutyrate Citramalate->Ketobutyrate LeuCD, LeuB Isoleucine Isoleucine Ketobutyrate->Isoleucine Multi-step

Fig. 1: Isoleucine biosynthesis pathway. (Within 100 characters)
Ester Formation in Plants

In ripening apples (Malus domestica), (S)-citramalate synthase plays a role in the biosynthesis of α-ketoacids and important odor-active esters.[1][4] The pathway contributes to the production of both straight- and branched-chain esters, which are key components of apple aroma.[1] Notably, the apple citramalate synthase is not sensitive to feedback inhibition by isoleucine, allowing for the continuous production of these flavor and aroma compounds.[4]

G Ester Biosynthesis in Apple via Citramalate Pathway Pyruvate Pyruvate Citramalate (S)-Citramalate Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate AlphaKetoacids α-Ketoacids Citramalate->AlphaKetoacids Esters Straight- and Branched-Chain Esters AlphaKetoacids->Esters

Fig. 2: Ester biosynthesis pathway in apple. (Within 100 characters)
Organic Acid Production in Fungi

In Aspergillus niger, a fungus known for its industrial production of citric acid, a putative citramalate biosynthesis pathway has been identified.[7] While the precise physiological role and kinetic parameters of this enzyme are yet to be fully elucidated, its presence suggests a potential role in the complex network of organic acid metabolism in this organism. Overexpression of the putative citramalate synthase has been shown to lead to citramalate bioproduction.[7]

Structural Insights

The crystal structure of the catalytic domain of citramalate synthase from Leptospira interrogans (LiCMS) reveals a TIM barrel fold, a common structural motif in enzymes.[5] The active site is located at the C-terminal end of the β-strands. The enzyme forms a homodimer, with the active site being composed of residues from both subunits.[5] This structural information provides a basis for understanding the enzyme's substrate specificity and catalytic mechanism, and can aid in the design of specific inhibitors. For instance, the specificity for pyruvate is dictated by a hydrophobic pocket formed by residues Leu81, Leu104, and Tyr144.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research.

Expression and Purification of Recombinant Citramalate Synthase
  • Gene Cloning and Expression: The gene encoding citramalate synthase is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation and lysed using methods such as sonication or a cell disrupter. The crude lysate is then subjected to purification steps. For thermophilic enzymes like the one from M. jannaschii, a heat treatment step (e.g., 60°C for 10 minutes) can be used to denature and precipitate host proteins.[8] Further purification can be achieved using chromatography techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Activity Assay

The activity of citramalate synthase is commonly determined by measuring the rate of Coenzyme A (CoA) release during the condensation reaction. The free thiol group of CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9]

Reaction Mixture:

  • 100 mM TES buffer (pH 7.5)[9]

  • Varying concentrations of acetyl-CoA and pyruvate for kinetic analysis[9]

  • Purified citramalate synthase enzyme[9]

Procedure:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.

  • The mixture is incubated at the desired temperature (e.g., 30°C or 37°C).[9]

  • At specific time points, aliquots are taken, and the reaction is stopped.

  • DTNB solution is added to the aliquots to react with the released CoA.[9]

  • The absorbance at 412 nm is measured using a spectrophotometer.[9]

  • The concentration of CoA is determined from a standard curve, and the enzyme activity is calculated.

G Citramalate Synthase Activity Assay Workflow Start Prepare Reaction Mixture (Buffer, Substrates) AddEnzyme Add Purified Enzyme Start->AddEnzyme Incubate Incubate at Optimal Temperature AddEnzyme->Incubate StopReaction Stop Reaction at Time Points Incubate->StopReaction AddDTNB Add DTNB Solution StopReaction->AddDTNB MeasureAbs Measure Absorbance at 412 nm AddDTNB->MeasureAbs Calculate Calculate Enzyme Activity MeasureAbs->Calculate

Fig. 3: Workflow for citramalate synthase assay. (Within 100 characters)

Conclusion

This comparative guide highlights the significant diversity among citramalate synthases from different organisms in terms of their kinetic properties, regulatory mechanisms, and metabolic roles. The detailed kinetic data and experimental protocols provided herein serve as a valuable resource for researchers in the fields of metabolic engineering, drug discovery, and biochemistry. The distinct characteristics of these enzymes, such as the lack of feedback inhibition in the apple citramalate synthase and the high thermal stability of the archaeal enzyme, offer exciting opportunities for biotechnological applications. Further research, particularly in characterizing the citramalate synthase from organisms like Aspergillus niger, will undoubtedly deepen our understanding of this versatile enzyme and its potential applications.

References

A Comparative Guide to Citramalic Acid and Malic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of citramalic acid and malic acid, two structurally similar dicarboxylic acids with distinct roles and distributions in biological systems. While malic acid is a central metabolite in virtually all aerobic organisms, this compound is primarily a product of microbial and plant metabolism. Understanding their differences is crucial for researchers in fields ranging from metabolic engineering to clinical diagnostics.

Structural and Physicochemical Properties

Malic acid and this compound are alpha-hydroxy dicarboxylic acids. The key structural difference is the presence of an additional methyl group at the alpha-carbon in this compound.[1] This seemingly minor difference has significant implications for their chemical properties and biological activities.

PropertyMalic AcidThis compound
IUPAC Name 2-hydroxybutanedioic acid2-hydroxy-2-methylbutanedioic acid
Chemical Formula C₄H₆O₅C₅H₈O₅
Molar Mass 134.09 g/mol 148.11 g/mol
Stereoisomers L- and D-enantiomers (L-isomer is naturally occurring)(R)- and (S)-enantiomers
Key Structural Feature Hydroxyl group at C2Hydroxyl and methyl group at C2[1]

Metabolic Pathways and Key Enzymes

Malic acid is a well-established intermediate in the Krebs cycle (also known as the citric acid or TCA cycle), a central metabolic hub for energy production.[2][3][4][5] In contrast, this compound is synthesized via a separate pathway, primarily found in certain bacteria, fungi, and plants.

Malic Acid Metabolism in the Krebs Cycle

Malic acid is formed by the hydration of fumarate, a reaction catalyzed by fumarase. Subsequently, malate (B86768) dehydrogenase oxidizes malate to oxaloacetate, reducing NAD+ to NADH.[6] This NADH is a crucial reducing equivalent for ATP production through oxidative phosphorylation.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase (produces NADH) SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase (produces NADH) Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase (produces GTP) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (produces FADH₂) Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase (produces NADH)

Figure 1: The Krebs Cycle highlighting Malic Acid.
This compound Biosynthesis

This compound is synthesized from the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme citramalate (B1227619) synthase (CimA).[7][8][9] This pathway is particularly relevant in the context of metabolic engineering for the production of biofuels and platform chemicals.[7][9][10]

Citramalic_Acid_Synthesis Pyruvate Pyruvate Citramalic_Acid This compound Pyruvate->Citramalic_Acid AcetylCoA Acetyl-CoA AcetylCoA->Citramalic_Acid Citramalate Synthase (CimA)

Figure 2: Biosynthesis of this compound.

Quantitative Comparison of Key Enzymes

The primary enzymes responsible for the synthesis of malic acid (in the Krebs cycle context) and this compound are malate dehydrogenase and citramalate synthase, respectively. Their kinetic properties differ significantly.

EnzymeSubstratesProductsCofactorOrganism (Example)Km (Substrate)kcatkcat/Km
Malate Dehydrogenase (MDH) L-Malate, NAD+Oxaloacetate, NADHNAD+E. coliL-Malate: 2.5-10 mM--
Oxaloacetate, NADHL-Malate, NAD+NADHPorcine Heart MitochondriaOxaloacetate: 30 µM--
Citramalate Synthase (CimA3.7 variant) Acetyl-CoA, Pyruvate(R)-Citramalate, CoA-Methanococcus jannaschiiAcetyl-CoA: ~0.1 mM~3 s⁻¹~30 s⁻¹mM⁻¹
Pyruvate: ~0.34 mM

Note: Kinetic parameters can vary significantly depending on the organism, isoenzyme, and experimental conditions. The values presented are for illustrative purposes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Objective: To separate and quantify this compound and malic acid in a biological sample.

Principle: Reversed-phase HPLC can be used to separate these organic acids based on their polarity. An acidic mobile phase is often employed to suppress the ionization of the carboxyl groups, thereby increasing their retention on a nonpolar stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile phase: 0.1% Phosphoric acid in water (isocratic elution)

  • Standards: Malic acid and this compound of known concentrations

  • Sample: Biological extract (e.g., cell lysate, culture supernatant) appropriately diluted and filtered.

Procedure:

  • Sample Preparation: Centrifuge the biological sample to remove particulate matter. Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Column temperature: 25°C

    • Injection volume: 20 µL

    • Detection wavelength: 210 nm[11]

  • Analysis: Inject the standards to determine their retention times. Inject the prepared sample. Identify and quantify the peaks corresponding to malic and this compound by comparing their retention times and peak areas to the standard curves. Under these conditions, malic acid would be expected to elute earlier than the slightly less polar this compound.[12]

Enzyme Assay for Malate Dehydrogenase (MDH) Activity

Objective: To determine the enzymatic activity of malate dehydrogenase in a sample.

Principle: The activity of MDH is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+ (for the reduction of oxaloacetate to malate) or NAD+ to NADH (for the oxidation of malate to oxaloacetate).[13][14] The protocol below describes the assay in the direction of NADH oxidation.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • Substrate solution: 0.6 mM Oxaloacetic acid in assay buffer (prepare fresh)

  • Cofactor solution: 0.375 mM NADH in assay buffer (prepare fresh)

  • Enzyme sample (e.g., purified enzyme or cell lysate)

Procedure:

  • In a cuvette, combine 2.8 mL of assay buffer and 0.1 mL of NADH solution.

  • Add 0.1 mL of the enzyme sample and mix gently.

  • Incubate for 3-4 minutes at 25°C to allow for temperature equilibration and to establish a baseline rate.

  • Initiate the reaction by adding 0.1 mL of the oxaloacetic acid solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

  • Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that oxidizes one micromole of NADH per minute.

Enzyme Assay for Citramalate Synthase (CimA) Activity

Objective: To determine the enzymatic activity of citramalate synthase.

Principle: The activity of citramalate synthase is determined by measuring the release of Coenzyme A (CoA) from acetyl-CoA during the condensation reaction with pyruvate. The free thiol group of CoA can be detected colorimetrically using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product with an absorbance maximum at 412 nm.[10][13]

Reagents:

  • Assay Buffer: 100 mM TES buffer, pH 7.5, containing 5 mM MgCl₂

  • Substrate solution 1: 10 mM Acetyl-CoA in assay buffer

  • Substrate solution 2: 10 mM Pyruvate in assay buffer

  • DTNB solution: 0.56 mM DTNB in 78 mM Tris-HCl, pH 8.0

  • Enzyme sample (e.g., purified enzyme or cell-free extract)

Procedure:

  • Prepare a reaction mixture containing 100 µL of 10 mM acetyl-CoA, 100 µL of 10 mM pyruvate, and 600 µL of assay buffer.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding 200 µL of the enzyme sample.

  • At regular time intervals (e.g., every 10 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately mix the aliquot with 900 µL of the DTNB solution to stop the reaction and develop the color.

  • Measure the absorbance at 412 nm.

  • The rate of CoA production can be determined from the increase in absorbance over time, and the enzyme activity can be calculated using a standard curve for CoA or the molar extinction coefficient of the DTNB-CoA adduct.

Biological Roles and Significance

Malic Acid

Malic acid is a ubiquitous and vital metabolite with diverse functions:

  • Energy Metabolism: As a key intermediate in the Krebs cycle, it is central to cellular respiration and energy production in all aerobic organisms.[4]

  • Gluconeogenesis: Malate can be transported out of the mitochondria and converted to oxaloacetate in the cytosol, which is a precursor for glucose synthesis.

  • pH Regulation: Malic acid and its conjugate base, malate, contribute to intracellular pH buffering.[4]

  • Plant Physiology: In plants, malate plays a crucial role in stomatal function and carbon fixation in C4 and CAM plants.

This compound

The biological roles of this compound are more specialized and less universally distributed:

  • Microbial Metabolism: It is an intermediate in the isoleucine biosynthesis pathway in some bacteria.[8] It is also produced by various fungi and bacteria, and its presence can be an indicator of specific microbial populations.[1]

  • Plant Metabolism: this compound has been identified in some plants, such as apples and pitaya, where it may contribute to fruit flavor and quality.[8]

  • Indicator of Gut Dysbiosis: In humans, this compound is not endogenously produced. Its presence in urine can be a biomarker for intestinal dysbiosis, indicating an overgrowth of certain yeast or bacteria in the gut.[1]

  • Potential for Metabolic Interference: Due to its structural similarity to malic acid, it has been suggested that this compound could potentially inhibit enzymes that utilize malic acid as a substrate, although detailed in vivo studies are limited.[1]

Summary and Concluding Remarks

The comparison between this compound and malic acid highlights the profound impact of a single methyl group on the biological role and metabolic context of a molecule. Malic acid is a cornerstone of central metabolism, essential for life as we know it. This compound, on the other hand, occupies niche roles in specific organisms and is gaining attention as a biomarker and a target for metabolic engineering. For researchers, understanding these differences is key to accurately interpreting metabolomic data, designing novel biosynthetic pathways, and potentially developing new diagnostic or therapeutic strategies. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of these two important organic acids.

References

A Comparative Guide to Assessing the Purity of Synthesized Citramalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of modern analytical techniques for assessing the purity of synthesized citramalic acid, a chiral organic acid with applications in pharmaceuticals and as a precursor for polymers. We will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their principles, experimental protocols, and performance data to aid in the selection of the most suitable method for your research needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the need for chiral separation, sensitivity, specificity, and the availability of instrumentation. Below is a summary of the key performance characteristics of HPLC, LC-MS/MS, and qNMR for the analysis of this compound.

FeatureHPLCLC-MS/MSQuantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation by HPLC followed by mass-based detection and quantification.Molar ratio determination based on the integral of specific proton signals relative to an internal standard.[1]
Specificity Moderate to high; depends on the detector and column. Can separate enantiomers with a chiral stationary phase.[2]Very high; provides mass-to-charge ratio information, enabling definitive identification and quantification.[3]High; provides structural confirmation and can distinguish between different organic acids and impurities with unique NMR signals.[1]
Chiral Separation Yes, with a chiral stationary phase or chiral derivatization.[2][4]Yes, coupled with chiral chromatography or derivatization.[2][3]Can distinguish enantiomers with chiral solvating or derivatizing agents.
Sensitivity Good, but can be limited by the detector (e.g., UV detection for compounds with weak chromophores).[5]Excellent; capable of detecting and quantifying trace-level impurities.[2][3]Moderate; generally less sensitive than MS-based methods.
Sample Preparation Simple; involves dissolution in a suitable solvent and filtration.Simple; similar to HPLC, may involve derivatization for enhanced sensitivity or chiral separation.[3]Simple; requires accurate weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[1]
Analysis Time Relatively fast; typical run times are in the range of 15-40 minutes.[3]Similar to HPLC, with additional time for MS data analysis.[3]Rapid; data acquisition is typically 5-15 minutes per sample.[1]
Quantitative Accuracy Good; requires calibration with a reference standard.Excellent; high accuracy and precision, especially with the use of isotopically labeled internal standards.[2][3]Excellent; directly traceable to SI units through certified internal standards.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the purity assessment of this compound using HPLC, LC-MS/MS, and qNMR.

This protocol is designed for the separation and quantification of this compound enantiomers using HPLC with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative.

  • Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid. The exact ratio should be optimized for the specific column and enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: The percentage of each enantiomer is determined by the area normalization method, assuming the response factor is the same for both enantiomers.

This protocol provides a highly sensitive and specific method for the analysis of this compound, including its enantiomers after derivatization.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[3]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm).[3]

  • Mobile Phase:

    • A: 0.05% formic acid in water.[2][3]

    • B: 0.05% formic acid in acetonitrile.[2][3]

    • A gradient elution is typically used.[2][3]

  • Flow Rate: 0.3 mL/min.[2][3]

  • Column Temperature: 40 °C.[3]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[3]

    • Specific precursor-product ion transitions for this compound and any derivatives should be determined.

  • Sample Preparation (with Chiral Derivatization):

    • Synthesized this compound is derivatized with a chiral reagent.[2][3]

    • The reaction mixture is then diluted with the initial mobile phase and injected into the LC-MS/MS system.

  • Validation Data: A validated method for R-citramalic acid showed intra- and inter-day precision with relative standard deviations (RSDs) of 1.33% and 1.72%, respectively, and recoveries around 93%. The limit of detection (LOD) was determined to be 15.40 fmol.[2][3]

This protocol outlines the use of qNMR for the direct determination of this compound purity using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[6]

  • Deuterated Solvent: Deuterium oxide (D₂O) or another suitable deuterated solvent.[1]

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a specific amount of the synthesized this compound and the internal standard into an NMR tube.[1][6]

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Data Processing and Purity Calculation:

    • Integrate the characteristic signals for this compound (e.g., the methylene (B1212753) and methyl protons) and the internal standard.[7][8]

    • The purity of the this compound is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

Experimental Workflow and Data Analysis

The following diagram illustrates a general workflow for assessing the purity of synthesized this compound, from sample preparation to data analysis and purity determination.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing cluster_result Purity Calculation start Synthesized This compound weigh Accurate Weighing start->weigh dissolve Dissolution weigh->dissolve hplc HPLC / LC-MS/MS dissolve->hplc Inject qnmr qNMR dissolve->qnmr Add Internal Std & Deuterated Solvent chromatogram Generate Chromatogram hplc->chromatogram spectrum Acquire Spectrum qnmr->spectrum integrate_hplc Peak Integration chromatogram->integrate_hplc integrate_qnmr Signal Integration spectrum->integrate_qnmr purity_hplc Purity by Area % or Calibration Curve integrate_hplc->purity_hplc purity_qnmr Absolute Purity Calculation integrate_qnmr->purity_qnmr

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Citramalic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of organic acids such as citramalic acid, a key intermediate in various metabolic pathways, the choice of analytical methodology is critical for achieving accurate and reliable results. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Cross-validation of analytical methods is a crucial process to ensure that different techniques yield equivalent and reliable results for a specific analyte.[1] This is essential for verifying the accuracy of a new method against an established one, ensuring consistency across different laboratories or instruments, and fulfilling regulatory requirements.[1]

Quantitative Performance Comparison

The selection of an analytical method often involves a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the key performance parameters for representative HPLC-UV and LC-MS/MS methods for the analysis of this compound and similar organic acids.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.998> 0.999
Accuracy (Recovery) 95 - 105%86 - 93%[2][3]
Precision (RSD) < 5%Intra-day: < 2%, Inter-day: < 8%[2][3]
Limit of Detection (LOD) ~0.1 - 1 µg/mL15.40 fmol[2][3]
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.2 - 6 µg/mL[4]
Selectivity ModerateHigh
Run Time ~15 - 30 minutes< 10 - 75 minutes[2][3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of organic acids.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent.

  • For complex matrices, perform a liquid-liquid or solid-phase extraction to remove interfering substances.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[1]

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using an acidic aqueous buffer (e.g., 0.005 M H₂SO₄ or 0.1% phosphoric acid in water).[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection: UV detection at 210 nm.[6]

  • Injection Volume: 10 - 20 µL.

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.[7]

Sample Preparation:

  • For biological samples like fruit juice, homogenize and centrifuge to separate the supernatant.[2]

  • A protein precipitation step (e.g., with acetonitrile) may be necessary for plasma or cell culture samples.[7]

  • The supernatant can be directly injected or further diluted with the mobile phase.[2][7] In some cases, derivatization may be employed to improve chromatographic separation and sensitivity.[2][3]

Chromatographic Conditions:

  • Instrument: A UHPLC or HPLC system coupled to a tandem mass spectrometer.[2][7]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[2]

  • Mobile Phase: A gradient of 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B52724) (B).[2][3]

  • Flow Rate: 0.3 mL/min.[2][3]

  • Column Temperature: 40 °C.[2][3]

  • Injection Volume: 10 µL.[2]

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for organic acids.[8]

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and any internal standards used.[2][7]

  • Ion Source Parameters: Optimized heat-block and desolvation line temperatures (e.g., 300 °C and 500 °C, respectively), as well as nebulizer and drying gas flow rates.[2]

Method Cross-Validation Workflow

Cross-validation is a systematic process to demonstrate that two different analytical methods provide equivalent results.[1] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.[9]

Method_Cross_Validation_Workflow Define_Acceptance_Criteria Define Acceptance Criteria Select_Samples Select Representative Samples Define_Acceptance_Criteria->Select_Samples Analyze_Method_A Analyze Samples by Method A (e.g., HPLC) Select_Samples->Analyze_Method_A Analyze_Method_B Analyze Samples by Method B (e.g., LC-MS) Select_Samples->Analyze_Method_B Compare_Results Compare Results Statistically (e.g., Bland-Altman, t-test) Analyze_Method_A->Compare_Results Analyze_Method_B->Compare_Results Investigation Investigate Discrepancies Compare_Results->Investigation Criteria Not Met Conclusion Conclusion on Method Equivalence Compare_Results->Conclusion Criteria Met Investigation->Compare_Results

Caption: A typical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Engineered E. coli Strains for Enhanced Citramalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

The rising demand for sustainable alternatives to petrochemical-based products has propelled the development of microbial cell factories for the production of valuable chemicals. Citramalic acid, a C5 dicarboxylic acid, has emerged as a key platform chemical, particularly as a bio-based precursor for the synthesis of methyl methacrylate (B99206) (MMA), a monomer used in the production of acrylic plastics like Plexiglas. Escherichia coli, a well-characterized and genetically tractable microorganism, has been extensively engineered to become an efficient producer of this compound. This guide provides a comparative analysis of different engineered E. coli strains, focusing on their efficiency in producing this compound, supported by experimental data and detailed methodologies.

Metabolic Engineering Strategies for this compound Production

The core of engineering E. coli for this compound production lies in the introduction of a heterologous citramalate (B1227619) synthase and the strategic manipulation of native metabolic pathways to channel carbon flux from central metabolism, primarily glycolysis, towards the synthesis of this compound from pyruvate (B1213749) and acetyl-CoA.[1][2] A key enzyme utilized is citramalate synthase (CimA), often from the thermophilic archaeon Methanococcus jannaschii, which catalyzes the condensation of acetyl-CoA and pyruvate.[2] Different variants of this enzyme, such as CimA3.7, have been developed to enhance activity at the optimal growth temperature of E. coli.[1][3]

To maximize the carbon flux towards this compound, several genetic modifications are commonly implemented:

  • Deletion of Competing Pathways: Genes encoding enzymes that divert precursors away from the this compound pathway are knocked out. Common targets include:

    • ldhA (lactate dehydrogenase) to prevent pyruvate conversion to lactic acid.[1][4]

    • pflB (pyruvate formate-lyase) to reduce the conversion of pyruvate to acetyl-CoA and formate (B1220265) under anaerobic conditions.[1][4]

    • gltA (citrate synthase) to block the entry of acetyl-CoA into the tricarboxylic acid (TCA) cycle.[5][6]

    • ackA (acetate kinase) and pta (phosphotransacetylase) to minimize the formation of acetate (B1210297), a major inhibitory byproduct.[5][6][7]

    • poxB (pyruvate oxidase) to further reduce acetate production.[5][7]

  • Elimination of Product Degradation: The leuC and leuD genes, encoding subunits of 3-isopropylmalate dehydratase which can degrade citramalate, are often deleted.[2][5]

  • Protein Engineering: Point mutations have been introduced into enzymes like citrate (B86180) synthase to reduce their affinity for acetyl-CoA without completely abolishing their function, thereby redirecting flux towards citramalate synthesis while maintaining essential metabolic functions.[8]

The following diagram illustrates the central metabolic pathways in E. coli engineered for this compound production.

Fig. 1: Metabolic pathways for this compound production in engineered E. coli.

Comparative Performance of Engineered E. coli Strains

The efficiency of this compound production varies significantly depending on the genetic background of the E. coli strain, the specific genetic modifications, and the fermentation strategy employed. The following table summarizes the performance of several key engineered strains reported in the literature.

StrainRelevant GenotypeProduction SystemTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli JW1BW25113 ΔldhA ΔpflB pBAD24-mjcimA3.7Fed-batch82 ± 1.50.481.85[1][4]
E. coligltA leuC ackA-pta poxB, overexpressing cimARepetitive fed-batch54.10.640.62[9]
E. coliExpressing cimA with knockouts in gltA and ackAFed-batch46.50.630.35[6]
MEC568/pZE12-cimAΔgltA ΔleuC ΔackA-pta ΔpoxBFed-batch (from glycerol)>31>0.50 (g/g glycerol)~0.23[5]
E. coliPhage-resistant, overexpressing MjcimA3.7Fed-batch110.20.41.4[9]
MEC626/pZE12-cimAHarboring GltA[F383M] variantFed-batch>600.53~0.45[8]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative methodologies for the cultivation of engineered E. coli and the production of this compound.

A common initial step involves screening different engineered strains in shake flasks to assess their growth and production characteristics.

Shake_Flask_Workflow Start Inoculate single colony into seed culture medium Incubate_Seed Incubate overnight at 37°C with shaking Start->Incubate_Seed Inoculate_Production Inoculate production medium with seed culture Incubate_Seed->Inoculate_Production Incubate_Production Incubate at 37°C with shaking Inoculate_Production->Incubate_Production Induction Induce gene expression (e.g., with arabinose) Incubate_Production->Induction Sampling Take samples periodically for analysis (OD600, substrate, product concentration) Induction->Sampling

Fig. 2: General workflow for shake flask cultivation of engineered E. coli.

Protocol:

  • Seed Culture: A single colony of the engineered E. coli strain is inoculated into a culture tube containing 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic and grown overnight at 37°C with shaking at 250 rpm.

  • Production Culture: The overnight seed culture is used to inoculate a 250 mL shake flask containing 50 mL of a defined mineral salts medium supplemented with glucose (e.g., 20 g/L) and a nitrogen source (e.g., ammonium (B1175870) chloride). The initial optical density at 600 nm (OD600) is adjusted to approximately 0.1.

  • Induction: The culture is grown at 37°C with shaking at 250 rpm. When the OD600 reaches a specific value (e.g., 0.6), gene expression for the citramalate synthesis pathway is induced by adding an inducer such as L-arabinose (for pBAD promoter-based systems).[3][10]

  • Sampling and Analysis: Samples are taken at regular intervals to measure cell density (OD600) and for the quantification of glucose and this compound concentrations using High-Performance Liquid Chromatography (HPLC).

To achieve high cell densities and product titers, fed-batch fermentation is the preferred method. This strategy involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which helps to avoid substrate inhibition and the accumulation of toxic byproducts.

Protocol:

  • Bioreactor Setup: A bioreactor (e.g., 2 L) containing a defined mineral salts medium is inoculated with a seed culture grown to mid-exponential phase.

  • Batch Phase: The initial batch phase is carried out at 37°C with controlled pH (e.g., 7.0, maintained by the addition of a base like NH4OH) and dissolved oxygen (DO) levels (e.g., maintained above 20% by adjusting the agitation and aeration rates).

  • Fed-Batch Phase: Upon depletion of the initial glucose in the batch medium, a concentrated glucose feed is initiated. The feeding rate can be controlled to maintain a low glucose concentration in the bioreactor, which helps to prevent acetate formation.[1][4]

  • Induction: Expression of the citramalate synthase gene is induced at a suitable cell density.

  • Process Monitoring: Key parameters such as pH, DO, temperature, and off-gas composition are monitored and controlled throughout the fermentation. Samples are regularly withdrawn to determine cell density and concentrations of substrates and products.

Conclusion

Significant progress has been made in engineering E. coli for the efficient production of this compound. A combination of expressing potent citramalate synthase variants and extensive metabolic engineering to redirect carbon flux and eliminate competing pathways has led to impressive titers, yields, and productivities. Strains with deletions in key genes of central metabolism, such as ldhA, pflB, gltA, and acetate formation pathways, have demonstrated superior performance. Fed-batch fermentation strategies are crucial for achieving the high cell densities and product concentrations required for industrial-scale production. Future research will likely focus on further optimizing host strains, improving enzyme kinetics, and refining fermentation processes to enhance the economic viability of bio-based this compound production.

References

Unveiling Citramalic Acid: A Potential New Player in Diagnosing Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of citramalic acid as a novel biomarker for metabolic disorders. This report compares its potential performance with established and alternative biomarkers, supported by experimental data and detailed methodologies.

The landscape of diagnosing and monitoring metabolic disorders is in constant evolution, with a growing demand for non-invasive, sensitive, and specific biomarkers. In this context, this compound, a metabolite originating from the gut microbiome, has emerged as a potential candidate. This guide provides an in-depth analysis of this compound's validation as a biomarker, comparing it with other alternatives and offering the detailed experimental protocols necessary for its assessment.

This compound vs. Alternative Biomarkers: A Comparative Overview

While research into this compound as a specific biomarker for metabolic disorders is still in its early stages, its association with conditions like diabetic kidney disease warrants further investigation.[1] The following table summarizes the performance of various biomarkers, including the limited currently available information for this compound, to provide a comparative perspective. A significant gap in the literature is the lack of specific sensitivity and specificity data for this compound in human metabolic disorders, highlighting a critical area for future research.

Biomarker CategorySpecific Biomarker(s)Metabolic DisorderSample TypePerformance Metrics (Sensitivity, Specificity, AUC)
Gut Microbiota-Derived Metabolite This compound Diabetic Kidney Disease (animal models)Serum, UrineElevated levels observed, but specific performance metrics (Sensitivity, Specificity, AUC) in humans are not yet established.[1]
Bile Acids Total and individual bile acids (e.g., TCA, TCDCA, GCA)Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)SerumVarying levels of sensitivity and specificity depending on the specific bile acid and disease stage. For example, some studies show good diagnostic potential for differentiating MASH.[2]
Inflammatory Markers High-sensitivity C-reactive protein (hs-CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Metabolic SyndromeSerumElevated levels are associated with metabolic syndrome, but they are general markers of inflammation and lack specificity for metabolic disorders alone.[3]
Adipokines Leptin, Adiponectin, Leptin:Adiponectin RatioMetabolic SyndromeSerumAltered levels are indicative of metabolic syndrome; the Leptin:Adiponectin ratio is considered a better biomarker than either alone.[3]
Clinical Chemistry Panel Triglycerides, HDL Cholesterol, Fasting GlucoseMetabolic SyndromeSerumCore diagnostic criteria for metabolic syndrome, but may not detect early-stage dysfunction.[4]

Signaling Pathways and Experimental Workflows

To visualize the biochemical context and the process of biomarker validation, the following diagrams are provided.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_quantification Quantitative Validation cluster_performance Performance Evaluation d1 Untargeted Metabolomics (e.g., GC-MS, LC-MS/MS) d2 Identification of Differentially Expressed Metabolites d1->d2 q1 Targeted Assay Development (e.g., for this compound) d2->q1 Candidate Biomarker Selection q2 Analysis of Large Patient Cohorts q1->q2 p1 Statistical Analysis (ROC curves, Sensitivity, Specificity) q2->p1 p2 Comparison with Existing Biomarkers p1->p2 Clinical Utility Assessment Clinical Utility Assessment p2->Clinical Utility Assessment

Biomarker Validation Workflow

The diagram above illustrates a typical workflow for biomarker validation, from the initial discovery phase using untargeted metabolomics to the final assessment of clinical utility.

citramalic_acid_pathway cluster_gut Gut Lumen cluster_host Host Cell (e.g., Hepatocyte) Dietary Carbohydrates Dietary Carbohydrates Gut Microbiota Gut Microbiota Dietary Carbohydrates->Gut Microbiota Fermentation Pyruvate (B1213749) Pyruvate Gut Microbiota->Pyruvate Acetyl-CoA Acetyl-CoA Gut Microbiota->Acetyl-CoA This compound This compound Pyruvate->this compound Acetyl-CoA->this compound Malate Malate This compound->Malate Potential Inhibition (as Malate Analog) TCA Cycle TCA Cycle Malate->TCA Cycle Metabolic Dysfunction Metabolic Dysfunction TCA Cycle->Metabolic Dysfunction

Proposed this compound Pathway

This diagram outlines the proposed pathway for this compound production by the gut microbiota and its potential interaction with the host's metabolic processes. This compound is synthesized from pyruvate and acetyl-CoA, products of carbohydrate fermentation by gut bacteria.[5][6][7] As an analog of malic acid, it is hypothesized to interfere with the Tricarboxylic Acid (TCA) cycle, potentially contributing to metabolic dysfunction.[8]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is paramount for their validation. Below are detailed methodologies for the quantification of this compound in biological samples.

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite of standard methods for organic acid analysis in urine.[9][10][11][12][13]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid not present in urine).

  • Acidify the urine to a pH < 2 with hydrochloric acid.

  • Extract the organic acids with 2 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube and repeat the extraction process twice more.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless injection of 1 µL of the derivatized sample.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions for this compound-TMS derivative.

4. Quantification:

  • Generate a calibration curve using known concentrations of this compound standard subjected to the same extraction and derivatization procedure.

  • Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of Serum this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for organic acid analysis in serum or plasma.[14][15][16][17][18]

1. Sample Preparation:

  • To 100 µL of serum, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., 13C-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for both this compound and the internal standard for quantification.

3. Quantification:

  • Prepare a calibration curve by spiking known amounts of this compound standard into a blank serum matrix and processing it alongside the samples.

  • Calculate the concentration of this compound in the serum samples based on the peak area ratio to the internal standard and the standard curve.

Conclusion and Future Directions

This compound presents an intriguing, albeit not fully validated, candidate as a biomarker for metabolic disorders. Its origin from the gut microbiota places it at the crossroads of diet, microbial activity, and host metabolism, a nexus of increasing importance in understanding metabolic diseases. The primary limitation in its current validation is the scarcity of robust clinical data demonstrating its sensitivity and specificity in human populations for specific metabolic conditions.

Future research should prioritize prospective cohort studies to establish the diagnostic and prognostic value of this compound for various metabolic disorders. Direct comparative studies with established biomarkers are essential to determine its potential role in clinical practice. Furthermore, elucidating the precise molecular mechanisms by which this compound influences host metabolism will be crucial for its acceptance and potential therapeutic targeting. The experimental protocols provided in this guide offer a standardized framework for researchers to contribute to the growing body of evidence on this promising, yet enigmatic, metabolite.

References

A Comparative Guide to the Stereospecificity of Citramalate Synthase Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citramalate (B1227619) synthase (EC 2.3.1.182), a key enzyme in the alternative isoleucine biosynthesis pathway, catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate. The stereochemistry of this reaction is of significant interest for metabolic engineering and the synthesis of chiral precursors for pharmaceuticals and fine chemicals. This guide provides a comparative analysis of the stereospecificity and kinetic properties of different citramalate synthase variants, along with detailed experimental protocols.

Performance Comparison of Citramalate Synthase Variants

The stereochemical outcome of the citramalate synthase-catalyzed reaction is dependent on the source of the enzyme. Generally, bacterial citramalate synthases produce (R)-citramalate, while those from plants and yeast yield the (S)-enantiomer.[1][2] This distinction is crucial for applications requiring a specific stereoisomer.

Below is a summary of the kinetic parameters for well-characterized citramalate synthase variants. The data highlights the differences in substrate affinity and catalytic efficiency that can be exploited for various biotechnological purposes.

Enzyme VariantSource OrganismProduct StereoisomerSubstrateKm (µM)kcat (s-1)Feedback InhibitionReference
Wild-type CimA Methanococcus jannaschii(R)-citramalatePyruvate184 ± 120.36 ± 0.05Sensitive to L-isoleucine[3][4]
Acetyl-CoA303 ± 23[5][3]
CimA3.7 Methanococcus jannaschii (Engineered)(R)-citramalatePyruvate342 ± 220.84 ± 0.08Insensitive to L-isoleucine[5][3][6]
Acetyl-CoA105 ± 11[5][3]
MdCMS_1 Malus × domestica (Apple)(S)-citramalatePyruvate2446N/AInsensitive[1][2]
Acetyl-CoA (with Pyruvate)134[1]
LiCMS Leptospira interrogansNot explicitly statedN/AN/AN/ASensitive to L-isoleucine

N/A : Not Available

Alternative Enzymatic Routes to Citramalate

While citramalate synthase is the primary enzyme for this conversion, other enzymes capable of catalyzing aldol-type condensations can be considered for the synthesis of citramalate or structurally similar α-hydroxy acids. These alternatives, often requiring protein engineering to achieve desired substrate specificity and stereoselectivity, include:

  • Citrate (B86180) Synthase (EC 2.3.3.1): As a close homolog, citrate synthase catalyzes a similar condensation reaction between acetyl-CoA and oxaloacetate. While its natural substrate is different, protein engineering efforts could potentially alter its specificity towards pyruvate.

  • Isopropylmalate Synthase (EC 2.3.3.13): This enzyme catalyzes the condensation of acetyl-CoA and α-ketoisovalerate. Its structural similarity to citramalate synthase makes it a candidate for engineering to accept pyruvate as a substrate.

  • Aldolases (EC 4.1.2.-): This broad class of enzymes catalyzes the formation of carbon-carbon bonds. While they typically use different donor and acceptor molecules, their catalytic mechanism could be adapted through directed evolution for citramalate synthesis.

Experimental Protocols

Expression and Purification of Recombinant Citramalate Synthase

A general protocol for the expression and purification of His-tagged citramalate synthase variants in Escherichia coli is provided below. Optimization may be required for specific constructs.

a. Gene Cloning and Expression Vector Construction:

  • The gene encoding the citramalate synthase variant is amplified by PCR and cloned into a suitable expression vector (e.g., pET series) containing an N-terminal or C-terminal hexahistidine (6xHis) tag.
  • The construct is verified by DNA sequencing.

b. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1 and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
  • Continue to culture for 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

c. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).
  • Elute the protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
  • Assess protein purity by SDS-PAGE.

Citramalate Synthase Activity Assay

The activity of citramalate synthase can be determined by monitoring the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product (TNB2-) that absorbs at 412 nm.[3]

Reaction Mixture (1 mL final volume):

  • 100 mM TES buffer, pH 7.5

  • 5 mM MgCl2

  • 1 mM Acetyl-CoA

  • 1 mM Pyruvate

  • Purified citramalate synthase (concentration to be optimized empirically)

Procedure:

  • Prepare a master mix of the reaction components, excluding the enzyme.

  • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified enzyme.

  • Immediately before measuring the absorbance, add 100 µL of the reaction mixture to 900 µL of a solution containing 0.56 mM DTNB in 78 mM Tris-HCl buffer, pH 8.0.

  • Measure the absorbance at 412 nm at regular time intervals (e.g., every 10 minutes).

  • The rate of the reaction is calculated using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

Determination of Product Stereospecificity

The stereochemistry of the citramalate product can be determined using chiral chromatography techniques.

Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method involves pre-column derivatization of the citramalate enantiomers with a chiral derivatizing agent, followed by separation and detection using LC-MS/MS.[7]

a. Sample Preparation:

  • Perform the enzymatic reaction as described in the activity assay protocol.
  • Stop the reaction and deproteinize the sample (e.g., by adding a cold organic solvent like methanol (B129727) or acetonitrile (B52724) and centrifuging).
  • Dry the supernatant under vacuum.

b. Derivatization:

  • Reconstitute the dried sample in a suitable solvent.
  • Add a chiral derivatizing reagent (e.g., a chiral amine) and a coupling agent.
  • Incubate the reaction mixture to allow for complete derivatization.

c. LC-MS/MS Analysis:

  • Inject the derivatized sample onto a suitable C18 column.
  • Use a gradient elution with a mobile phase consisting of, for example, 0.05% formic acid in water and 0.05% formic acid in acetonitrile.[7]
  • Monitor the elution of the diastereomeric derivatives using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Compare the retention times of the enzymatic product with those of authentic (R)- and (S)-citramalate standards that have been derivatized in the same manner.

Visualizations

Citramalate_Biosynthesis_Pathway Pyruvate Pyruvate CMS Citramalate Synthase Pyruvate->CMS AcetylCoA Acetyl-CoA AcetylCoA->CMS Citramalate (R)- or (S)-Citramalate CMS->Citramalate

Caption: Biosynthesis of citramalate from pyruvate and acetyl-CoA.

Experimental_Workflow_Enzyme_Characterization cluster_cloning Gene Cloning & Expression cluster_expression Protein Expression & Purification cluster_characterization Enzyme Characterization Gene_Cloning Gene Amplification & Cloning Transformation Transformation into E. coli Gene_Cloning->Transformation Cell_Culture Cell Culture & Induction Transformation->Cell_Culture Purification Cell Lysis & Affinity Purification Cell_Culture->Purification Activity_Assay Kinetic Activity Assay Purification->Activity_Assay Stereo_Analysis Stereospecificity Analysis Activity_Assay->Stereo_Analysis

Caption: Workflow for citramalate synthase characterization.

References

Engineering Microbes for Enhanced Citramalic Acid Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly focusing on the microbial production of citramalic acid, a valuable platform chemical and precursor to the industrial monomer methacrylic acid. Through metabolic engineering, scientists are optimizing microbial factories, primarily Escherichia coli and Aspergillus niger, to efficiently convert simple sugars into this target molecule. This guide provides a comparative overview of the metabolic flux towards this compound under different engineered conditions, supported by experimental data and detailed protocols.

The core strategy for boosting this compound production revolves around channeling the central carbon metabolism towards its immediate precursors: acetyl-CoA and pyruvate. This is primarily achieved by introducing a key enzyme, citramalate (B1227619) synthase (CimA), which catalyzes the condensation of these two molecules.[1][2][3] The native pathway for this compound biosynthesis is part of the isoleucine biosynthesis pathway in some bacteria and fungi.[4] However, for industrial-scale production, heterologous expression and optimization of this pathway are crucial.

Quantitative Comparison of this compound Production

Metabolic engineering efforts have led to significant improvements in this compound titers, yields, and productivities in various microbial hosts. The following table summarizes key production metrics from different studies, highlighting the impact of genetic modifications and fermentation strategies.

MicroorganismKey Genetic Modifications / StrategyCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliOverexpression of CimA3.7Glucose820.481.85[5]
Escherichia coliKnockouts of gltA, leuC, ackAGlucose46.50.630.35[6]
Escherichia coliEngineered citrate (B86180) synthase (GltA[F383M])Glucose>600.53~0.45[3]
Escherichia coliDeletion of acetate (B1210297) pathway genes (poxB, ackA, pta)Glycerol (B35011)>31>0.50~0.23[7]
Escherichia coliGenome-integrated cimAGlucose2.00.07 (mol/mol)~0.04[8]
Aspergillus nigerOverexpression of putative citramalate synthase and transporterNot specifiedObserved bioproductionNot specifiedNot specified[9]

Note: Productivity is calculated based on the reported titer and fermentation time. Yield is reported as grams of this compound produced per gram of carbon source consumed.

Metabolic Pathways and Engineering Strategies

The central metabolic pathway for this compound production begins with glycolysis, where glucose is broken down into pyruvate. Pyruvate is then converted to acetyl-CoA. The introduced citramalate synthase then directs these two precursors to form this compound. A significant challenge in this process is the competition for acetyl-CoA from other native pathways, most notably the tricarboxylic acid (TCA) cycle, initiated by citrate synthase (gltA), and acetate formation pathways.[1][3]

To enhance the metabolic flux towards this compound, researchers have implemented several key strategies:

  • Overexpression of Citramalate Synthase: Introducing a potent citramalate synthase, such as CimA from Methanococcus jannaschii, is the primary step to establish the production pathway.[5][7]

  • Downregulation of Competing Pathways: Knocking out or modifying genes in competing pathways is crucial. A common target is gltA (citrate synthase) to reduce the flow of acetyl-CoA into the TCA cycle.[1][3][7] However, a complete knockout of gltA can impair cell growth, leading to strategies like engineering a variant with reduced activity.[3]

  • Elimination of Byproduct Formation: Deleting genes involved in acetate production (ackA, pta, poxB) minimizes the formation of this common inhibitory byproduct.[7][10]

  • Blocking Degradation Pathways: Deleting genes like leuC, which encodes 3-isopropylmalate dehydratase, can prevent the further conversion of this compound.[5][7]

Citramalic_Acid_Pathway Metabolic Pathway for this compound Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Biomass Biomass Pyruvate->Biomass Citramalate_Synthase Citramalate Synthase (cimA) Pyruvate->Citramalate_Synthase Citrate_Synthase Citrate Synthase (gltA) Acetyl_CoA->Citrate_Synthase Competing Pathway Acetyl_CoA->Citramalate_Synthase Condensation Acetate_Kinase Acetate Kinase (ackA) Acetyl_CoA->Acetate_Kinase Byproduct Formation Citramalic_Acid This compound TCA_Cycle TCA Cycle Acetate Acetate Citrate_Synthase->TCA_Cycle Citramalate_Synthase->Citramalic_Acid Acetate_Kinase->Acetate

Caption: Metabolic engineering strategies to enhance this compound production.

Experimental Protocols

The following provides a generalized overview of the experimental methodologies employed in the cited studies for the production and quantification of this compound.

Strain Engineering
  • Gene Knockouts: Gene deletions are typically performed using homologous recombination methods, such as the Lambda Red recombinase system. This involves replacing the target gene with an antibiotic resistance cassette, which can later be removed.

  • Gene Overexpression: The citramalate synthase gene (cimA), often a codon-optimized version, is cloned into an expression vector under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter). The resulting plasmid is then transformed into the desired E. coli host strain.

Fermentation Conditions
  • Media: A defined mineral salts medium is commonly used, supplemented with a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., ammonium (B1175870) salts), and trace elements. For strains with auxotrophies (e.g., ΔgltA), the medium is supplemented with the required nutrient, such as glutamate.[3]

  • Cultivation: Batch or fed-batch fermentation is carried out in controlled bioreactors. Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained at optimal levels for cell growth and production.

  • Induction: Expression of the citramalate synthase gene is induced by adding the appropriate inducer (e.g., IPTG or arabinose) to the culture once a certain cell density is reached.

  • Fed-batch Strategy: To achieve high cell densities and product titers, a fed-batch strategy is often employed.[3][5][7] This involves the continuous or intermittent feeding of a concentrated carbon source solution to the bioreactor to avoid substrate inhibition and overflow metabolism.

Analytical Methods
  • Cell Growth: Cell density is monitored by measuring the optical density at 600 nm (OD600).

  • Metabolite Quantification: The concentrations of the carbon source, this compound, and major byproducts (e.g., acetate) in the culture supernatant are quantified using High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index or UV detector is typically used.

Experimental_Workflow General Experimental Workflow Strain_Engineering Strain Engineering (Gene Knockouts/Overexpression) Pre_culture Pre-culture Preparation Strain_Engineering->Pre_culture Fermentation Bioreactor Fermentation (Batch or Fed-batch) Pre_culture->Fermentation Induction Induction of Gene Expression Fermentation->Induction Sampling Periodic Sampling Induction->Sampling Analysis Sample Analysis Sampling->Analysis OD_Measurement OD600 Measurement (Cell Growth) Analysis->OD_Measurement HPLC_Analysis HPLC Analysis (Metabolite Quantification) Analysis->HPLC_Analysis Data_Comparison Data Comparison and Analysis OD_Measurement->Data_Comparison HPLC_Analysis->Data_Comparison

Caption: A generalized workflow for comparing this compound production.

Conclusion

The microbial production of this compound is a promising alternative to conventional chemical synthesis. Metabolic engineering of E. coli has demonstrated significant success, achieving high titers and yields. The key to maximizing metabolic flux towards this compound lies in a multi-pronged approach: overexpression of a robust citramalate synthase, strategic downregulation of competing pathways, and elimination of byproduct formation. Future research will likely focus on further optimizing host strains, exploring alternative feedstocks, and scaling up these bioprocesses for industrial application. The insights gained from these studies provide a strong foundation for the continued development of efficient and sustainable microbial cell factories for the production of valuable chemicals.

References

Determining the Absolute Configuration of Naturally Occurring Citramalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in fields ranging from natural product chemistry to pharmaceutical development. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological activities.[1] Citramalic acid (2-methylmalic acid), a dicarboxylic acid found in fruits like apples, possesses a single stereocenter and thus exists as a pair of enantiomers.[2][3] This guide provides a comparative overview of the methodologies used to determine the absolute configuration of naturally occurring this compound, with a focus on supporting experimental data and detailed protocols.

The Predominant Enantiomer in Nature

Experimental evidence has shown that the naturally occurring form of this compound, particularly in apples, is the (R)-(-)-citramalic acid enantiomer.[2] This isomer is enzymatically produced in plants from achiral precursors, pyruvic acid and acetyl coenzyme A, through a metabolic pathway involving the enzyme citramalate (B1227619) synthase.[2]

Comparative Analysis of Methodologies

Several techniques are available for determining the absolute configuration of chiral molecules. Each method has its own principles, advantages, and limitations. The primary methods include X-ray crystallography, chiroptical spectroscopy, and chromatographic techniques using chiral selectors or derivatizing agents.[1][4][5]

Table 1: General Methodologies for Determining Absolute Configuration
MethodPrincipleAdvantagesDisadvantages
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal provides a 3D electron density map, allowing for the direct determination of the spatial arrangement of atoms.[1][6]Provides unambiguous determination of the absolute configuration.[1][6]Requires a suitable single crystal of the compound, which can be difficult to obtain.[5]
Chiroptical Spectroscopy (CD, VCD, ORD) Measures the differential interaction of a chiral molecule with left and right circularly polarized light. The experimental spectrum is compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S).[1][4][7]Applicable to molecules in solution; does not require crystallization.[5] VCD is applicable to a wide range of molecules.[5][7]Requires complex quantum chemical calculations. The reliability depends on the accuracy of the computational model.[5][7]
NMR Spectroscopy with Chiral Auxiliaries A chiral derivatizing agent or a chiral solvent is used to convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.[1][4]A widely accessible technique. Can be used for a variety of functional groups.Requires the formation of diastereomers and may necessitate complex spectral analysis.[4]
Chromatography with Chiral Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated by standard chromatographic techniques like HPLC or LC-MS.[2]High sensitivity and resolution. Allows for both separation and quantification of enantiomers.[2]Requires a suitable derivatization reaction. The chiral derivatizing agent must be enantiomerically pure.

Case Study: LC-MS/MS Determination of this compound in Apples

A definitive study successfully determined the absolute configuration of this compound in apples by using high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) following derivatization with a chiral reagent.[2]

Experimental Workflow

The logical flow of this experimental approach involves the derivatization of this compound enantiomers to form diastereomers, followed by their chromatographic separation and detection. By comparing the retention time of the analyte from the natural product with that of authentic standards of (R)- and (S)-citramalic acid, the absolute configuration can be assigned.

G Workflow for Absolute Configuration Determination of this compound cluster_derivatization Chiral Derivatization cluster_analysis Analysis cluster_result Result Interpretation Sample Apple Sample (Peel or Fruit) Derivatization React with Chiral Reagent: Benzyl 5-(2-aminoethyl)-3-methyl -4-oxoimidazolidine-1-carboxylate Sample->Derivatization Standard_R Authentic (R)-Citramalic Acid Standard Standard_R->Derivatization Standard_S Authentic (S)-Citramalic Acid Standard Standard_S->Derivatization LCMS LC-MS/MS Analysis (Octadecylsilica Column) Derivatization->LCMS Compare Compare Retention Times LCMS->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for determining the absolute configuration of this compound via chiral derivatization and LC-MS/MS.

Table 2: Quantitative Data from LC-MS/MS Analysis of Derivatized this compound Enantiomers
ParameterValueReference
Chromatographic Column Octadecylsilica (ODS)[2]
Resolution Factor (Rs) 2.19[2]
Separation Factor (α) 1.09[2]
Detected Enantiomer in Apples (R)-citramalic acid[2]
Concentration in Apple Peel 1.24–37.8 mg/100g (wet)[2]
Concentration in Apple Fruit 0.138–1.033 mg/100g (wet)[2]

Experimental Protocol: Chiral Derivatization and LC-MS/MS

This section provides a detailed methodology based on the published study for the separation and identification of this compound enantiomers.[2]

1. Materials and Reagents:

  • (R)-citramalic acid and (S)-citramalic acid standards

  • Chiral derivatizing reagent: Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

  • LC-MS grade acetonitrile (B52724) (CH3CN) and water (H2O)

  • Formic acid (HCOOH)

  • Octadecylsilica (ODS) HPLC column

2. Standard and Sample Preparation:

  • Prepare stock solutions of (R)- and (S)-citramalic acid in 1 M HCl.

  • Extract organic acids from apple samples (peel and fruit) using an appropriate method.

  • Evaporate the extracts to dryness and reconstitute in a suitable solvent.

3. Derivatization Procedure:

  • To an aliquot of the standard solution or sample extract, add a solution of the chiral derivatizing reagent.

  • Add a coupling agent (e.g., a carbodiimide) to facilitate the amide bond formation between the carboxylic acid groups of this compound and the amine group of the derivatizing reagent.

  • Allow the reaction to proceed at a controlled temperature for a specific duration to ensure complete derivatization.

  • Quench the reaction and prepare the sample for LC-MS/MS injection.

4. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: Octadecylsilica (ODS) column.

  • Mobile Phase: A gradient elution using water with formic acid (Solvent A) and acetonitrile with formic acid (Solvent B).

  • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for the selected derivatizing agent.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized (R)- and (S)-citramalic acid diastereomers to ensure selectivity and sensitivity.

5. Data Analysis:

  • Inject the derivatized (R)- and (S)-citramalic acid standards to determine their respective retention times.

  • Inject the derivatized apple extract.

  • Identify the absolute configuration of this compound in the sample by matching the retention time of the peak with that of the corresponding standard.

  • Quantify the amount of (R)-citramalic acid using a calibration curve generated from the standards.

References

comparative study of different carbon sources for citramalic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Citramalic Acid Synthesis

This compound, a versatile C5 dicarboxylic acid, is a valuable precursor for the synthesis of pharmaceuticals and specialty polymers. Its microbial production offers a sustainable alternative to petrochemical-based routes. The choice of carbon source is a critical factor influencing the economic viability and efficiency of the fermentation process. This guide provides a comparative analysis of different carbon sources for this compound production, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their specific applications. The primary focus of current research has been on the use of glucose and glycerol (B35011) in genetically engineered Escherichia coli.

Performance Comparison of Carbon Sources

The following table summarizes the key performance metrics for this compound production from the most commonly studied carbon sources, glucose and glycerol, using engineered E. coli.

Carbon SourceMicroorganismFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Glucose E. coli BW25113 (engineered)Fed-batch82 ± 1.50.48 ± 0.031.85[1][2][3]
Glucose E. coli (engineered)Fed-batch46.50.630.35[4][5]
Glucose E. coli (engineered)Fed-batch110.20.41.4[6]
Glucose E. coli (engineered)Fed-batch>600.53~0.45[7]
Glycerol (purified) E. coli MEC568/pZE12-cimAFed-batch>31>0.50~0.23[8]
Glycerol (crude) E. coli MEC568/pZE12-cimAFed-batch>31>0.50~0.23[8]

Note: The presented data is sourced from different studies with variations in strains, genetic modifications, and fermentation conditions. Direct comparison should be made with caution.

Metabolic Pathway and Engineering Strategies

The biosynthesis of this compound in engineered E. coli is achieved by introducing a key enzyme, citramalate (B1227619) synthase (CimA), which catalyzes the condensation of acetyl-CoA and pyruvate.[1] Metabolic engineering strategies are crucial to channel the carbon flux towards this compound and minimize the formation of byproducts.

Citramalic_Acid_Pathway cluster_glycolysis Glycolysis cluster_pdh Pyruvate Dehydrogenase Complex cluster_citramalate Citramalate Synthesis cluster_tca TCA Cycle (competing pathway) cluster_fermentation_byproducts Fermentation Byproducts (competing pathways) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycerol Glycerol Glycerol->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CimA Citramalate Synthase (CimA) Pyruvate->CimA ldhA Lactate (B86563) Dehydrogenase (ldhA) Pyruvate->ldhA AcetylCoA->CimA gltA Citrate (B86180) Synthase (gltA) AcetylCoA->gltA ackA Acetate Kinase (ackA) AcetylCoA->ackA Citramalate This compound CimA->Citramalate Citrate Citrate gltA->Citrate Lactate Lactate Acetate Acetate ldhA->Lactate ackA->Acetate

Caption: Metabolic pathway for this compound production in engineered E. coli.

Key genetic modifications often include:

  • Overexpression of a potent citramalate synthase (CimA): A codon-optimized and/or mutated version of cimA from organisms like Methanococcus jannaschii is commonly used.[1]

  • Deletion of competing pathways: Knocking out genes such as gltA (citrate synthase) prevents the entry of acetyl-CoA into the TCA cycle.[5] Deletions of ldhA (lactate dehydrogenase) and ackA (acetate kinase) are employed to prevent the formation of lactate and acetate, respectively, thus maximizing the precursor pool for this compound.[2][5]

Experimental Protocols

Strain Engineering and Plasmid Construction

A detailed protocol for constructing an E. coli strain for this compound production involves standard molecular biology techniques. A common approach is the overexpression of a codon-optimized cimA gene from a suitable plasmid under the control of an inducible promoter. Gene knockouts of competing pathways are typically achieved using methods like λ Red recombineering.

Fed-Batch Fermentation Protocol for this compound Production

This protocol is a generalized procedure based on methodologies reported for high-density E. coli fermentations for organic acid production.[9][10][11]

a. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 250 rpm.

  • Use the overnight culture to inoculate 100 mL of fermentation medium in a 500 mL shake flask.

  • Incubate at 37°C and 250 rpm until the optical density at 600 nm (OD600) reaches a desired value (e.g., 2-4).

b. Bioreactor Setup and Batch Phase:

  • Prepare a 2 L bioreactor with 1 L of defined mineral salt medium. A typical medium contains a primary carbon source (e.g., 20 g/L glucose), a nitrogen source like (NH₄)₂SO₄, phosphate (B84403) salts (KH₂PO₄ and K₂HPO₄), and a trace metal solution.[9][10]

  • Autoclave the bioreactor and medium. Aseptically add sterile supplements like MgSO₄, thiamine, and the required antibiotic.

  • Inoculate the bioreactor with the prepared seed culture.

  • Control the fermentation parameters: temperature at 37°C, pH at 7.0 (controlled by automated addition of an acid/base like NH₄OH), and dissolved oxygen (DO) above 20% (maintained by adjusting agitation and airflow).

  • The batch phase proceeds until the initial carbon source is nearly depleted, often indicated by a sharp increase in DO.

c. Fed-Batch Phase:

  • Initiate the feeding of a concentrated solution of the carbon source (e.g., 500 g/L glucose or glycerol) at a controlled rate.

  • The feeding strategy can be a constant feed, a step-wise increase, or an exponential feed to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts.

  • If using an inducible promoter for cimA expression, add the inducer (e.g., IPTG or arabinose) at the beginning of the fed-batch phase or after a certain cell density is reached.

  • Continue the fed-batch cultivation for a predetermined duration (e.g., 48-132 hours), monitoring cell growth (OD600) and the concentrations of the carbon source, this compound, and major byproducts.

d. Sample Analysis:

  • Periodically withdraw samples from the bioreactor.

  • Centrifuge the samples to separate the cell biomass from the supernatant.

  • Analyze the supernatant for the concentrations of the carbon source, this compound, and other organic acids using High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Strain Engineered E. coli Strain Inoculum Inoculum Preparation Strain->Inoculum Bioreactor Bioreactor Setup Inoculum->Bioreactor Batch Batch Phase Bioreactor->Batch FedBatch Fed-Batch Phase Batch->FedBatch Sampling Periodic Sampling FedBatch->Sampling HPLC HPLC Analysis Sampling->HPLC

Caption: A generalized experimental workflow for this compound production.

Discussion and Future Outlook

Current research demonstrates that both glucose and glycerol are effective carbon sources for this compound production in engineered E. coli, with glucose generally leading to higher reported titers and productivities in fed-batch fermentations.[1][2][3] Glycerol, particularly crude glycerol from biodiesel production, presents a cost-effective alternative feedstock.[8]

The exploration of other carbon sources for this compound production is an area ripe for investigation. While there is extensive literature on the use of sucrose (B13894), xylose, and lignocellulosic hydrolysates for the production of other organic acids like citric acid, their application for this compound synthesis remains largely unexplored. Future research should focus on:

  • Expanding the substrate range: Engineering microorganisms to efficiently utilize less expensive and more abundant carbon sources like sucrose from sugarcane or xylose from agricultural residues could significantly improve the economic feasibility of this compound production.

  • Exploring alternative host organisms: While E. coli has been the workhorse for this compound research, other microorganisms such as Corynebacterium glutamicum or yeast species like Yarrowia lipolytica, which are known for their high-level production of other organic acids, could be engineered for efficient this compound synthesis from a wider variety of feedstocks.

  • Process optimization: Further optimization of fermentation conditions, including medium composition, feeding strategies, and downstream processing, will be crucial for achieving industrially relevant titers, yields, and productivities.

By leveraging advances in metabolic engineering and bioprocess optimization, the microbial production of this compound from diverse and sustainable carbon sources holds great promise for the bio-based economy.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Citramalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the accurate determination of the enantiomeric excess (ee) of chiral molecules like citramalic acid is paramount. The stereochemistry of such compounds can significantly influence their biological activity, efficacy, and safety. This guide provides a comprehensive comparison of modern analytical techniques for assessing the enantiomeric excess of this compound samples, supported by experimental data and detailed protocols.

The primary methods for determining the enantiomeric excess of this compound and other chiral carboxylic acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these techniques offers distinct advantages and is suited to different analytical challenges, from high-throughput screening to high-precision quantitative analysis.

Comparative Analysis of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and the need for high throughput. The following table summarizes the key performance characteristics of the most common techniques.

Method Principle Key Advantages Key Limitations LOD Precision (%RSD) Accuracy/Recovery (%)
LC-MS/MS with Chiral Derivatization Diastereomer formation with a chiral reagent, followed by separation on a standard LC column and detection by MS/MS.High sensitivity and specificity, applicable to complex matrices (e.g., fruit juice), excellent resolution.Requires a derivatization step which can add complexity and time.15.40 fmol[1][2]1.33 - 7.89%[1][2]86 - 93%[1][2]
Chiral HPLC with UV/CD Detection Direct separation of enantiomers on a chiral stationary phase (CSP) with detection by UV or Circular Dichroism (CD).Direct analysis without derivatization, well-established and robust.[3]Lower sensitivity compared to MS, CSPs can be expensive and have limited lifetimes.Compound dependent, e.g., 2.54 µg/mL for Escitalopram.[4]< 2%[4]100.3 - 102.9%[4]
Chiral GC-MS after Derivatization Enantiomers are derivatized to increase volatility and then separated on a chiral GC column.High resolution and sensitivity, particularly for smaller, volatile molecules.[5]Requires derivatization, not suitable for thermolabile compounds.Low pg range for dicarboxylic acids.[6][7]Compound and concentration dependent.Not specified for this compound.
NMR Spectroscopy with Chiral Solvating Agent (CSA) A chiral solvating agent is added to the sample, forming transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum.Rapid analysis (often < 5 mins), non-destructive, suitable for high-throughput screening.[8]Lower sensitivity than chromatographic methods, requires higher sample concentrations, accuracy can be lower.Not applicable.Dependent on signal resolution and integration.Can be within ±10% of the true value.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for determining the enantiomeric excess of this compound using different analytical techniques.

General Workflow for Enantiomeric Excess Assessment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample This compound Sample Extraction Extraction/Purification (if in complex matrix) Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Separation Chiral Separation (HPLC/GC) or Diastereomer Signal Differentiation (NMR) Derivatization->Separation Detection Detection (MS, UV, FID, NMR) Separation->Detection Integration Peak/Signal Integration Detection->Integration Calculation Enantiomeric Excess Calculation ee (%) = |[R] - [S]| / ([R] + [S]) x 100 Integration->Calculation Result Result Calculation->Result LC-MS/MS Workflow with Chiral Derivatization Sample This compound Sample (e.g., in apple juice) Derivatization Add Chiral Derivatizing Agent (e.g., CIM-C2-NH2) Sample->Derivatization LC_Separation Inject into LC System (Standard C18 column) Derivatization->LC_Separation MS_Detection Electrospray Ionization (ESI) and Tandem MS (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Chromatogram Peak Integration and ee Calculation MS_Detection->Data_Analysis NMR Workflow with Chiral Solvating Agent Sample This compound Sample in NMR tube Add_CSA Add Chiral Solvating Agent (CSA) (e.g., BINOL-amino alcohol) Sample->Add_CSA Acquire_NMR Acquire 1H NMR Spectrum Add_CSA->Acquire_NMR Analyze_Spectrum Identify and Integrate Diastereomeric Signals Acquire_NMR->Analyze_Spectrum Calculate_ee Calculate Enantiomeric Excess from Integral Ratios Analyze_Spectrum->Calculate_ee

References

Safety Operating Guide

Proper Disposal of Citramalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of citramalic acid, aligning with standard safety protocols and regulatory requirements. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Personal protective equipment (PPE), including nitrile, neoprene, butyl, or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat, must be worn to prevent skin and eye contact.[2][3] Eyewash stations and safety showers should be readily accessible.[2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound and its waste depends on the concentration and pH of the solution, as well as local, state, and federal regulations.[1][4] Chemical waste generators are responsible for determining if the waste is classified as hazardous.[2]

For Solid this compound:

  • Containment: Carefully sweep up spilled solid this compound, avoiding the generation of dust.[1][2][3] Use spark-resistant tools for this purpose.[3]

  • Collection: Place the swept-up material into a suitable, clearly labeled, and closed waste disposal container.[1][2]

  • Disposal: Dispose of the container through an approved waste disposal plant or as advised by your local hazardous waste regulatory authority.[1]

For this compound Solutions:

  • Evaluation: Determine the pH and concentration of the this compound waste solution.

  • Neutralization (for dilute, low-pH solutions): For small quantities of solutions with a low pH, and if local regulations permit, dilute the solution to 3 to 5 times its volume with cold water. Slowly neutralize the solution by adjusting the pH to between 6 and 9 with a suitable alkali, such as soda ash or sodium bicarbonate.[4]

  • Drain Disposal (if permissible): If permitted by your institution and local regulations for non-hazardous waste, slowly pour the neutralized solution down the drain with a large amount of running water.[4] Allow the water to run for at least 5 minutes to thoroughly flush the system.[4]

  • Hazardous Waste Collection: If the solution does not meet the criteria for drain disposal (e.g., pH is below 6 or the concentration is 1% or greater for similar acids), it must be managed as dangerous waste.[3] Collect the waste solution in a compatible, sealed, and properly labeled container, which may require specialized venting if reactions could generate heat or pressure.[3] Store this container away from incompatible materials such as strong oxidizing agents.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste container through a licensed environmental services company.

Empty Containers:

Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[4] The rinsate should be collected and disposed of as hazardous waste, as it may contain enough residual product to be classified as such.[4]

Quantitative Data for Disposal Decisions

The decision to dispose of an acidic solution down the drain is often guided by specific pH and concentration thresholds, which can vary by jurisdiction. The following table summarizes typical, though not universal, parameters for similar acids that may be applicable to this compound waste, pending institutional and local approval.

ParameterGuideline for Potential Drain DisposalRegulatory Consideration
pH Between 6 and 9Solutions with a pH of 6 or lower may be considered dangerous waste.[3]
Concentration Less than 1%Solutions with a concentration of 1% or greater may be classified as dangerous waste.[3]

Note: These are general guidelines. Always consult your institution's specific waste disposal policies and local regulations.

Experimental Workflow and Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Citramalic_Acid_Disposal_Workflow cluster_prep Waste Generation & Initial Assessment cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal start This compound Waste Generated assess_form Determine Physical Form (Solid or Liquid) start->assess_form sweep_up Sweep Up Solid Waste (Avoid Dust Generation) assess_form->sweep_up Solid assess_liquid Assess Solution pH and Concentration assess_form->assess_liquid Liquid collect_solid Place in Labeled, Sealed Container sweep_up->collect_solid dispose_solid Dispose as Chemical Waste via Approved Facility collect_solid->dispose_solid check_limits pH between 6-9 AND Concentration < 1%? assess_liquid->check_limits neutralize Dilute and Neutralize with Alkali (pH 6-9) check_limits->neutralize Yes collect_liquid Collect in Labeled, Sealed Hazardous Waste Container check_limits->collect_liquid No drain_disposal Drain Dispose with Copious Amounts of Water (If Permitted) neutralize->drain_disposal dispose_liquid Dispose as Hazardous Waste via Approved Facility collect_liquid->dispose_liquid

References

Safeguarding Your Research: A Guide to Handling Citramalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety protocols and logistical plans for handling citramalic acid, a key reagent in various research applications. Adherence to these procedural steps will minimize risks and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3][4] Proper handling and the use of appropriate personal protective equipment (PPE) are critical to prevent exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.[5]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[1]

Procedural Steps for Handling:

  • Don Appropriate PPE: Before handling this compound, put on the required personal protective equipment as detailed in the table below.

  • Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Weighing: If weighing the solid, do so in a fume hood or an enclosure that minimizes dust dispersal.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to control the dissolution process.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Remove and launder any contaminated clothing before reuse.[1]

Personal Protective Equipment (PPE) for this compound

The following table summarizes the essential PPE for handling this compound.

Body PartPersonal Protective EquipmentMaterial/Type SpecificationApplication
Eyes/Face Safety Goggles or GlassesChemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]Mandatory for all handling procedures.
Face ShieldPolycarbonateRecommended when there is a high risk of splashing, especially when working with larger quantities or preparing solutions.[6]
Hands GlovesNitrile or Butyl Rubber.[6][7] PVC gloves may also be suitable.[5][7]Mandatory to prevent skin contact.
Body Laboratory CoatStandard laboratory coat.Mandatory to protect clothing and skin from minor spills and dust.
Chemical-Resistant Apron/SuitPVC or Neoprene.[6]Recommended when handling large volumes or in situations with a significant splash risk.
Respiratory RespiratorN95 mask for low-level dust exposure. For higher potential exposure to dust or aerosols, a respirator with an appropriate acid gas cartridge is recommended.[6]Use based on a risk assessment of the specific procedure and ventilation conditions.[5]

Spill and Disposal Plan

Immediate and correct response to a spill is crucial to prevent contamination and exposure.

Spill Clean-up Procedure:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1][5] Place the collected material into a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.

  • Waste Disposal: Dispose of the contained spill waste according to your institution's hazardous waste procedures and local regulations.[5]

Waste Disposal:

  • Unused this compound and contaminated materials should be disposed of as chemical waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[5]

  • For solutions, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option for small quantities, but this should be done with caution and in accordance with institutional guidelines.[8] Always check the pH of the final solution before any further action.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling this compound cluster_disposal Spill & Disposal A Assess Risks of Procedure B Select Appropriate PPE (See Table) A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Don PPE C->D Proceed to Handling E Handle in Well-Ventilated Area D->E F Avoid Dust Generation E->F G Wash Hands After Handling F->G H Spill Occurs F->H In case of spill L Routine Disposal of Unused Reagent G->L Task Complete I Sweep/Absorb Spill Material H->I J Package in Labeled Waste Container I->J K Dispose via Hazardous Waste Stream J->K L->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citramalic acid
Reactant of Route 2
Reactant of Route 2
Citramalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.